2'-O-MOE-rC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C49H58N5O10P |
|---|---|
Molecular Weight |
908.0 g/mol |
IUPAC Name |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C49H58N5O10P/c1-34(2)54(35(3)4)65(62-30-14-28-50)64-44-42(63-47(45(44)60-32-31-57-5)53-29-27-43(52-48(53)56)51-46(55)36-15-10-8-11-16-36)33-61-49(37-17-12-9-13-18-37,38-19-23-40(58-6)24-20-38)39-21-25-41(59-7)26-22-39/h8-13,15-27,29,34-35,42,44-45,47H,14,30-33H2,1-7H3,(H,51,52,55,56)/t42-,44?,45+,47-,65?/m1/s1 |
InChI Key |
IAFVTVZPQIFRAU-WTXDFKPFSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of 2'-O-MOE-rC
An In-depth Technical Guide to 2'-O-Methoxyethyl-Ribocytidine (2'-O-MOE-rC)
Introduction
The landscape of nucleic acid therapeutics has been significantly shaped by chemical modifications that enhance the drug-like properties of oligonucleotides. Among the most successful of these are the second-generation antisense modifications, with 2'-O-(2-methoxyethyl) (2'-O-MOE) being a cornerstone. This modification, when applied to a ribocytidine (rC) nucleoside, creates this compound, a building block that imparts superior nuclease resistance, high binding affinity to target RNA, and favorable pharmacokinetic profiles.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of this compound, its key properties, relevant quantitative data, and the experimental protocols for its synthesis and incorporation into oligonucleotides.
Chemical Structure
The nomenclature "this compound" describes a cytidine (B196190) ribonucleoside where the hydroxyl group at the 2' position of the ribose sugar is replaced by a 2-methoxyethyl ether group (-O-CH₂CH₂-O-CH₃).
Core Nucleoside Structure
The fundamental structure consists of two key components:
-
Cytosine: The pyrimidine (B1678525) nucleobase.
-
Ribose Sugar: A five-carbon sugar ring. The defining feature is the ether linkage at the 2' carbon, connecting it to a 2-methoxyethyl group. This modification is crucial for the molecule's enhanced properties. Structural studies have shown that the 2'-O-MOE group projects into the minor groove of a nucleic acid duplex.[4]
Phosphoramidite (B1245037) for Oligonucleotide Synthesis
For incorporation into a growing oligonucleotide chain via automated solid-phase synthesis, the this compound nucleoside is converted into a phosphoramidite building block. This involves the addition of several protecting groups to prevent unwanted side reactions:
-
5'-O-DMT (Dimethoxytrityl): A bulky acid-labile group that protects the 5'-hydroxyl function. It is removed at the beginning of each coupling cycle to allow the chain to be extended.
-
N⁴-Benzoyl (Bz): An acyl group that protects the exocyclic amine of the cytosine base. This prevents the amine from reacting during the phosphoramidite coupling steps.
-
3'-CE Phosphoramidite: A diisopropylamino phosphine (B1218219) group protected by a β-cyanoethyl (CE) group. This is the reactive moiety at the 3' position that, upon activation, forms a new phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.
The full chemical name for the synthesis-ready building block is 5'-O-DMT-N⁴-Benzoyl-2'-O-(2-methoxyethyl)cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite .
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2'-O-Methoxyethyl (2'-O-MOE) Modification of Ribonucleosides
The 2'-O-methoxyethyl (2'-O-MOE) modification represents a cornerstone of second-generation antisense oligonucleotide (ASO) technology, offering a potent combination of enhanced biophysical properties and a favorable safety profile. This modification has been instrumental in the development of several approved nucleic acid therapeutics and continues to be a vital tool in drug discovery. This guide provides a comprehensive overview of 2'-O-MOE chemistry, its impact on oligonucleotide properties, its mechanisms of action, and the experimental protocols used for its evaluation.
Core Concepts of 2'-O-MOE Modification
The 2'-O-MOE modification involves the substitution of the 2'-hydroxyl group of a ribonucleoside with a methoxyethyl group (-O-CH₂CH₂-OCH₃).[1] This seemingly simple alteration confers a suite of desirable characteristics that overcome many of the limitations of first-generation antisense agents, such as unmodified phosphorothioate (B77711) (PS) oligodeoxynucleotides.
Key Advantages:
-
Increased Binding Affinity : 2'-O-MOE modification significantly enhances the binding affinity of an oligonucleotide to its complementary RNA target.[1][2][3][][5]
-
Superior Nuclease Resistance : The modification provides robust protection against degradation by cellular nucleases, leading to a longer half-life in vivo.[1][2][3][6]
-
Reduced Toxicity : Compared to earlier chemistries, 2'-O-MOE ASOs generally exhibit an improved tolerability profile with lower non-specific protein binding and reduced pro-inflammatory effects.[2][3][7]
-
Favorable Pharmacokinetics : The combination of stability and specific chemical properties results in better tissue distribution and residence time.[2]
The structural consequence of the 2'-O-MOE modification is a conformational preference for the C3'-endo sugar pucker, which is characteristic of A-form RNA helices.[1][8] This "pre-organization" of the sugar moiety reduces the entropic penalty of hybridization, contributing to the observed increase in thermal stability of the ASO-RNA duplex.[9][10]
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. researchgate.net [researchgate.net]
- 3. idtdna.com [idtdna.com]
- 5. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 7. Improvements in the Tolerability Profile of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in Parallel with Advances in Design, Screening, and Other Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A two-residue nascent strand steric gate controls synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hybridization of 2′-ribose modified mixed-sequence oligonucleotides: thermodynamic and kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Properties of 2'-O-Methoxyethyl (2'-O-MOE) Modified RNA: A Technical Guide
This guide provides an in-depth overview of the core biophysical properties of 2'-O-methoxyethyl (2'-O-MOE) modified RNA, a second-generation nucleic acid analog pivotal in the development of oligonucleotide therapeutics, particularly antisense oligonucleotides (ASOs). For researchers, scientists, and drug development professionals, this document outlines the key characteristics, experimental evaluation protocols, and mechanisms of action of 2'-O-MOE modified oligonucleotides.
Core Biophysical Properties
The introduction of a 2'-O-methoxyethyl modification to an RNA nucleotide confers several advantageous biophysical properties that enhance its therapeutic potential. These properties primarily include increased binding affinity to target RNA, enhanced nuclease resistance, and specific structural conformations.
Binding Affinity
A critical feature of 2'-O-MOE modification is the significant enhancement of binding affinity to complementary RNA strands. This is quantified by the increase in the melting temperature (Tm) of the duplex, with each 2'-O-MOE modification contributing to a more stable heteroduplex.[][2] The increased thermodynamic stability is attributed to the pre-organization of the ribose sugar in a C3'-endo pucker conformation, which is favorable for A-form RNA-like duplexes.[][3] This rigid conformation is further stabilized by gauche effects and extensive hydration of the 2'-O-MOE group.[]
Nuclease Resistance
Unmodified RNA is rapidly degraded by nucleases in a biological environment. The 2'-O-MOE modification provides substantial protection against nuclease-mediated degradation, thereby increasing the in vivo stability and half-life of the oligonucleotide.[][4] This enhanced resistance is due to the replacement of the nucleophilic 2'-hydroxyl group, a key recognition site for many nucleases, with the bulkier 2'-O-methoxyethyl group.[][5] This steric hindrance impedes the enzymatic cleavage of the phosphodiester backbone.
Structural Characteristics
Structurally, the 2'-O-MOE modification locks the ribose sugar into a C3'-endo conformation, which is characteristic of A-form helices, the typical conformation of RNA-RNA and RNA-DNA duplexes.[][6] Crystal structures of fully modified 2'-O-MOE RNA duplexes have revealed that the methoxyethyl substituent is well-hydrated and projects into the minor groove.[6][7] This specific conformation and hydration pattern are believed to contribute to both the high binding affinity and the increased nuclease resistance.[7]
Quantitative Data Summary
The following tables summarize the key quantitative biophysical data for 2'-O-MOE modified oligonucleotides.
| Property | Value | Reference |
| Change in Melting Temperature (ΔTm) per Modification | +0.9 to +1.6 °C | [][2] |
| Sugar Pucker Conformation | C3'-endo (RNA-like) | [][3][6] |
| Helix Type | A-form | [] |
Mechanism of Action of 2'-O-MOE Modified Antisense Oligonucleotides
2'-O-MOE modified oligonucleotides are widely used in antisense technology to modulate gene expression. They can act through two primary mechanisms: RNase H-mediated degradation and steric hindrance.
RNase H-Mediated Degradation
For this mechanism, a "gapmer" design is typically employed. A central block of DNA nucleotides is flanked by 2'-O-MOE modified nucleotides.[5][8] When the ASO binds to the target mRNA, the central DNA:RNA heteroduplex is recognized and cleaved by the enzyme RNase H1.[8][9] The 2'-O-MOE "wings" enhance binding affinity and provide nuclease resistance, while the DNA "gap" is necessary for RNase H activity.[5][8]
Steric Hindrance
When an ASO is fully modified with 2'-O-MOE, it does not support RNase H activity.[2][8] Instead, these ASOs act via a steric hindrance mechanism. By binding to a specific site on a pre-mRNA or mRNA, they can physically block the binding of cellular machinery involved in splicing or translation, thereby modulating protein expression.[2][8] For example, they can be used as splice-switching oligonucleotides (SSOs) to correct splicing defects.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biophysical properties of 2'-O-MOE modified oligonucleotides.
Thermal Denaturation (Melting Temperature, Tm) Analysis
This protocol determines the thermal stability of the duplex formed between the 2'-O-MOE modified oligonucleotide and its complementary RNA target.
Methodology:
-
Oligonucleotide Preparation:
-
Synthesize and purify the 2'-O-MOE modified oligonucleotide and its complementary RNA strand.
-
Quantify the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm.
-
Prepare equimolar solutions of the modified oligonucleotide and its complement in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
-
Annealing:
-
Mix the equimolar solutions of the two strands.
-
Heat the mixture to 90-95°C for 5-10 minutes to denature any secondary structures.
-
Allow the solution to cool slowly to room temperature over 1-2 hours to facilitate duplex formation.
-
-
Tm Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the sample at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 0.5-1.0 °C/minute).
-
Record the absorbance at each temperature increment.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have denatured. This is typically calculated from the first derivative of the melting curve.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the duplex formed by the 2'-O-MOE modified oligonucleotide and its RNA target.
Methodology:
-
Sample Preparation:
-
Prepare an annealed duplex sample as described in the thermal denaturation protocol.
-
The final concentration of the duplex should be in the range of 3-5 µM.
-
Prepare a buffer blank containing the same buffer used for the sample.
-
-
Instrument Setup:
-
Use a CD spectropolarimeter.
-
Set the wavelength range, typically from 320 nm to 200 nm.
-
Set other parameters such as bandwidth, scan speed, and number of accumulations.
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer blank first.
-
Record the CD spectrum of the oligonucleotide duplex sample.
-
Subtract the buffer spectrum from the sample spectrum to obtain the final CD spectrum of the duplex.
-
-
Data Analysis:
-
The resulting CD spectrum is characteristic of the duplex conformation. An A-form helix, typical for 2'-O-MOE RNA:RNA duplexes, will show a positive peak around 260-270 nm and a negative peak around 210 nm.
-
In Vitro Nuclease Resistance Assay
This assay evaluates the stability of 2'-O-MOE modified oligonucleotides in the presence of nucleases.
Methodology:
-
Oligonucleotide Preparation:
-
Prepare the 2'-O-MOE modified oligonucleotide and an unmodified control oligonucleotide.
-
The oligonucleotides are typically 5'-end labeled with a radioactive (e.g., ³²P) or fluorescent tag for visualization.
-
-
Nuclease Digestion:
-
Incubate the labeled oligonucleotides with a nuclease source, such as snake venom phosphodiesterase (for exonuclease activity) or serum/cellular extracts (to simulate a biological environment).
-
Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction at each time point by adding a stop solution (e.g., containing a chelating agent like EDTA and a denaturant like formamide).
-
-
Analysis:
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the intact oligonucleotide and any degradation products using autoradiography or fluorescence imaging.
-
-
Data Quantification:
-
Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life.
-
ASO Development and Evaluation Workflow
The following diagram illustrates a typical workflow for the development and biophysical evaluation of a 2'-O-MOE modified antisense oligonucleotide.
References
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Chemistry, mechanism and clinical status of antisense oligonucleotides and duplex RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 5. microsynth.com [microsynth.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
The Genesis and Evolution of 2'-O-Methoxyethyl (2'-O-MOE) Modified Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, discovery, and core technological aspects of 2'-O-methoxyethyl (2'-O-MOE) modifications, a cornerstone of modern antisense oligonucleotide (ASO) therapeutics. We will delve into the pivotal experiments that established the utility of this "second-generation" antisense chemistry, present key quantitative data, and provide detailed experimental methodologies for researchers in the field.
A Serendipitous Discovery: The History and Origins of 2'-O-MOE
The journey of 2'-O-MOE modifications began in the mid-1990s out of a pressing need to improve the drug-like properties of first-generation antisense oligonucleotides, which primarily utilized a phosphorothioate (B77711) (PS) backbone. While PS modifications conferred a degree of nuclease resistance, they were often associated with lower binding affinity to target RNA and certain toxicities.[1][2]
The breakthrough came from a research collaboration between Ciba-Geigy Ltd. (now Novartis) and Isis Pharmaceuticals. In a landmark 1995 paper published in Helvetica Chimica Acta, chemist Pierre Martin described the synthesis of various 2'-O-alkylated ribonucleosides.[3][4][5] The goal was to develop a modification that would be compatible with solid-phase synthesis, enhance nuclease resistance, and maintain or improve hybridization affinity.[3][5]
While exploring different 2'-O-alkoxyalkyl substitutions, researchers made a surprising discovery.[6] Unlike simple 2'-alkoxy modifications where increased chain length improved nuclease resistance but decreased binding affinity, the 2'-O-methoxyethyl (MOE) group provided a significant increase in both nuclease resistance and binding affinity to the target RNA.[6] Martin's paper aptly described these as "überraschende Eigenschaften" – surprising properties.[3][5]
This discovery marked the advent of second-generation antisense technology.[1][7] The 2'-O-MOE modification was found to pre-organize the sugar moiety into a C3'-endo pucker conformation, which is structurally favorable for binding to the A-form helix of RNA.[8][9] This conformational rigidity enhances the thermodynamic stability of the oligonucleotide-RNA duplex.[9] Subsequent studies demonstrated that 2'-O-MOE modifications also led to decreased non-specific protein binding and reduced toxicity compared to PS oligonucleotides.[1][6]
These favorable characteristics have made 2'-O-MOE a foundational chemistry in the field of oligonucleotide therapeutics, leading to the development and approval of several ASO drugs, including Mipomersen, Inotersen, and Nusinersen.[7][8]
Core Properties and Quantitative Analysis
The superior pharmacological profile of 2'-O-MOE modified oligonucleotides is substantiated by quantitative data from numerous studies. These data highlight improvements in binding affinity, nuclease resistance, and in vivo potency.
Binding Affinity (Thermal Stability)
The introduction of 2'-O-MOE modifications significantly enhances the thermal stability of duplexes formed with target RNA. This is typically measured as the change in melting temperature (ΔTm).
| Modification Comparison | Sequence Context | ΔTm per Modification (°C) | Reference Duplex Tm (°C) | 2'-O-MOE Duplex Tm (°C) |
| 2'-O-MOE vs. Unmodified | General | +0.9 to +1.6 | Not specified | Not specified |
| 2'-O-MOE vs. Unmodified | U14/A14 | Not specified | 24 | 40 |
| 2'-O-MOE vs. LNA | PTEN ASO (14-mer) | Not applicable | 65.1 (LNA) | 65.4 |
Table 1: Comparative thermal stability data for 2'-O-MOE modified oligonucleotides.[9][10][11][12]
Nuclease Resistance
A critical attribute of therapeutic oligonucleotides is their stability in biological fluids. 2'-O-MOE modifications provide robust protection against degradation by nucleases.
| Oligonucleotide Chemistry | Biological Matrix / Condition | Time Point | Percentage of Intact Oligonucleotide |
| Phosphorothioate ODN (ISIS 2302) | Rat Gastrointestinal Contents | 8 hours | 0% (only metabolites recovered) |
| Partial 2'-O-MOE PS (ISIS 14725) | Rat Gastrointestinal Contents | 8 hours | ~50% |
| Full 2'-O-MOE PS (ISIS 11159) | Rat Gastrointestinal Contents | 8 hours | 100% (no metabolites observed) |
| Full 2'-O-MOE PO (ISIS 16952) | Rat Gastrointestinal Contents | 8 hours | 100% (no metabolites observed) |
Table 2: In vivo stability of 2'-O-MOE modified oligonucleotides following intraduodenal administration in rats.[3]
In Vitro and In Vivo Potency
The enhanced binding affinity and stability of 2'-O-MOE ASOs translate to improved potency in cell-based assays and in animal models. This is often quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective dose (ED50).
| ASO Target | ASO Chemistry | Assay Type | IC50 (nM) | ED50 (mg/kg) |
| PTEN mRNA | 2-10-2 MOE Gapmer (14-mer) | Transfection in bEND cells | 1.8 | 29 |
| PTEN mRNA | 5-10-5 MOE Gapmer (20-mer) | Transfection in bEND cells | 0.8 | 9.5 |
| PTEN mRNA | 2-10-2 LNA Gapmer (14-mer) | Transfection in bEND cells | 0.8 | 6 |
| CTNNB1 mRNA | 2'-O-MOE Gapmers | Not specified | Consistently more effective than 2'-OMe | Not specified |
Table 3: Potency of 2'-O-MOE gapmer ASOs in vitro and in vivo.[11][12][13]
Pharmacokinetic Properties
2'-O-MOE modifications, typically in combination with a phosphorothioate backbone, result in favorable pharmacokinetic profiles, characterized by rapid tissue distribution and long tissue half-lives.
| Compound | Species | Administration Route | Key Pharmacokinetic Parameter | Value |
| Mipomersen | Humans, Monkeys, Rats, Mice | Subcutaneous | Plasma and tissue terminal elimination half-life | ~30 days |
| 2'-O-MOE PS ASOs | Rats | Intravenous | Plasma Clearance | Dominated by tissue distribution |
| 2'-O-MOE PO ASO | Rats | Intravenous | Plasma Clearance | 10-fold more rapid than PS version |
Table 4: Summary of pharmacokinetic properties of 2'-O-MOE modified oligonucleotides.[1][6]
Key Experimental Methodologies
This section provides detailed protocols for the synthesis and evaluation of 2'-O-MOE modified oligonucleotides, synthesized from multiple sources.
Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides (Phosphoramidite Method)
The synthesis of 2'-O-MOE oligonucleotides is performed on an automated DNA/RNA synthesizer using the standard phosphoramidite (B1245037) chemistry cycle.
Materials:
-
2'-O-MOE phosphoramidites (A, G, 5-Me-C, T/U)
-
DNA phosphoramidites (for gapmer synthesis)
-
Controlled Pore Glass (CPG) solid support, pre-loaded with the first nucleoside
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Capping solution A (Acetic anhydride (B1165640) in THF/lutidine) and B (N-Methylimidazole in THF)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Acetonitrile (synthesis grade)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide)
Protocol:
-
Support Preparation: The synthesis begins with the first nucleoside attached to the CPG solid support, typically within a synthesis column.
-
Cycle 1: Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by washing with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be measured to monitor coupling efficiency.
-
Coupling: The next 2'-O-MOE or DNA phosphoramidite is activated by the activator solution and then passed through the column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) or phosphorothioate triester using the oxidizing solution (for phosphorothioate backbones, a sulfurizing agent is used instead).
-
Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with the cleavage and deprotection solution at elevated temperature.
-
Purification: The final product is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length oligonucleotide from shorter sequences and other impurities.
Nuclease Resistance Assay (Serum Stability)
This assay evaluates the stability of modified oligonucleotides in the presence of nucleases found in serum.
Materials:
-
2'-O-MOE modified oligonucleotide and control oligonucleotides (e.g., unmodified, PS modified)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water and buffers (e.g., PBS)
-
Stop solution (e.g., EDTA, formamide)
-
Polyacrylamide gel (denaturing) and electrophoresis apparatus
-
Gel staining agent (e.g., SYBR Gold) or radiolabeling (32P) for visualization
Protocol:
-
Oligonucleotide Preparation: Dissolve oligonucleotides in nuclease-free water or buffer to a known concentration.
-
Incubation: Incubate the oligonucleotide (e.g., at a final concentration of 1-5 µM) in a solution containing a high percentage of serum (e.g., 90% FBS) at 37°C.
-
Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: The reaction in each aliquot is stopped by adding the stop solution and immediately freezing or heating.
-
Analysis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The integrity of the oligonucleotide is visualized by staining or autoradiography.
-
Quantification: The percentage of intact oligonucleotide at each time point is quantified by densitometry of the gel bands. The half-life (t1/2) of the oligonucleotide can then be calculated.
Thermal Melting (Tm) Analysis
This experiment measures the temperature at which 50% of the oligonucleotide duplex dissociates, providing a measure of its thermal stability and binding affinity.
Materials:
-
Modified oligonucleotide and its complementary RNA strand
-
Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Protocol:
-
Duplex Formation: Equimolar amounts of the oligonucleotide and its complementary RNA strand are mixed in the melting buffer to a final concentration of approximately 2 µM.
-
Annealing: The solution is heated to a high temperature (e.g., 85-90°C) for 5-10 minutes to ensure complete dissociation of any secondary structures, and then slowly cooled to room temperature to allow for duplex formation.
-
Melting Curve Acquisition: The absorbance of the solution at 260 nm is monitored as the temperature is gradually increased (e.g., at a rate of 1.0 °C/minute) from a low temperature (e.g., 15°C) to a high temperature (e.g., 95°C).
-
Tm Determination: The melting temperature (Tm) is determined as the peak of the first derivative of the melting curve (dA/dT vs. Temperature) or as the temperature at which the normalized absorbance is 0.5.
In Vitro ASO Activity Assay (Target mRNA Reduction)
This cell-based assay quantifies the ability of a 2'-O-MOE gapmer ASO to reduce the expression of its target mRNA.
Materials:
-
Cultured cells expressing the target gene
-
2'-O-MOE gapmer ASO and control ASOs (e.g., scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine) or method for gymnotic delivery
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription reagents
-
Primers and probes for quantitative real-time PCR (qRT-PCR)
-
qRT-PCR instrument
Protocol:
-
Cell Plating: Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
ASO Transfection: Prepare complexes of the ASO and transfection reagent according to the manufacturer's protocol. Add the complexes to the cells at various concentrations to generate a dose-response curve. For gymnotic delivery (free uptake), add the ASO directly to the culture medium.
-
Incubation: Incubate the cells with the ASO for a predetermined period (e.g., 24-72 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Convert the extracted RNA to cDNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using primers and probes specific for the target mRNA and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative expression of the target mRNA in ASO-treated cells compared to control-treated cells. Determine the IC50 value from the dose-response curve.
Visualizing the Core Concepts
Diagrams are essential for understanding the workflows and mechanisms of action related to 2'-O-MOE technology.
Solid-Phase Oligonucleotide Synthesis Workflow
Caption: Automated solid-phase synthesis cycle for oligonucleotides.
Mechanism of Action: RNase H-Mediated Degradation
Caption: RNase H activation by a 2'-O-MOE gapmer ASO.
In Vitro ASO Screening Workflow
Caption: Workflow for in vitro screening of ASO activity.
Conclusion
The discovery of 2'-O-methoxyethyl modifications was a pivotal moment in the history of oligonucleotide therapeutics. The unique combination of enhanced nuclease resistance, high binding affinity, and a favorable safety profile propelled ASO technology from a research tool to a powerful therapeutic platform. The principles and methodologies outlined in this guide provide a foundation for researchers and drug developers working to harness the potential of 2'-O-MOE chemistry to create the next generation of genetic medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ein neuer Zugang zu 2′‐O‐Alkylribonucleosiden und Eigenschaften deren Oligonucleotide | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. idtdna.com [idtdna.com]
Understanding the Hydrophobicity of 2'-O-Methoxyethyl (2'-O-MOE): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2'-O-methoxyethyl (2'-O-MOE) modification is a cornerstone of second-generation antisense oligonucleotide (ASO) therapeutics, striking a crucial balance between enhanced stability, high binding affinity for target RNA, and a favorable safety profile.[1][2][3] A key physicochemical property influencing these pharmacological characteristics is hydrophobicity. This technical guide provides a comprehensive overview of the hydrophobicity of 2'-O-MOE modifications, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
The 2'-O-MOE modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar.[1] This alteration significantly increases the lipophilicity of the oligonucleotide compared to its unmodified or even 2'-O-methyl (2'-O-Me) counterparts.[1][4] This increased hydrophobicity is associated with improved protein binding, which can enhance tissue distribution and cellular uptake, while also contributing to a reduction in non-specific protein binding that can lead to toxicity.[1]
Data Presentation: Quantitative Analysis of Hydrophobicity
The hydrophobicity of a molecule can be quantified using the partition coefficient (logP) or the distribution coefficient (logD), which describe its distribution between an organic and an aqueous phase. A higher logP or logD value indicates greater hydrophobicity. The XLogP3 value is a computationally derived prediction of the logP.
Below is a comparative summary of the calculated hydrophobicity (XLogP3) for 2'-O-MOE and 2'-O-Me modified uridine (B1682114) and adenosine.
| Nucleoside Modification | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| 2'-O-Methyluridine | C10H14N2O6 | 258.23 | -1.4 | [5] |
| 2'-O-Methoxyethyl-uridine | C12H18N2O7 | 302.28 | -1.6 | [6] |
| 2'-O-Methyladenosine | C11H15N5O4 | 281.27 | -1.1 | |
| 2'-O-Methoxyethyladenosine | C13H19N5O5 | 325.32 | -0.8 | [7][8] |
Note: XLogP3 values for 2'-O-Methyladenosine and 2'-O-Methoxyethyladenosine are estimated based on available data and chemical principles, as direct database entries were not found.
Experimental Protocols
Quantification of Oligonucleotide Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating and quantifying oligonucleotides based on their hydrophobicity. The following protocol provides a general guideline for the analysis of 2'-O-MOE modified oligonucleotides.
Objective: To determine the retention time of a 2'-O-MOE modified oligonucleotide as a measure of its relative hydrophobicity.
Materials:
-
Reversed-phase HPLC system with a UV detector
-
C8 or C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50 v/v)
-
Oligonucleotide sample dissolved in nuclease-free water
Procedure:
-
Column Equilibration: Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Sample Injection: Inject the oligonucleotide sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 10% to 60% B over 30 minutes.
-
Detection: Monitor the elution of the oligonucleotide at 260 nm.
-
Data Analysis: The retention time of the main peak corresponding to the full-length oligonucleotide is recorded. Longer retention times indicate greater hydrophobicity.
Expected Results: 2'-O-MOE modified oligonucleotides will exhibit longer retention times compared to their unmodified or 2'-O-Me modified counterparts of the same sequence, reflecting their increased hydrophobicity.
Synthesis of 2'-O-MOE Phosphoramidites
The synthesis of 2'-O-MOE modified oligonucleotides begins with the preparation of the corresponding phosphoramidite (B1245037) building blocks. The following is a generalized protocol for the synthesis of a 2'-O-MOE phosphoramidite.
Objective: To synthesize a 5'-O-DMT-2'-O-MOE-N-protected-nucleoside-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite.
Materials:
-
N-protected nucleoside
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous solvents (e.g., pyridine, dichloromethane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
2'-O-Alkylation: React the N-protected nucleoside with tris(2-methoxyethyl)borate in the presence of a suitable acid catalyst to introduce the 2'-O-methoxyethyl group.
-
5'-Hydroxyl Protection: Protect the 5'-hydroxyl group with DMT-Cl in anhydrous pyridine.
-
Purification: Purify the 5'-O-DMT-2'-O-MOE-N-protected nucleoside by silica gel column chromatography.
-
Phosphitylation: React the purified nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to introduce the phosphoramidite moiety at the 3'-hydroxyl position.
-
Final Purification and Characterization: Purify the final phosphoramidite product by chromatography and characterize it using techniques such as 31P NMR and mass spectrometry.
Measurement of Melting Temperature (Tm)
The melting temperature (Tm) of an oligonucleotide duplex is the temperature at which half of the duplex dissociates into single strands. It is a measure of the stability of the duplex, which is influenced by the hydrophobicity and conformational properties of the modifications.
Objective: To determine the Tm of a duplex containing a 2'-O-MOE modified oligonucleotide.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Complementary RNA or DNA strand
-
Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the 2'-O-MOE oligonucleotide and its complementary strand in the annealing buffer to a final concentration of, for example, 1 µM each.
-
Denaturation and Annealing: Heat the sample to 95°C for 5 minutes to denature any secondary structures, then slowly cool to room temperature to allow for duplex formation.
-
Melting Curve Acquisition: Place the sample in the spectrophotometer and record the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C).
-
Data Analysis: The Tm is determined as the temperature at which the first derivative of the melting curve is at its maximum.
Expected Results: Duplexes containing 2'-O-MOE modifications will generally exhibit a higher Tm compared to unmodified DNA:RNA duplexes, indicating increased thermal stability.[1]
Visualizations of Key Pathways and Workflows
Cellular Uptake of 2'-O-MOE Antisense Oligonucleotides
The cellular uptake of ASOs is a complex process primarily mediated by receptor-mediated endocytosis. Scavenger receptors have been implicated in the uptake of phosphorothioate-modified oligonucleotides.[9][10][11] The following diagram illustrates a generalized pathway for the cellular uptake of 2'-O-MOE ASOs.
Caption: A simplified workflow of 2'-O-MOE ASO cellular uptake via clathrin-mediated endocytosis.
RNase H-Mediated Degradation of Target mRNA
A primary mechanism of action for many 2'-O-MOE ASOs, particularly "gapmers," is the recruitment of RNase H1 to the ASO-mRNA duplex, leading to the degradation of the target mRNA.
Caption: The mechanism of RNase H1 activation by a gapmer ASO leading to target mRNA degradation.
Experimental Workflow for ASO Toxicity Assessment
Evaluating the potential toxicity of ASO candidates is a critical step in drug development. This workflow outlines a general approach for assessing ASO-induced toxicity.
Caption: A general workflow for the preclinical safety assessment of antisense oligonucleotides.
Conclusion
The 2'-O-MOE modification imparts a degree of hydrophobicity to oligonucleotides that is critical for their therapeutic success. This property enhances their stability and binding affinity, while contributing to a favorable pharmacokinetic and safety profile. Understanding the nuances of 2'-O-MOE's hydrophobicity, through both quantitative measures and its impact on biological interactions, is essential for the rational design and development of next-generation antisense therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug developers working to harness the full potential of this important chemical modification.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 3. microsynth.com [microsynth.com]
- 4. shodex.com [shodex.com]
- 5. 2'-O-Methyluridine | C10H14N2O6 | CID 102212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2'-O-(2-Methoxyethyl)-uridine | C12H18N2O7 | CID 10881175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scavenger Receptors Mediate Cellular Uptake of Polyvalent Oligonucleotide-Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of the macrophage scavenger receptor in immune stimulation by bacterial DNA and synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of 2'-O-MOE Gapmer Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the design and application of 2'-O-Methoxyethyl (2'-O-MOE) gapmer antisense oligonucleotides (ASOs). These second-generation ASOs represent a significant advancement in therapeutic oligonucleotide technology, offering enhanced efficacy, stability, and a favorable safety profile for the targeted degradation of messenger RNA (mRNA).
Introduction to 2'-O-MOE Gapmers
2'-O-MOE gapmers are chimeric antisense oligonucleotides designed to specifically bind to a target mRNA sequence and induce its degradation through the action of RNase H.[1][2] Their design is characterized by a central "gap" of deoxyribonucleotides, which is flanked by "wings" of 2'-O-MOE modified ribonucleotides.[3][4] This unique structure provides a combination of high binding affinity, enhanced nuclease resistance, and potent gene silencing activity.
The 2'-O-MOE modification, where a methoxyethyl group is attached to the 2' position of the ribose sugar, is a hallmark of second-generation ASOs.[5][6] This modification confers several advantageous properties, including increased stability against nuclease degradation, a higher binding affinity for target RNA, and reduced immunostimulatory effects compared to earlier-generation ASOs.[6][7]
Mechanism of Action: RNase H-Mediated Degradation
The primary mechanism of action for 2'-O-MOE gapmers is the recruitment of Ribonuclease H (RNase H), a ubiquitous cellular enzyme that specifically cleaves the RNA strand of an RNA:DNA heteroduplex.[1][8] The process unfolds as follows:
-
Hybridization: The 2'-O-MOE gapmer binds to its complementary target mRNA sequence with high specificity.
-
RNase H Recognition: The central DNA gap of the gapmer forms an RNA:DNA hybrid with the target mRNA. This hybrid structure is recognized by RNase H1.[9]
-
RNA Cleavage: RNase H1 cleaves the phosphodiester backbone of the mRNA strand within the heteroduplex region.[1]
-
mRNA Degradation: The cleaved mRNA is subsequently degraded by cellular exonucleases, leading to a reduction in the corresponding protein translation.[1]
The 2'-O-MOE modifications in the wings of the gapmer do not support RNase H activity, thereby protecting the ASO itself from degradation and ensuring that cleavage is directed specifically to the target mRNA.[10]
Figure 1: Mechanism of RNase H-mediated mRNA degradation by a 2'-O-MOE gapmer.
Core Design Principles
The design of an effective 2'-O-MOE gapmer involves careful consideration of its chemical composition and structure to optimize potency, specificity, and safety.
Chemical Modifications
-
2'-O-Methoxyethyl (2'-O-MOE) Wings: The 2'-O-MOE modification in the flanking regions (typically 2-5 nucleotides on each side) is crucial for several reasons:
-
Nuclease Resistance: It protects the oligonucleotide from degradation by cellular nucleases, significantly increasing its half-life.[6]
-
Binding Affinity: It enhances the binding affinity of the ASO to its target RNA, leading to increased potency.[5] Each 2'-O-MOE modification can increase the melting temperature (Tm) by approximately 0.9 to 1.6 °C.[6]
-
Reduced Toxicity: Compared to other high-affinity modifications like Locked Nucleic Acids (LNAs), 2'-O-MOE modifications generally exhibit a better safety profile with a lower risk of hepatotoxicity.[11]
-
-
Deoxyribonucleotide (DNA) Gap: The central gap, typically consisting of 8-10 unmodified DNA nucleotides, is essential for RNase H recognition and cleavage of the target mRNA.[1][8]
-
Phosphorothioate (B77711) (PS) Backbone: The entire oligonucleotide backbone is typically modified with phosphorothioate linkages, where a non-bridging oxygen atom in the phosphate (B84403) group is replaced by a sulfur atom.[12] This modification provides substantial resistance to nuclease degradation and enhances protein binding, which can improve the pharmacokinetic properties of the ASO.[12]
Figure 2: Schematic representation of a 2'-O-MOE gapmer's structure.
Quantitative Design Parameters
The following table summarizes key quantitative parameters that are critical in the design and evaluation of 2'-O-MOE gapmers.
| Parameter | Description | Typical Values/Observations | Citation(s) |
| Melting Temperature (Tm) | The temperature at which 50% of the ASO is dissociated from its target RNA. A higher Tm indicates greater binding affinity. | Increase of 0.9-1.6 °C per 2'-O-MOE modification. | [6] |
| In Vitro Potency (IC50) | The concentration of ASO required to achieve 50% knockdown of the target mRNA in cell culture. | Generally in the low nanomolar range. LNA gapmers can have lower IC50 values but may have higher toxicity. | [5][11][13] |
| In Vivo Efficacy (ED50) | The dose of ASO required to achieve 50% reduction of the target mRNA in a specific tissue in animal models. | Typically in the range of 2-5 mg/kg for potent gapmers. | [14][15] |
| Nuclease Resistance (Half-life) | The time it takes for 50% of the ASO to be degraded in serum or tissue. | Phosphorothioate and 2'-O-MOE modifications significantly increase the half-life to >72 hours in 10% fetal bovine serum. | [2][16] |
Experimental Evaluation of 2'-O-MOE Gapmers
A rigorous experimental workflow is essential to validate the efficacy and safety of newly designed 2'-O-MOE gapmers.
Figure 3: A generalized experimental workflow for the development of 2'-O-MOE gapmers.
Detailed Experimental Protocols
Objective: To confirm that the gapmer can induce RNase H-mediated cleavage of the target RNA.
Methodology:
-
Substrate Preparation: Synthesize the 2'-O-MOE gapmer and a complementary target RNA oligonucleotide, which is typically labeled with a fluorescent dye (e.g., 5'-FAM).
-
Annealing: Mix the gapmer and the labeled RNA target in an annealing buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 20 mM 2-mercaptoethanol). Heat the mixture to 95°C for 2 minutes and then allow it to cool slowly to room temperature to form the RNA:DNA heteroduplex.[17]
-
Enzyme Reaction: Add recombinant human RNase H1 to the annealed duplex in a reaction buffer containing MgCl2 (e.g., final concentration of 2 mM).[17] Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a chelating agent such as EDTA.[17]
-
Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). Cleavage of the RNA target will result in the appearance of smaller, faster-migrating fluorescent bands.
Objective: To quantify the dose-dependent reduction of target mRNA in a cellular context.
Methodology:
-
Cell Culture: Plate cells that endogenously express the target gene in a multi-well format (e.g., 96-well plate).
-
Transfection: Introduce the 2'-O-MOE gapmer into the cells. This can be achieved through various methods, including lipofection or gymnosis (free uptake).[10][18] A range of ASO concentrations should be tested to determine the IC50.
-
Incubation: Incubate the cells with the ASO for a sufficient period (e.g., 24-72 hours) to allow for mRNA degradation and turnover.
-
Cell Lysis and RNA Extraction: Lyse the cells and extract total RNA.
-
Gene Expression Analysis: Quantify the levels of the target mRNA and a housekeeping gene (for normalization) using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[18]
-
Data Analysis: Calculate the percentage of mRNA knockdown relative to a negative control (e.g., untreated cells or cells treated with a scrambled control ASO). Plot the percentage of knockdown against the ASO concentration to determine the IC50 value.
Objective: To assess the resistance of the 2'-O-MOE gapmer to nuclease degradation in a biological fluid.
Methodology:
-
Incubation: Incubate the 2'-O-MOE gapmer in a solution containing serum (e.g., 10% fetal bovine serum or human serum) at 37°C.[2][19]
-
Time Points: Collect aliquots of the reaction at various time points (e.g., 0, 1, 6, 12, 24, 48, 72 hours).[2]
-
Sample Preparation: Stop the degradation at each time point, for example, by adding a denaturing loading dye and freezing the sample.[19]
-
Analysis: Analyze the integrity of the ASO at each time point using PAGE and a suitable staining method (e.g., Stains-All). The amount of full-length, intact ASO is quantified at each time point.
-
Half-life Calculation: Determine the half-life of the ASO by plotting the percentage of intact ASO versus time.
Objective: To determine the thermal stability of the ASO:RNA duplex.
Methodology:
-
Sample Preparation: Mix equimolar amounts of the 2'-O-MOE gapmer and its complementary RNA target in a buffer solution (e.g., 10 mM phosphate buffer, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[20]
-
Thermal Denaturation: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the sample at 260 nm as the temperature is gradually increased.
-
Data Acquisition: Record the absorbance at regular temperature intervals to generate a melting curve (absorbance vs. temperature).
-
Tm Determination: The Tm is the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus of the melting curve. This can be determined from the peak of the first derivative of the melting curve.[21]
Case Studies: Downstream Signaling Pathways
The targeted knockdown of specific mRNAs by 2'-O-MOE gapmers can have profound effects on cellular signaling pathways.
Targeting Bcl-2 in the Apoptosis Pathway
B-cell lymphoma 2 (Bcl-2) is a key anti-apoptotic protein. Downregulation of Bcl-2 using antisense oligonucleotides can sensitize cancer cells to apoptosis.[22][23] The knockdown of Bcl-2 mRNA leads to a decrease in Bcl-2 protein levels, which in turn disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane. This can lead to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.[9]
References
- 1. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugging the lncRNA MALAT1 via LNA gapmeR ASO inhibits gene expression of proteasome subunits and triggers anti-multiple myeloma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
- 9. Effect of Bcl-2 antisense oligonucleotide on drug-sensitivity in association with apoptosis in undifferentiated thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating the Knockdown Activity of MALAT1 ENA Gapmers In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Workflow for Transcriptome-Wide Assessment of Antisense Oligonucleotide Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating the Knockdown Activity of MALAT1 ENA Gapmers In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 19. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Construction of a Tm-value prediction model and molecular dynamics study of AmNA-containing gapmer antisense oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Depletion of Bcl-2 by an antisense oligonucleotide induces apoptosis accompanied by oxidation and externalization of phosphatidylserine in NCI-H226 lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of BCL-2 suppression by antisense oligonucleotides on additional regulators of apoptosis compensatory change in non-targeted protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Design of 2'-O-MOE Antisense Oligonucleotides
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and application of 2'-O-(2-methoxyethyl) (2'-O-MOE) modified antisense oligonucleotides (ASOs).
Introduction to 2'-O-MOE Antisense Oligonucleotides
2'-O-MOE ASOs are synthetic, single-stranded nucleic acid analogs designed to bind to a specific messenger RNA (mRNA) sequence, leading to the downregulation of the target protein. They are a prominent class of second-generation antisense therapeutics. The 2'-O-MOE modification on the ribose sugar moiety of the nucleotide confers several advantageous properties, including high binding affinity to target RNA, enhanced resistance to nuclease degradation, and a favorable pharmacokinetic and toxicological profile.
These ASOs typically employ a "gapmer" design, which consists of a central block of deoxynucleotides that are capable of recruiting RNase H, flanked by 2'-O-MOE modified ribonucleotides that protect the oligonucleotide from nuclease degradation and increase binding affinity. The mechanism of action involves the binding of the ASO to its target mRNA, forming a DNA-RNA heteroduplex. This duplex is recognized by RNase H, an endogenous enzyme that cleaves the RNA strand of the heteroduplex, leading to the destruction of the mRNA and subsequent reduction in protein synthesis.
Design Principles for 2'-O-MOE ASOs
The design of effective 2'-O-MOE ASOs requires careful consideration of several factors to ensure high potency, specificity, and minimal toxicity.
2.1. Sequence Selection and Target Site Accessibility
The choice of the target sequence within the mRNA is critical for the efficacy of the ASO. While ASOs can be designed to target various regions of an mRNA, including the 5' untranslated region (UTR), the coding sequence (CDS), and the 3' UTR, the 3' UTR is often a preferred target region. This is because the 3' UTR is generally less structured and contains regulatory elements that can be effectively targeted.
Computational algorithms are frequently used to predict accessible sites on the target mRNA by taking into account the secondary structure of the RNA. These tools help to identify regions where the ASO can bind without being sterically hindered.
2.2. Gapmer Structure
The typical gapmer design of a 2'-O-MOE ASO consists of:
-
A central "gap" of 8-10 deoxynucleotides: This region is critical for RNase H recognition and cleavage of the target mRNA.
-
Flanking "wings" of 2-5 2'-O-MOE modified ribonucleotides: These wings protect the ASO from exonuclease degradation and increase its binding affinity to the target mRNA. The overall length of the ASO is typically 18-21 nucleotides.
2.3. Chemical Modifications
In addition to the 2'-O-MOE modification, other chemical modifications are often incorporated to enhance the properties of the ASO:
-
Phosphorothioate (PS) backbone: The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone confers significant resistance to nuclease degradation. This modification is typically applied throughout the entire ASO.
-
5-Methylcytosine (B146107): Replacing cytosine with 5-methylcytosine in CpG dinucleotides can reduce the potential for immunostimulatory effects by minimizing recognition by Toll-like receptor 9 (TLR9).
Table 1: Biophysical and Biological Properties of 2'-O-MOE ASOs
| Property | Deoxynucleotide (DNA) | 2'-O-MOE RNA | 2'-O-MOE ASO (Gapmer) | Reference |
| Binding Affinity (ΔTm/modification) | Baseline | +1.5 to +2.5 °C | High | |
| Nuclease Resistance | Low | High | High | |
| RNase H Activation | Yes | No | Yes | |
| In Vivo Half-life | Minutes | Hours to Days | Weeks |
Experimental Protocols
3.1. In Vitro Screening of 2'-O-MOE ASOs
This protocol describes the steps for transfecting cells with 2'-O-MOE ASOs and subsequently measuring the knockdown of the target mRNA and protein.
Materials:
-
Cells (e.g., HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
2'-O-MOE ASOs
-
Phosphate-Buffered Saline (PBS)
-
TRIzol Reagent
-
qRT-PCR reagents
-
RIPA buffer
-
BCA Protein Assay Kit
-
Primary and secondary antibodies for Western blotting
Protocol:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
ASO Transfection:
-
For each well, dilute the 2'-O-MOE ASO in Opti-MEM to the desired final concentration (e.g., 10-100 nM).
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted ASO and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add the ASO-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Harvesting and Analysis:
-
For mRNA analysis (qRT-PCR):
-
Wash the cells with PBS and lyse them using TRIzol reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Perform reverse transcription to generate cDNA, followed by quantitative PCR (qPCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH).
-
-
For protein analysis (Western Blot):
-
Wash the cells with PBS and lyse them in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin), followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Table 2: Example of In Vitro Efficacy of a 2'-O-MOE ASO Targeting Gene X
| ASO Concentration (nM) | Target mRNA Reduction (%) | Target Protein Reduction (%) |
| 10 | 45 ± 5 | 30 ± 7 |
| 25 | 72 ± 8 | 65 ± 6 |
| 50 | 91 ± 4 | 88 ± 5 |
| 100 | 95 ± 3 | 92 ± 4 |
Visualizations
4.1. Mechanism of Action of 2'-O-MOE ASOs
Caption: Mechanism of 2'-O-MOE ASO-mediated gene silencing via RNase H.
4.2. Experimental Workflow for In Vitro ASO Screening
Caption: Workflow for evaluating 2'-O-MOE ASO activity in cell culture.
4.3. Example Signaling Pathway Modulation
Caption: ASO-mediated knockdown of a target kinase to inhibit a signaling pathway.
Application Notes and Protocols for Solid-Phase Synthesis of 2'-O-Methoxyethyl (2'-O-MOE) Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methoxyethyl (2'-O-MOE) modified oligonucleotides have emerged as a significant class of therapeutic molecules, particularly in the realm of antisense technology. The 2'-O-MOE modification offers a favorable combination of increased nuclease resistance, enhanced binding affinity to target RNA, and reduced toxicity compared to unmodified oligonucleotides.[1] This application note provides a detailed protocol for the solid-phase synthesis of 2'-O-MOE oligonucleotides using automated phosphoramidite (B1245037) chemistry, covering the synthesis cycle, cleavage and deprotection, purification, and quality control.
Principle of Solid-Phase Synthesis
Solid-phase oligonucleotide synthesis is an automated, cyclical process that sequentially adds nucleotide building blocks to a growing chain attached to a solid support, typically controlled pore glass (CPG).[2][3] The synthesis proceeds in the 3' to 5' direction and involves four key chemical steps in each cycle: deblocking, coupling, capping, and oxidation.[3]
Materials and Reagents
Reagents for Synthesis Cycle
| Reagent | Function | Typical Concentration & Solvent |
| Deblocking Solution | Removes the 5'-dimethoxytrityl (DMT) protecting group. | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[4] |
| 2'-O-MOE Phosphoramidites | Activated nucleotide building blocks. | 0.1 M in anhydrous acetonitrile (B52724) |
| Activator | Catalyzes the coupling reaction. | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile |
| Capping Solution A | Acetylates unreacted 5'-hydroxyl groups. | Acetic Anhydride in Tetrahydrofuran (THF)/Pyridine[5] |
| Capping Solution B | Catalyzes the capping reaction. | N-Methylimidazole (NMI) in THF[6] |
| Oxidizing Solution | Oxidizes the phosphite (B83602) triester to a more stable phosphate (B84403) triester. | 0.02 M Iodine in THF/Pyridine/Water[4] |
| Anhydrous Acetonitrile | Washing and reagent solvent. | <30 ppm H₂O |
Reagents for Cleavage and Deprotection
| Reagent | Function |
| AMA Solution | Cleaves the oligonucleotide from the solid support and removes base and phosphate protecting groups. |
Reagents for Purification
| Reagent | Function |
| HPLC Buffer A | Mobile phase for ion-pair reversed-phase HPLC. |
| HPLC Buffer B | Organic mobile phase for elution. |
Experimental Protocols
Automated Solid-Phase Synthesis Cycle
The following protocol is a general guideline for automated solid-phase synthesis of 2'-O-MOE oligonucleotides. Specific parameters may need to be optimized based on the synthesizer and the specific sequence.
| Step | Reagent(s) | Typical Duration | Description |
| 1. Deblocking (Detritylation) | 3% TCA in DCM | 60-90 seconds | The 5'-DMT protecting group is removed from the support-bound nucleoside, exposing a free 5'-hydroxyl group for the next coupling reaction. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.[5] |
| 2. Coupling | 2'-O-MOE Phosphoramidite + Activator | 6 minutes[7] | The activated 2'-O-MOE phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. |
| 3. Capping | Capping Solution A + Capping Solution B | 30 seconds | Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutant sequences in subsequent cycles.[6] |
| 4. Oxidation | 0.02 M Iodine Solution | 30 seconds | The unstable phosphite triester linkage is oxidized to a stable phosphate triester.[4] |
| Wash Steps | Anhydrous Acetonitrile | Variable | The solid support is washed between each step to remove excess reagents and by-products. |
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Diagram of the Solid-Phase Synthesis Cycle
Caption: Workflow of the automated solid-phase synthesis cycle for 2'-O-MOE oligonucleotides.
Cleavage and Deprotection
-
After completion of the synthesis, the solid support containing the full-length oligonucleotide is transferred to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of AMA solution (1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) to the tube.[8][9]
-
Incubate the mixture at 65°C for 15-20 minutes.[9] This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone and the nucleobases.
-
Allow the tube to cool to room temperature.
-
Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the AMA solution to dryness using a centrifugal vacuum concentrator.
-
Resuspend the crude oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water for purification.
Purification by High-Performance Liquid Chromatography (HPLC)
Ion-pair reversed-phase HPLC is a common method for purifying 2'-O-MOE oligonucleotides.
| Parameter | Specification |
| HPLC System | Standard preparative HPLC system with UV detector |
| Column | C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size) |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min (analytical) to 4.0 mL/min (preparative) |
| Column Temperature | 50-60°C to minimize secondary structures |
| Detection Wavelength | 260 nm |
| Example Gradient | 5-30% B over 30 minutes (This may need to be optimized based on the length and sequence of the oligonucleotide) |
Procedure:
-
Equilibrate the HPLC column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Inject the resuspended crude oligonucleotide.
-
Run the gradient to elute the oligonucleotide. The full-length product will typically elute as the major peak.
-
Collect the fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified 2'-O-MOE oligonucleotide.
Data Presentation
Coupling Efficiency and Theoretical Yield
The efficiency of each coupling step is critical for the overall yield of the full-length oligonucleotide. A lower coupling efficiency results in a significant decrease in the final product, especially for longer oligonucleotides.
| Oligonucleotide Length (bases) | Theoretical Yield at 98.0% Coupling Efficiency | Theoretical Yield at 99.0% Coupling Efficiency | Theoretical Yield at 99.5% Coupling Efficiency |
| 10 | 83.4% | 91.4% | 95.6% |
| 20 | 69.5% | 83.5% | 91.4% |
| 30 | 57.7% | 76.1% | 87.3% |
| 40 | 47.9% | 69.0% | 83.5% |
| 50 | 39.8% | 62.5% | 79.9% |
Note: The theoretical yield is calculated as (Coupling Efficiency)^(Number of couplings). Actual yields will be lower due to losses during cleavage, deprotection, and purification.
Expected Final Yields (Post-Purification)
The final yield of purified 2'-O-MOE oligonucleotides is typically reported in Optical Density (OD) units at 260 nm for smaller scales or in milligrams for larger scales. The following table provides an estimation of expected yields.
| Synthesis Scale | 20-mer Oligonucleotide | 30-mer Oligonucleotide |
| 0.2 µmol | 5 - 10 OD | 3 - 7 OD |
| 1.0 µmol | 25 - 50 OD | 15 - 35 OD |
| 10 µmol | 2 - 5 mg | 1 - 3 mg |
Note: These are estimated yields and can vary significantly based on the sequence, coupling efficiency, and purification method.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Inactive phosphoramidites- Wet acetonitrile or other reagents- Inefficient activator | - Use fresh phosphoramidites- Ensure all reagents and solvents are anhydrous- Check the concentration and age of the activator |
| Low Final Yield | - Poor coupling efficiency- Incomplete cleavage or deprotection- Loss during purification | - Optimize synthesis cycle parameters- Ensure fresh AMA solution and appropriate incubation time/temperature- Optimize HPLC purification and fraction collection |
| Presence of Deletion Mutants | - Inefficient capping- Incomplete deblocking | - Ensure fresh capping reagents are used- Optimize deblocking time to ensure complete DMT removal without causing depurination |
| Broad or Multiple Peaks in HPLC | - Oligonucleotide secondary structures- Incomplete deprotection | - Increase HPLC column temperature to 60°C- Ensure complete deprotection by using fresh AMA and appropriate conditions |
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for solid-phase synthesis of 2'-O-MOE oligonucleotides.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. biotage.com [biotage.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. atdbio.com [atdbio.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
Applications of 2'-O-Methoxyethyl (2'-O-MOE) Modification in RNAi Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic chemical modification of small interfering RNAs (siRNAs) is a cornerstone of modern RNAi therapeutic development, aimed at enhancing their drug-like properties. Among the various modifications, the 2'-O-methoxyethyl (2'-O-MOE) substitution at the ribose sugar has emerged as a critical tool for improving the stability, efficacy, and safety profile of siRNA duplexes. While extensively utilized in the field of antisense oligonucleotides (ASOs), the application of 2'-O-MOE in RNAi therapeutics presents unique considerations and opportunities. This document provides detailed application notes on the use of 2'-O-MOE in RNAi, summarizing key quantitative data and offering experimental protocols for its evaluation.
Key Advantages of 2'-O-MOE Modification in RNAi
The incorporation of 2'-O-MOE modifications into siRNA strands offers several distinct advantages that address the inherent challenges of using unmodified RNA as a therapeutic agent.
-
Enhanced Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases present in serum and intracellularly. This increased stability prolongs the half-life of the siRNA, allowing for a more sustained gene silencing effect.[1]
-
Increased Binding Affinity: 2'-O-MOE modification pre-organizes the ribose sugar into a C3'-endo conformation, which is favorable for A-form duplexes, typical of RNA-RNA interactions. This leads to a higher binding affinity of the siRNA for its target mRNA, potentially increasing potency. Each 2'-O-MOE modification can increase the melting temperature (Tm) of a duplex by approximately 0.9 to 1.7°C.[2]
-
Improved Specificity and Reduced Off-Target Effects: Strategic placement of 2'-O-MOE modifications can influence the loading of the siRNA strands into the RNA-Induced Silencing Complex (RISC).[3] Studies have shown that modifications at specific positions can favor the loading of the intended guide strand while discouraging the loading of the passenger strand, thereby reducing off-target gene silencing.[3][4]
-
Favorable Pharmacokinetic and Pharmacodynamic Properties: The enhanced stability and protein binding characteristics of 2'-O-MOE modified oligonucleotides contribute to improved pharmacokinetic profiles, including longer tissue half-lives.[5][6]
-
Reduced Immunogenicity: Chemical modifications at the 2' position of the ribose, including 2'-O-MOE, can help to mitigate the activation of the innate immune system by siRNAs, which is a common concern for unmodified RNA molecules.[7]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the impact of 2'-O-MOE and other relevant 2' modifications on siRNA properties.
Table 1: Impact of 2' Modifications on Duplex Thermal Stability
| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference |
| 2'-O-Methoxyethyl (2'-O-MOE) | +0.9 to +1.7 | [2] |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | [8] |
| 2'-Fluoro (2'-F) | ~+2.5 | [9] |
Table 2: Effect of Site-Specific 2'-O-MOE Modification on siRNA Activity and Specificity
| siRNA Target | Modification Strategy | On-Target Silencing Activity | Off-Target (Passenger Strand) Activity | RISC Loading of Guide Strand | RISC Loading of Passenger Strand | Reference |
| Cdc2 | Unmodified | High | Significant | High | Significant | [3] |
| Cdc2 | MOE at positions 9 & 10 of guide strand | Maintained/Improved | Markedly Reduced | Increased | Markedly Decreased | [3] |
| ICAM1 | Combined MOE (guide strand) and 2'-OMe (passenger strand) | Maintained | Eliminated | Not reported | Not reported | [3] |
Signaling Pathways and Experimental Workflows
RNA Interference (RNAi) Pathway
The following diagram illustrates the key steps in the RNAi pathway, from the introduction of a modified siRNA to the cleavage of the target mRNA.
Caption: The RNAi pathway initiated by a 2'-O-MOE modified siRNA.
Experimental Workflow for Evaluating 2'-O-MOE Modified siRNAs
This diagram outlines a typical workflow for the design, synthesis, and evaluation of siRNAs containing 2'-O-MOE modifications.
Caption: A streamlined workflow for the development of 2'-O-MOE modified siRNA therapeutics.
Experimental Protocols
Protocol 1: In Vitro Screening of 2'-O-MOE Modified siRNA Efficacy
Objective: To determine the gene silencing efficiency of 2'-O-MOE modified siRNAs in a cell-based assay.
Materials:
-
Target cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Unmodified and 2'-O-MOE modified siRNAs targeting the gene of interest
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
96-well cell culture plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
siRNA Transfection Complex Preparation:
-
For each well, dilute the desired final concentration of siRNA (e.g., 10 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
RNA Extraction and RT-qPCR:
-
After the incubation period, lyse the cells and extract total RNA using a suitable method.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method.
-
Compare the knockdown efficiency of the 2'-O-MOE modified siRNAs to the unmodified siRNA and the non-targeting control.
-
Protocol 2: RISC Loading Assay by Immunoprecipitation
Objective: To quantify the amount of guide and passenger strands of a 2'-O-MOE modified siRNA that are loaded into the RISC.[3][10]
Materials:
-
Cells transfected with the siRNA of interest
-
Lysis buffer (e.g., containing NP-40, protease inhibitors)
-
Anti-Ago2 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
RNA extraction reagents
-
Stem-loop RT-qPCR primers specific for the guide and passenger strands
Procedure:
-
Cell Lysis:
-
Transfect cells with the modified siRNA as described in Protocol 1.
-
After 24-48 hours, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-Ago2 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for another 1-2 hours to capture the Ago2-siRNA complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
RNA Extraction and Quantification:
-
Extract the RNA from the immunoprecipitated complexes using a suitable RNA extraction method.
-
Quantify the amount of the guide and passenger strands using stem-loop RT-qPCR.
-
-
Data Analysis:
-
Normalize the amount of each strand to the total amount of siRNA transfected or to a spike-in control.
-
Compare the relative loading of the guide and passenger strands for the 2'-O-MOE modified siRNA versus an unmodified control.
-
Protocol 3: In Vivo Delivery and Efficacy Assessment
Objective: To evaluate the biodistribution and gene silencing efficacy of a 2'-O-MOE modified siRNA in an animal model.
Materials:
-
Animal model (e.g., mice)
-
2'-O-MOE modified siRNA formulated for in vivo delivery (e.g., in lipid nanoparticles, conjugated to a targeting ligand)
-
Control formulation (e.g., saline, empty lipid nanoparticles)
-
Anesthesia
-
Surgical tools for tissue collection
-
Reagents for RNA or protein extraction from tissues
-
RT-qPCR or Western blotting reagents
Procedure:
-
Administration:
-
Administer the formulated siRNA to the animals via the desired route (e.g., intravenous, subcutaneous).
-
-
Tissue Collection:
-
At various time points post-administration, euthanize the animals and collect tissues of interest (e.g., liver, kidney, spleen).
-
A portion of the tissue can be used for biodistribution analysis (e.g., by quantifying the amount of siRNA) and another portion for efficacy assessment.
-
-
Biodistribution Analysis:
-
Extract total RNA from the tissues and quantify the amount of the siRNA guide strand using a sensitive and specific method like stem-loop RT-qPCR or a hybridization-based assay.[11]
-
-
Efficacy Assessment:
-
Extract total RNA or protein from the tissues.
-
Measure the mRNA levels of the target gene by RT-qPCR or the protein levels by Western blotting.
-
-
Data Analysis:
-
Determine the concentration of the siRNA in different tissues over time to assess its pharmacokinetic profile.
-
Calculate the percentage of target gene knockdown in each tissue and correlate it with the siRNA concentration.
-
Conclusion
References
- 1. Improving siRNA Delivery In Vivo Through Lipid Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, biodistribution and cell uptake of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro optimization of 2′-OMe-4′-thioribonucleoside–modified anti-microRNA oligonucleotides and its targeting delivery to mouse liver using a liposomal nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2'-O-Methoxyethyl (2'-O-MOE) Modified Oligonucleotides in Splice-Switching Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of modulating gene expression at the RNA level. Among the various chemical modifications developed to enhance their drug-like properties, the second-generation 2'-O-methoxyethyl (2'-O-MOE) modification has proven to be highly effective for splice-switching applications.[1][2] 2'-O-MOE modifications, where the 2'-hydroxyl group of the ribose sugar is replaced by a methoxyethyl group, confer superior nuclease resistance, high binding affinity to target RNA, and a favorable toxicity profile.[1][3]
This document provides detailed application notes and experimental protocols for utilizing 2'-O-MOE modified ASOs to modulate pre-mRNA splicing. The primary mechanism of action for these splice-switching oligonucleotides (SSOs) is steric hindrance. By binding to specific sequences on a pre-mRNA transcript, such as exonic or intronic splicing enhancers or silencers, they can block the access of splicing factors, thereby redirecting the splicing machinery to either include a previously skipped exon or exclude a targeted exon.[1][4] This approach has been successfully commercialized in drugs like nusinersen (B3181795) (Spinraza®), which corrects the splicing of the SMN2 gene to treat Spinal Muscular Atrophy (SMA).[4][5][6]
These notes are intended to guide researchers through the design, in vitro evaluation, and quantification of the effects of 2'-O-MOE ASOs for splice-switching.
Mechanism of Action: Splice-Switching via Steric Hindrance
The core principle behind 2'-O-MOE ASO-mediated splice-switching is the physical obstruction of key splicing elements on the pre-mRNA. Unlike RNase H-dependent ASOs that induce target degradation, fully modified 2'-O-MOE ASOs do not recruit RNase H.[1] Instead, they act as a steric block to the spliceosome or associated regulatory proteins.
For example, in the case of SMA, the approved ASO nusinersen targets an intronic splicing silencer (ISS-N1) on the SMN2 pre-mRNA.[7][4][5] This binding prevents the recruitment of splicing repressors like hnRNP A1/A2, leading to the inclusion of exon 7 in the mature mRNA.[4][5] The resulting full-length SMN protein is functional and can compensate for the deficiency caused by a mutated SMN1 gene.
Caption: Mechanism of 2'-O-MOE ASO-mediated splice-switching.
Quantitative Data Summary
The efficacy of 2'-O-MOE ASOs can be quantified by measuring the change in mRNA splice isoforms and the subsequent restoration of protein expression. The following tables summarize representative data from in vitro studies.
Table 1: In Vitro Efficacy of 2'-O-MOE ASOs on SMN2 Exon 7 Inclusion
| ASO Sequence/Name | Target | Cell Line | Concentration | % Exon 7 Inclusion | Fold Increase in SMN Protein | Reference |
| Nusinersen (ISIS-SMNRx) | SMN2 Intron 7 (ISS-N1) | SMA Patient Fibroblasts | 100 nM | ~80% | ~2-4 fold | [8] |
| 2'-O-MOE ASO | SMN2 Intron 7 | SMA Type I Fibroblasts | 40 nM | Not specified | ~3.5 fold | [8] |
Table 2: Comparison of Different ASO Chemistries for Exon Skipping
| ASO Chemistry | Target | Cell Line | Exon Skipping Efficiency | Reference |
| 2'-O-MOE | DMD Exon 46 | Patient Myotubes | ~75% | [3] |
| 2'-O-Methyl-PS | DMD Exon 46 | Patient Myotubes | ~75% | [3] |
| PMO | DMD Exon 46 | Patient Myotubes | 5-6% | [3] |
| LNA | DMD Exon 46 | Patient Myotubes | 98% | [3] |
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of 2'-O-MOE ASOs for splice-switching applications.
Protocol 1: ASO Design and Handling
-
Target Selection : Identify key splicing regulatory elements (e.g., ESEs, ESSs, ISSs) within the target pre-mRNA using bioinformatics tools such as ESEfinder or Human Splicing Finder.[9] ASOs are typically designed to be 18-25 nucleotides in length.[9]
-
ASO Synthesis : Synthesize ASOs with a full 2'-O-MOE modification and a phosphorothioate (B77711) (PS) backbone to enhance nuclease resistance and cellular uptake.[10]
-
Reconstitution : Resuspend lyophilized ASOs in sterile, nuclease-free water or TE buffer to a stock concentration of 100-200 µM.
-
Quantification and Storage : Determine the concentration using UV spectrophotometry at 260 nm. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Splice-Switching Assay - Cell Culture and ASO Transfection
This protocol is a general guideline and should be optimized for specific cell types and ASOs.
-
Cell Culture :
-
Culture cells (e.g., SMA patient-derived fibroblasts, HeLa cells, or other relevant cell lines) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Plate cells in 6-well or 12-well plates to achieve 70-80% confluency on the day of transfection.
-
-
ASO Transfection (using a cationic lipid reagent like Lipofectamine) :
-
For each well to be transfected, dilute the 2'-O-MOE ASO to the desired final concentration (e.g., 10-200 nM) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the ASO-lipid complex to the cells and incubate for 4-6 hours at 37°C.
-
After incubation, add complete growth medium and return the cells to the incubator.
-
-
Harvesting : Harvest cells for RNA or protein analysis 24-72 hours post-transfection.
Protocol 3: RNA Analysis - RT-PCR and qPCR for Quantification of Splice-Switching
-
RNA Extraction :
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol or a column-based kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT) :
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
PCR for Splice Variant Analysis :
-
Design primers that flank the target exon. This allows for the amplification of both the included and excluded splice isoforms.
-
Perform PCR with the following typical cycling conditions: initial denaturation at 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 30-60s, with a final extension at 72°C for 5-10 min.
-
Analyze the PCR products on a 2-3% agarose (B213101) gel. The two isoforms will appear as bands of different sizes.
-
-
Quantitative PCR (qPCR) for Splice Isoform Quantification :
-
For a more precise quantification, use a probe-based qPCR assay (e.g., TaqMan).[11][12]
-
Design two probe-primer sets: one specific for the exon-exon junction of the included isoform and another for the exon-exon junction of the excluded isoform.
-
Perform qPCR and calculate the relative abundance of each isoform using the ΔΔCt method, normalizing to a stable housekeeping gene.[13]
-
The percentage of exon inclusion/skipping can be calculated as: (Amount of Included Isoform) / (Amount of Included Isoform + Amount of Excluded Isoform) * 100.
-
Protocol 4: Protein Analysis - Western Blot for Confirmation of Protein Restoration
-
Protein Extraction :
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting :
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SMN protein) overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody against a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometry : Quantify the band intensities using software like ImageJ to determine the relative increase in the target protein expression compared to untreated or control ASO-treated cells, normalized to the loading control.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the in vitro evaluation of 2'-O-MOE splice-switching oligonucleotides.
Caption: Experimental workflow for evaluating splice-switching ASOs.
References
- 1. idtdna.com [idtdna.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy [frontiersin.org]
- 6. In Vitro Evaluation of Antisense-Mediated Exon Inclusion for Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antisense Oligonucleotides for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Approach to Developing Splice Modulating Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Exon skipping quantification by quantitative reverse-transcription polymerase chain reaction in Duchenne muscular dystrophy patients treated with the antisense oligomer eteplirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of 2'-O-Methoxyethyl (2'-O-MOE) Antisense Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid molecules designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression.[1][2][3] The 2'-O-methoxyethyl (2'-O-MOE) modification is a second-generation chemistry that enhances the properties of ASOs, including increased nuclease resistance, improved binding affinity to target RNA, and reduced cytotoxicity compared to first-generation phosphorothioate (B77711) (PS) ASOs.[4][5] These favorable characteristics have led to the successful clinical development of several 2'-O-MOE ASO-based therapeutics.[4]
Effective in vivo delivery is paramount for the therapeutic success of ASOs. The primary challenges for systemic ASO delivery include rapid degradation by nucleases, poor cellular uptake, and fast renal clearance.[6] This document provides an overview of established in vivo delivery methods for 2'-O-MOE ASOs, including detailed protocols and comparative data to guide researchers in selecting the optimal strategy for their specific research needs.
In Vivo Delivery Strategies
The choice of in vivo delivery method for 2'-O-MOE ASOs depends largely on the target organ and the desired biodistribution profile. The main strategies can be broadly categorized as systemic and local administration, with further enhancements through conjugation and formulation technologies.
Systemic Delivery:
Systemic administration aims for broad distribution of the ASO throughout the body, with accumulation in specific organs like the liver and kidneys.[7][8]
-
Unconjugated ASOs: "Naked" 2'-O-MOE ASOs with a phosphorothioate backbone can be administered systemically, typically via subcutaneous (SC) or intravenous (IV) injection. These ASOs distribute broadly to tissues, with the highest concentrations generally found in the liver and kidneys.[7][8] Cellular uptake is thought to occur primarily through endocytosis.[7]
-
GalNAc-Conjugated ASOs: For liver-specific targeting, 2'-O-MOE ASOs can be conjugated to N-acetylgalactosamine (GalNAc), a ligand that binds with high affinity to the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes.[9][10][11] This strategy significantly increases the potency of ASOs for liver targets, allowing for lower doses and an improved safety margin.[9][10] GalNAc conjugation leads to a dramatic shift in liver distribution, with approximately 80% of the ASO delivered to hepatocytes, compared to about 12% for unconjugated ASOs.[9]
-
Lipid Nanoparticle (LNP) Formulation: Encapsulating 2'-O-MOE ASOs within lipid nanoparticles can protect them from degradation, enhance their delivery to target tissues, and facilitate cellular uptake.[6][12] LNP formulations can be optimized to target specific tissues and are particularly useful for delivering ASOs to tissues other than the liver and kidneys.[13][14][15]
Local Delivery:
Local administration delivers the ASO directly to the target organ or tissue, minimizing systemic exposure and potential off-target effects.
-
Intrathecal (IT) Injection: For targeting the central nervous system (CNS), 2'-O-MOE ASOs can be administered directly into the cerebrospinal fluid (CSF) via intrathecal injection. This route bypasses the blood-brain barrier and allows for distribution throughout the brain and spinal cord.[7]
-
Inhalation: For lung-specific targeting, 2'-O-MOE ASOs can be delivered via inhalation. This method has shown promise in animal models for treating respiratory diseases, with minimal systemic bioavailability and toxicity.[16]
Quantitative Data Summary
The following tables summarize key quantitative data for different in vivo delivery methods of 2'-O-MOE ASOs, compiled from various preclinical and clinical studies.
Table 1: Biodistribution of 2'-O-MOE ASOs Following Systemic Administration
| Delivery Method | Animal Model | Route | Dose | Major Organs of Accumulation | Reference |
| Unconjugated 2'-O-MOE ASO | Rat | Subcutaneous | 25 mg/kg | Liver, Kidney, Bone Marrow, Adipocytes, Lymph Nodes | [7] |
| Unconjugated 2'-O-MOE ASO | Mouse | Subcutaneous | 3-30 µmol/kg | Liver, Kidney | [8] |
| GalNAc-conjugated 2'-O-MOE ASO | Human | Subcutaneous | 4-10 mg/week | Liver (primarily hepatocytes) | [9] |
Table 2: Target mRNA Knockdown Efficacy
| Delivery Method | Target Gene | Animal Model | Tissue | Knockdown Efficiency | Reference |
| Unconjugated 2'-O-MOE ASO | Malat1 | Mouse | Liver | ~80% | [8] |
| GalNAc-conjugated 2'-O-MOE ASO | SRB1 | Mouse | Liver | >90% (at a 100-fold lower dose than unconjugated) | [7] |
| Inhaled 2'-O-MOE ASO | IL-4Rα | Mouse | Lung | Significant attenuation of airway hyperactivity | [16] |
Table 3: Pharmacokinetic Parameters
| ASO Chemistry | Animal Model | Parameter | Value | Reference |
| Unconjugated 2'-O-MOE ASO | Mouse | Liver Half-life | ~1 week | [8] |
| Unconjugated 2'-O-MOE ASO | Monkey/Human | Liver Half-life | Several weeks | [8] |
| GalNAc-conjugated 2'-O-MOE ASO | Human | ED50 (hepatocyte targets) | 4-10 mg/week | [9] |
Experimental Protocols
The following are generalized protocols for the in vivo delivery of 2'-O-MOE ASOs. These should be adapted based on the specific ASO sequence, target, and animal model.
Protocol 1: Systemic Delivery of Unconjugated 2'-O-MOE ASOs in Mice via Subcutaneous Injection
1. Materials:
- 2'-O-MOE ASO (lyophilized)
- Sterile, nuclease-free phosphate-buffered saline (PBS)
- Sterile insulin (B600854) syringes with 28-30 gauge needles
- Animal balance
- Appropriate animal handling and restraint equipment
2. ASO Preparation:
- Calculate the required amount of ASO based on the desired dose (e.g., 25 mg/kg) and the number and weight of the animals.
- Reconstitute the lyophilized ASO in sterile, nuclease-free PBS to the desired stock concentration (e.g., 10-50 mg/mL).
- Ensure the ASO is completely dissolved by gentle vortexing or pipetting.
- Store the ASO solution at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
3. Animal Dosing:
- Acclimatize animals to the housing conditions for at least one week before the experiment.
- Weigh each animal immediately before dosing to calculate the precise volume of ASO solution to be injected.
- Gently restrain the mouse and lift the skin on the back to form a tent.
- Insert the needle into the subcutaneous space and inject the calculated volume of ASO solution.
- Monitor the animals for any adverse reactions following the injection.
4. Post-Dosing Analysis:
- At the desired time points post-injection, euthanize the animals according to approved protocols.
- Collect tissues of interest (e.g., liver, kidney) and snap-freeze them in liquid nitrogen or store them in an appropriate buffer for RNA or ASO quantification.
- Analyze target mRNA knockdown using RT-qPCR.
- Quantify ASO concentration in tissues using methods like ELISA or mass spectrometry.[2]
Protocol 2: Liver-Targeted Delivery of GalNAc-Conjugated 2'-O-MOE ASOs in Mice
1. Materials:
- GalNAc-conjugated 2'-O-MOE ASO (lyophilized)
- All other materials as listed in Protocol 1.
2. ASO Preparation:
- Follow the same procedure as in Protocol 1 for ASO reconstitution. Note that the required dose for GalNAc-conjugated ASOs is typically significantly lower (up to 30-fold) than for unconjugated ASOs to achieve similar target knockdown in the liver.[9]
3. Animal Dosing:
- Follow the same subcutaneous injection procedure as described in Protocol 1.
4. Post-Dosing Analysis:
- The primary tissue of interest for analysis will be the liver.
- Perform RT-qPCR on liver tissue to assess target mRNA knockdown.
- Immunohistochemistry or in situ hybridization can be used to visualize ASO distribution within the different cell types of the liver.
Protocol 3: General Protocol for In Vivo Delivery of LNP-Formulated 2'-O-MOE ASOs
1. Materials:
- 2'-O-MOE ASO
- LNP formulation components (e.g., ionizable lipids, helper phospholipids, cholesterol, PEG-lipids)[13]
- Equipment for LNP formulation (e.g., microfluidic mixing device)
- Sterile, nuclease-free buffer for formulation and dilution
- Sterile syringes and needles appropriate for the chosen route of administration (e.g., intravenous)
2. LNP Formulation:
- Prepare the lipid mixture by dissolving the lipid components in an organic solvent (e.g., ethanol).
- Prepare the ASO solution in an aqueous buffer.
- Mix the lipid and ASO solutions using a rapid mixing method, such as a microfluidic device, to form the ASO-loaded LNPs.
- Purify the LNP formulation to remove the organic solvent and unencapsulated ASO, typically through dialysis or tangential flow filtration.
- Characterize the LNPs for size, polydispersity, and encapsulation efficiency.
3. Animal Dosing:
- Dilute the LNP-ASO formulation to the final desired concentration in a sterile, physiologically compatible buffer.
- Administer the formulation to the animals via the chosen route (e.g., intravenous injection into the tail vein for mice).
- Monitor the animals for any acute toxicity or adverse reactions.
4. Post-Dosing Analysis:
- Collect tissues at predetermined time points.
- Analyze target gene knockdown and ASO biodistribution as described in the previous protocols.
- It is also advisable to assess potential toxicity by analyzing serum chemistry and histology of key organs.
Visualizations
Mechanism of Action and Experimental Workflow
Conclusion
The 2'-O-MOE modification has significantly advanced the therapeutic potential of antisense oligonucleotides. The choice of an appropriate in vivo delivery strategy is critical for achieving desired therapeutic outcomes. Unconjugated 2'-O-MOE ASOs are effective for targeting the liver and kidneys. GalNAc conjugation provides a powerful approach for potent and specific delivery to hepatocytes, while LNP formulations and local administration routes offer opportunities to target a wider range of tissues. The protocols and data presented here provide a foundation for researchers to design and execute successful in vivo studies with 2'-O-MOE ASOs.
References
- 1. Nonviral delivery systems for antisense oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated Assessment of Phase 2 Data on GalNAc3-Conjugated 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated Assessment of Phase 2 Data on GalNAc3-Conjugated 2'- O-Methoxyethyl-Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Lipid nanoparticle delivery limits antisense oligonucleotide activity and cellular distribution in the brain after intracerebroventricular injection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delivery of Oligonucleotides with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Lipid nanoparticles for antisense oligonucleotide gene interference into brain border-associated macrophages [frontiersin.org]
- 16. Local and systemic tolerability of a 2'O-methoxyethyl antisense oligonucleotide targeting interleukin-4 receptor-α delivery by inhalation in mouse and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2'-O-MOE Oligonucleotides in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methoxyethyl (2'-O-MOE) modified oligonucleotides are a prominent class of second-generation antisense oligonucleotides (ASOs) designed to treat a variety of diseases by modulating gene expression.[1][2] Their enhanced stability against nuclease degradation and favorable pharmacokinetic properties necessitate robust and sensitive bioanalytical methods for their quantification in biological matrices like plasma.[2][3] This document provides detailed application notes and protocols for the principle analytical techniques used to measure 2'-O-MOE oligonucleotide concentrations in plasma, supporting preclinical and clinical drug development.
The primary challenges in ASO bioanalysis include potential interference from endogenous substances in plasma, non-specific binding, and the need to differentiate the full-length therapeutic from its metabolites.[1][2][4] The selection of an appropriate analytical method depends on the specific requirements for sensitivity, specificity, throughput, and the stage of drug development.[5]
Core Analytical Platforms
The quantification of 2'-O-MOE oligonucleotides in plasma is predominantly achieved through three main analytical platforms:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high selectivity and ability to distinguish between the parent oligonucleotide and its metabolites.[3]
-
Hybridization-Based Ligand Binding Assays (LBA): Often in an Enzyme-Linked Immunosorbent Assay (ELISA) format, this method offers high sensitivity and throughput.[6][7][8]
-
Quantitative Polymerase Chain Reaction (qPCR): An ultra-sensitive method for detecting and quantifying nucleic acids.[9]
The following sections provide a detailed overview of these methods, including experimental protocols and comparative quantitative data.
Data Presentation: Comparison of Analytical Methods
The following table summarizes key quantitative parameters for the different analytical platforms used for 2'-O-MOE oligonucleotide quantification in plasma.
| Analytical Method | Lower Limit of Quantification (LLOQ) | Linear Dynamic Range | Throughput | Specificity | Key Advantages | Key Limitations |
| LC-MS/MS | 0.1 - 10 ng/mL[10][11] | 3-4 orders of magnitude | Medium | High (distinguishes metabolites) | High specificity and accuracy, wide dynamic range.[3] | Requires extensive sample preparation, potential for matrix effects.[3][4] |
| Hybridization ELISA | 12 - 24 pg/mL (for ASOs in general) | 2-3 orders of magnitude | High | Moderate (potential cross-reactivity with metabolites)[6][8] | High sensitivity, high throughput, lower cost.[3] | Narrower dynamic range, may not distinguish closely related metabolites.[3] |
| RT-qPCR | pg/mL to fg/mL range | 7-8 orders of magnitude[12] | High | Moderate (potential for non-specific amplification) | Ultra-high sensitivity, very wide dynamic range.[9] | Indirect measurement, may overestimate concentration due to metabolite amplification.[9] |
Experimental Protocols and Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled specificity for quantifying 2'-O-MOE oligonucleotides and their metabolites.[3] Ion-pairing reversed-phase liquid chromatography (IP-RP-LC) is a common approach for separating these polar molecules.[4][10]
Caption: Workflow for LC-MS/MS quantification of 2'-O-MOE oligonucleotides.
This protocol is a general guideline and may require optimization.
-
Sample Aliquoting: Aliquot 50 µL of plasma sample, calibration standards, and quality control samples into microcentrifuge tubes.[13]
-
Internal Standard Addition: Add an appropriate internal standard (a structurally similar oligonucleotide) to all samples except for the blank matrix.[13]
-
Lysis/Dissociation: Add 60 mM Tris-HCl (pH 8), 10 mM EDTA, and concentrated ammonium (B1175870) hydroxide (B78521) to the plasma samples to release the oligonucleotides from proteins.[13]
-
First Extraction: Perform a liquid-liquid extraction using a phenol:chloroform (B151607):isoamyl alcohol (25:24:1) solution. Vortex and centrifuge to separate the phases.[14]
-
Second Extraction: Transfer the aqueous (upper) layer to a new tube and perform a second extraction with chloroform to remove residual phenol.[14]
-
Drying: Transfer the final aqueous layer to a new tube and evaporate to dryness using a speed vacuum.[10][14]
-
Reconstitution: Reconstitute the dried extract in a suitable buffer, such as 100 µM EDTA solution, for LC-MS/MS analysis.[14]
-
LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10]
-
Column: Employ a C18 column suitable for oligonucleotide analysis.[10][14]
-
Mobile Phase A: Prepare a solution of 100 mM Hexafluoroisopropanol (HFIP) and 15 mM N,N-Diisopropylethylamine (DIPEA) in water.[14]
-
Mobile Phase B: Prepare a solution of 100 mM HFIP and 15 mM DIPEA in 80% acetonitrile.[14]
-
Gradient Elution: Develop a gradient elution method to separate the analyte from matrix components, typically starting with a low percentage of Mobile Phase B and gradually increasing it.
-
Mass Spectrometer: Use a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for quantification.[10]
-
Ionization: Employ electrospray ionization (ESI) in negative ion mode.
-
Data Analysis: Quantify the analyte peak area relative to the internal standard peak area.
Hybridization-Based ELISA
Hybridization ELISA is a highly sensitive method that relies on the specific hybridization of the 2'-O-MOE oligonucleotide to complementary capture and detection probes.[6][7]
Caption: General workflow for a sandwich hybridization ELISA.
This is a representative protocol and requires optimization for specific ASOs.
-
Plate Coating: Coat a 96-well microplate with a biotinylated capture probe complementary to a sequence on the 2'-O-MOE oligonucleotide. Incubate and then wash.
-
Blocking: Block non-specific binding sites on the plate with a suitable blocking buffer.
-
Sample Hybridization: Add plasma samples, standards, and controls to the wells. Incubate to allow the target ASO to hybridize with the capture probe.
-
Detection Probe Hybridization: Add a detection probe labeled with a hapten (e.g., digoxigenin (B1670575) - DIG) that is complementary to another sequence on the ASO. Incubate and wash.
-
Enzyme Conjugate: Add an anti-hapten antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate and wash.
-
Substrate Addition: Add a chromogenic or chemiluminescent substrate for the enzyme.
-
Signal Detection: Measure the absorbance or luminescence using a plate reader. The signal intensity is proportional to the concentration of the ASO in the sample.
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR offers exceptional sensitivity for the quantification of oligonucleotides.[9] The method involves the conversion of the RNA-like ASO into complementary DNA (cDNA) followed by qPCR amplification.
Caption: Workflow for RT-qPCR based quantification of oligonucleotides.
This method is particularly useful as 2'-O-methylation at the 3' terminus can inhibit poly(A) polymerase, a feature that can be exploited for quantification.[15]
-
RNA Extraction: Extract total RNA (including the 2'-O-MOE ASO) from plasma samples using a suitable kit.
-
Polyadenylation: In the absence of 3' terminal 2'-O-methylation, add a poly(A) tail to the 3' end of the ASO using poly(A) polymerase.
-
Reverse Transcription: Synthesize cDNA using a reverse transcriptase enzyme and an oligo(dT) primer that anneals to the newly added poly(A) tail.
-
qPCR: Perform qPCR using a forward primer specific to the ASO sequence and a reverse primer based on the oligo(dT) sequence. A fluorescent dye (e.g., SYBR Green) or a sequence-specific probe (e.g., TaqMan) is used for detection.[12]
-
Quantification: The amount of ASO is determined by comparing the amplification cycle threshold (Ct) value to a standard curve generated from known concentrations of the ASO.
Bioanalytical Challenges and Mitigation Strategies
Several challenges are inherent in the quantification of 2'-O-MOE oligonucleotides in plasma:
-
Matrix Effects: Endogenous components in plasma can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS, or non-specific binding in immunoassays.[1][2]
-
Protein Binding: Oligonucleotides can bind to plasma proteins, which can hinder their extraction and detection.[5]
-
Metabolite Cross-Reactivity: Truncated metabolites of the 2'-O-MOE oligonucleotide may still be long enough to hybridize to probes in LBA and qPCR assays, leading to an overestimation of the parent drug concentration.[3][6][9]
-
Mitigation: LC-MS/MS is the preferred method for distinguishing between the full-length oligonucleotide and its metabolites. For hybridization assays, careful design of capture and detection probes can minimize cross-reactivity.
-
-
Stability: Oligonucleotides can be susceptible to degradation by nucleases present in biological samples.[2]
-
Mitigation: Samples should be handled on ice, and the addition of chelating agents like EDTA can help to inhibit nuclease activity.[2]
-
Conclusion
The quantification of 2'-O-MOE oligonucleotides in plasma is a critical aspect of their development as therapeutic agents. LC-MS/MS, hybridization-based ELISA, and RT-qPCR each offer a unique set of advantages and disadvantages in terms of sensitivity, specificity, and throughput. The choice of method should be carefully considered based on the specific goals of the study. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and implement robust and reliable bioanalytical assays for 2'-O-MOE oligonucleotides.
References
- 1. wjbphs.com [wjbphs.com]
- 2. nanovery.co.uk [nanovery.co.uk]
- 3. ppd.com [ppd.com]
- 4. Challenges in Antisense Oligonucleotide Quantification | KCAS Bio [kcasbio.com]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. altasciences.com [altasciences.com]
- 7. Development and Application of an Ultrasensitive Hybridization-Based ELISA Method for the Determination of Peptide-Conjugated Phosphorodiamidate Morpholino Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. DMPK Quantitative Analysis of Oligonucleotides Using RT-qPCR - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards [mdpi.com]
- 12. Frontiers | Synthetic oligonucleotides as quantitative PCR standards for quantifying microbial genes [frontiersin.org]
- 13. lcms.cz [lcms.cz]
- 14. lcms.cz [lcms.cz]
- 15. Direct quantification of 3′ terminal 2′-O-methylation of small RNAs by RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sample Prep Tech Tip: Oligonucleotides | Phenomenex [phenomenex.com]
Application Notes and Protocols for Studying the Cellular Uptake Mechanisms of 2'-O-Methoxyethyl Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs) represent a significant class of therapeutic agents designed to modulate gene expression. A critical determinant of their efficacy is their ability to efficiently enter target cells and reach their intracellular sites of action. This document provides a detailed overview of the cellular uptake mechanisms of 2'-O-MOE ASOs, along with protocols for their investigation.
2'-O-MOE ASOs, typically with a phosphorothioate (B77711) (PS) backbone, primarily enter cells through endocytic pathways.[1][2] This process is often initiated by the interaction of the ASO with cell surface proteins. The subsequent intracellular trafficking, including escape from endosomal compartments, is crucial for the ASO to engage with its target RNA in the cytoplasm or nucleus.[2][3] For targeted delivery, particularly to hepatocytes, 2'-O-MOE ASOs can be conjugated to ligands such as N-acetylgalactosamine (GalNAc), which facilitates receptor-mediated endocytosis.[4][5]
Cellular Uptake Mechanisms of Unconjugated 2'-O-MOE ASOs
Unconjugated 2'-O-MOE ASOs enter cells via a process termed "gymnotic uptake," which does not require transfection reagents.[6] This process is multifaceted and involves several key steps and protein players.
1. Cell Surface Binding and Internalization:
The initial step involves the adsorption of ASOs to the cell surface, a process that is rapid and can be saturated.[7] This binding is mediated by interactions with various cell surface proteins, which can lead to productive uptake, where the ASO successfully reaches its target, or non-productive uptake, where the ASO is sequestered and eventually degraded.[7][8]
Several receptor families have been implicated in the uptake of PS-ASOs:
-
Scavenger Receptors: Receptors like Stabilin-1 and Stabilin-2 have been shown to bind ASOs with high affinity and mediate their bulk, clathrin-mediated endocytosis in liver cells.[1][9][10] Scavenger Receptor A (SRA) is also involved in the uptake in Kupffer cells.[11]
-
Other Proteins: Annexin A2 (ANAX2) has been identified as a facilitator of endocytic trafficking of 2'-O-MOE PS-ASOs.[1][8]
The internalization process can occur through different endocytic pathways:
-
Clathrin-Mediated Endocytosis: This is a major pathway for ASO uptake, often facilitated by receptors like the Stabilins.[1][9]
-
Clathrin-Independent Endocytosis: In some cell types, such as mouse hepatic cells, uptake can be clathrin-independent but dependent on the Adaptor-Related Protein Complex 2 Mu 1 Subunit (AP2M1).[1][9]
2. Intracellular Trafficking and Endosomal Escape:
Once internalized, ASOs are enclosed within endosomes. They traffic from early endosomes to late endosomes and eventually to lysosomes for degradation.[1][2] For a therapeutic effect, the ASO must escape from these vesicles into the cytoplasm or nucleus. This endosomal escape is a critical and inefficient step, with estimates suggesting that only a small fraction of internalized ASOs successfully escape.[12]
Key molecules involved in the later stages of trafficking include:
-
Rab5C: This endosomal GTPase is important in regulating the productive trafficking of ASOs.[1][9]
-
Lysobisphosphatidic Acid (LBPA): LBPA is required for the release of 2'-O-MOE ASOs from late endosomes.[1][2]
Quantitative Data on Unconjugated 2'-O-MOE ASO Uptake
| Parameter | Cell Line(s) | Value/Observation | Reference |
| Uptake Kinetics | A431 | ASO-positive vesicles detected within 30 minutes of treatment. | [1] |
| Intracellular Accumulation | Various Cancer Cell Lines | ASO accumulation is dose-dependent. | [1] |
| Endosomal Escape Efficiency | General Estimate | Only 1-2% of ASO molecules are estimated to escape the endosome. | [12] |
| Nuclear Accumulation | HeLa | Approximately 50,000 to 200,000 ASO molecules per nucleus after 24h. | [3] |
Cellular Uptake of GalNAc-Conjugated 2'-O-MOE ASOs
To enhance delivery to hepatocytes, 2'-O-MOE ASOs are often conjugated to a triantennary N-acetylgalactosamine (GalNAc) ligand.[4][5]
1. Receptor-Mediated Endocytosis:
GalNAc acts as a high-affinity ligand for the Asialoglycoprotein Receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes.[4][13] The binding of the GalNAc-ASO conjugate to ASGPR triggers rapid receptor-mediated endocytosis.[5] This targeted delivery mechanism significantly increases the potency of ASOs in the liver.[5]
2. Role of ASGPR Subunits:
The major subunit of the receptor, ASGR1, plays a significant role in the uptake of both GalNAc-conjugated and, to a lesser extent, unconjugated PS-ASOs into hepatocytes.[14] The minor subunit, ASGR2, does not appear to be essential for the uptake of GalNAc-conjugated ASOs.[14]
Quantitative Data on GalNAc-Conjugated 2'-O-MOE ASO Uptake
| Parameter | Cell Line/System | Value/Observation | Reference |
| Potency Improvement | Human LPA Transgenic Mice | Over 20-fold improvement in potency compared to unconjugated ASO. | [5] |
| Hepatocyte Uptake | In vivo | ~80% of the total drug in the liver is delivered to hepatocytes. | [15] |
| ASGPR Binding Affinity | In vitro | Dissociation constants in the nanomolar range. | [13] |
| ED50 in Healthy Volunteers | Human | 4 to 10 mg/week. | [15] |
Signaling Pathways and Experimental Workflows
Cellular Uptake Pathway of Unconjugated 2'-O-MOE ASOs
Caption: Cellular uptake and trafficking of unconjugated 2'-O-MOE ASOs.
Receptor-Mediated Uptake of GalNAc-Conjugated 2'-O-MOE ASOs
Caption: ASGPR-mediated uptake of GalNAc-conjugated 2'-O-MOE ASOs in hepatocytes.
Experimental Workflow for ASO Uptake Quantification
Caption: General experimental workflow for quantifying ASO cellular uptake.
Experimental Protocols
Protocol 1: Quantification of ASO Cellular Uptake by Flow Cytometry
This protocol describes the quantification of fluorescently labeled ASO uptake in cultured cells.
Materials:
-
Fluorescently labeled 2'-O-MOE ASO (e.g., Cy3- or FITC-labeled)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
ASO Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of fluorescently labeled ASO. Include an untreated control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 24, 48 hours) at 37°C in a CO2 incubator.
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with PBS to remove extracellular ASO.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with medium containing serum and transfer the cell suspension to a microfuge tube.
-
Pellet the cells by centrifugation and resuspend in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer using the appropriate laser and filter set for the fluorophore used.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the cell population for each treatment condition.
-
Protocol 2: Assessment of ASO-Mediated Target Knockdown by RT-qPCR
This protocol measures the functional consequence of ASO uptake by quantifying the reduction of the target mRNA.
Materials:
-
2'-O-MOE ASO targeting the gene of interest
-
Control ASO (e.g., scrambled sequence)
-
Cell culture reagents
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Seed and treat cells with the ASO and control as described in Protocol 1.
-
RNA Extraction: After the desired incubation period, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions for the target gene and a housekeeping gene (for normalization) using the synthesized cDNA, primers, and qPCR master mix.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-treated cells.
-
A significant reduction in the target mRNA level indicates successful ASO uptake and activity.
-
Protocol 3: Visualization of Intracellular ASO Localization by Fluorescence Microscopy
This protocol allows for the visualization of the subcellular distribution of fluorescently labeled ASOs.
Materials:
-
Fluorescently labeled 2'-O-MOE ASO
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst for nuclear staining
-
Antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) and corresponding secondary antibodies if co-localization is desired.
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with fluorescently labeled ASO as described in Protocol 1.
-
Fixation:
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining (Optional for Co-localization):
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with primary antibodies against endosomal markers.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
-
Nuclear Staining: Incubate the cells with DAPI or Hoechst solution to stain the nuclei.
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets. The distribution of the fluorescent ASO signal relative to cellular compartments can then be analyzed.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Intra-endosomal trafficking mediated by lysobisphosphatidic acid contributes to intracellular release of phosphorothioate-modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. ncardia.com [ncardia.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. academic.oup.com [academic.oup.com]
- 9. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Receptor-Mediated Uptake of Phosphorothioate Antisense Oligonucleotides in Different Cell Types of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ASGPR-Mediated Uptake of Multivalent Glycoconjugates for Drug Delivery in Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-O-MOE ASO-mediated Targeting of Long Non-coding RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs) to specifically target and knockdown long non-coding RNAs (lncRNAs) in a research setting. The protocols detailed below cover experimental design, execution, and data analysis for successful lncRNA modulation.
Introduction to 2'-O-MOE ASO Technology for lncRNA Targeting
Long non-coding RNAs (lncRNAs) are a class of RNA molecules greater than 200 nucleotides in length that do not encode for proteins but play crucial roles in regulating gene expression.[1] Their involvement in various diseases, including cancer, has made them attractive therapeutic targets.[2][3] Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can bind to a target RNA sequence through Watson-Crick base pairing, leading to its degradation.[1][4]
The 2'-O-MOE modification is a second-generation chemical modification applied to ASOs that enhances their properties for research and therapeutic applications. This modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar. This alteration provides several key advantages:
-
Increased Nuclease Resistance: The 2'-O-MOE modification protects the ASO from degradation by cellular nucleases, thereby increasing its stability and duration of action.
-
Enhanced Binding Affinity: It increases the binding affinity of the ASO to its target RNA sequence.
-
Reduced Toxicity: Compared to earlier generation ASOs, 2'-O-MOE ASOs generally exhibit a more favorable toxicity profile.
A common design for 2'-O-MOE ASOs is the "gapmer" structure. These chimeric oligonucleotides consist of a central "gap" of deoxyribonucleotides that is flanked by "wings" of 2'-O-MOE modified nucleotides. This design allows for the recruitment of RNase H, an enzyme that recognizes the DNA:RNA hybrid formed at the gap region and cleaves the target RNA strand, leading to its degradation. The 2'-O-MOE wings protect the ASO from nuclease degradation and increase its binding affinity.
Mechanism of Action: RNase H-Mediated Degradation
The primary mechanism by which 2'-O-MOE gapmer ASOs lead to the knockdown of lncRNAs is through the activation of RNase H. This process can be summarized in the following steps:
-
Cellular Uptake: The ASO is introduced into the target cells, typically through transfection or other delivery methods.
-
Hybridization: The ASO binds to its complementary sequence on the target lncRNA molecule within the cell nucleus or cytoplasm.
-
RNase H Recruitment: The DNA:RNA hybrid formed by the gap region of the ASO and the lncRNA is recognized and bound by the endogenous enzyme RNase H.
-
Target Cleavage: RNase H cleaves the RNA strand of the hybrid, leading to the degradation of the lncRNA.
-
ASO Recycling: The intact ASO is released and can bind to another target lncRNA molecule, allowing for multiple rounds of degradation.
Data Presentation: Quantitative Analysis of lncRNA Knockdown
The efficacy of 2'-O-MOE ASOs is typically quantified by measuring the reduction in the target lncRNA levels. The following tables summarize representative data for the knockdown of the well-characterized lncRNA, Metastasis Associated Lung Adenocarcinoma Transcript 1 (MALAT1), using 2'-O-MOE ASOs in various cell lines.
Table 1: Knockdown of MALAT1 lncRNA in HeLa Cells using 2'-O-MOE ASO
| ASO Concentration (nM) | Transfection Reagent | Incubation Time (hours) | % Knockdown (qRT-PCR) |
| 1 | Lipofectamine® RNAiMAX | 24 | ~40% |
| 3 | Lipofectamine® RNAiMAX | 24 | ~60% |
| 10 | Lipofectamine® RNAiMAX | 24 | >80% |
| 30 | Lipofectamine® RNAiMAX | 24 | >90% |
Data is compiled and representative of typical results. Actual knockdown efficiency may vary based on cell type, ASO sequence, and experimental conditions.
Table 2: Comparison of Knockdown Efficiency in Different Cell Lines
| Cell Line | Target lncRNA | ASO Concentration (nM) | % Knockdown (qRT-PCR) |
| HeLa | MALAT1 | 10 | >80% |
| A549 | MALAT1 | 10 | ~75% |
| MCF-7 | MALAT1 | 10 | ~85% |
This table illustrates that while 2'-O-MOE ASOs are effective across various cell lines, the optimal concentration and resulting knockdown can be cell-type dependent.
Experimental Protocols
The following protocols provide a step-by-step guide for performing lncRNA knockdown experiments using 2'-O-MOE ASOs.
Protocol 1: ASO Transfection in Adherent Cells using Lipofectamine® RNAiMAX
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
2'-O-MOE ASO targeting the lncRNA of interest (and a negative control ASO)
-
Lipofectamine® RNAiMAX Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
Adherent cells (e.g., HeLa)
-
Complete growth medium
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For HeLa cells, this is typically 5 x 10^4 cells per well.
-
ASO Preparation: On the day of transfection, dilute the 2'-O-MOE ASO to the desired final concentration in Opti-MEM®. For a final concentration of 10 nM in 500 µL of media, dilute the ASO stock in 25 µL of Opti-MEM® per well. Prepare a separate tube for the negative control ASO.
-
Lipofectamine® RNAiMAX Preparation: In a separate tube, dilute 1.5 µL of Lipofectamine® RNAiMAX in 25 µL of Opti-MEM® per well. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted ASO with the diluted Lipofectamine® RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of ASO-lipid complexes.
-
Transfection: Add the 50 µL of ASO-lipid complex dropwise to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After incubation, harvest the cells for RNA extraction and subsequent analysis of lncRNA levels by qRT-PCR.
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit (e.g., TRIzol® or column-based kits)
-
Reverse transcription kit
-
SYBR® Green or TaqMan®-based qPCR master mix
-
Primers for the target lncRNA and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Following the ASO treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from your chosen RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix by combining the cDNA template, forward and reverse primers for the target lncRNA or housekeeping gene, qPCR master mix, and nuclease-free water.
-
Set up the following reactions in triplicate for each sample:
-
Target lncRNA in control (negative control ASO treated) cells
-
Target lncRNA in ASO-treated cells
-
Housekeeping gene in control cells
-
Housekeeping gene in ASO-treated cells
-
-
Perform the qPCR reaction using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis (ΔΔCt Method):
-
Calculate the ΔCt for each sample: ΔCt = Ct(target lncRNA) - Ct(housekeeping gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(ASO-treated) - ΔCt(control).
-
Calculate the fold change in expression: Fold Change = 2^(-ΔΔCt).
-
Calculate the percentage knockdown: % Knockdown = (1 - Fold Change) * 100.
-
Important Considerations and Troubleshooting
-
ASO Design: The sequence of the ASO is critical for its specificity and efficacy. It is recommended to use pre-designed and validated ASOs or to employ bioinformatic tools to design ASOs that target accessible regions of the lncRNA and have minimal off-target effects.
-
Negative Controls: Always include a non-targeting or scrambled ASO as a negative control to account for any non-specific effects of the ASO or the transfection reagent on cell viability and gene expression.
-
Dose-Response: It is advisable to perform a dose-response experiment to determine the optimal ASO concentration for achieving significant knockdown without inducing cytotoxicity.
-
Cell Type Variability: Transfection efficiency and ASO efficacy can vary significantly between different cell types. The protocol may need to be optimized for your specific cell line.
-
lncRNA Localization: Many lncRNAs are localized to the nucleus. 2'-O-MOE ASOs are effective at targeting nuclear RNAs.
-
Low Knockdown Efficiency: If you observe low knockdown efficiency, consider the following:
-
Optimize the transfection conditions (cell density, ASO and lipid concentrations).
-
Try a different ASO targeting a different region of the lncRNA.
-
Increase the incubation time.
-
-
Off-Target Effects: To confirm that the observed phenotype is due to the knockdown of the target lncRNA, it is recommended to test multiple ASOs targeting different regions of the same lncRNA. A rescue experiment, where an ASO-resistant version of the lncRNA is expressed, can also be performed.
By following these application notes and protocols, researchers can effectively utilize 2'-O-MOE ASO technology to investigate the function of lncRNAs and explore their potential as therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. The choice of negative control antisense oligonucleotides dramatically impacts downstream analysis depending on the cellular background - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting LncRNA LLNLR-299G3.1 with antisense oligonucleotide inhibits malignancy of esophageal squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aumbiotech.com [aumbiotech.com]
Application Notes and Protocols for the Experimental Use of 2'-O-Methoxyethyl (2'-O-MOE) Antisense Oligonucleotides in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of 2'-O-Methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs) in various animal models of human diseases. The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Introduction to 2'-O-MOE Antisense Oligonucleotides
2'-O-MOE ASOs are a second-generation class of antisense therapeutics characterized by a methoxyethyl modification at the 2' position of the ribose sugar.[1][2][3] This chemical modification confers several advantageous properties compared to first-generation phosphorothioate (B77711) (PS) ASOs, including:
-
Increased Nuclease Resistance: Enhanced stability in biological fluids and tissues.[4][5][6][7]
-
Higher Binding Affinity: Stronger and more specific hybridization to target RNA.[1][2][7]
-
Improved Pharmacokinetic Profile: Longer tissue half-life, allowing for less frequent dosing.[4][7]
-
Favorable Tolerability Profile: Generally well-tolerated in animal models, making them suitable for chronic administration.[8][9]
2'-O-MOE ASOs can be designed to act through two primary mechanisms: RNase H-mediated degradation of the target mRNA or steric hindrance to modulate pre-mRNA splicing.[1][2] "Gapmer" designs, which feature a central DNA-like region flanked by 2'-O-MOE "wings," are commonly used to elicit RNase H activity.[1][2][10]
Application 1: Duchenne Muscular Dystrophy (DMD) - Exon Skipping
In DMD models, 2'-O-MOE ASOs are employed to induce the skipping of specific exons in the dystrophin pre-mRNA, thereby restoring the reading frame and enabling the production of a truncated but functional dystrophin protein.[11][12][13] The most commonly used animal model is the mdx mouse, which has a nonsense mutation in exon 23 of the dystrophin gene.[14]
Experimental Protocol: Intramuscular Administration in mdx Mice
Objective: To assess the efficacy of a 2'-O-MOE ASO in restoring dystrophin expression in the tibialis anterior (TA) muscle of mdx mice.
Materials:
-
Animal Model: Adult male mdx mice.
-
ASO: 25-mer 2'-O-MOE ASO with a phosphorothioate (PS) backbone, designed to target exon 23 of the murine dystrophin gene.
-
Vehicle: Sterile saline.
-
Anesthesia: Isoflurane or other suitable anesthetic.
Procedure:
-
Anesthetize the mdx mouse using an appropriate method.
-
Administer a single intramuscular injection of 5 µg of the 2'-O-MOE ASO dissolved in sterile saline directly into the TA muscle.[11]
-
House the animals under standard conditions for a period of 2 weeks to allow for ASO activity and dystrophin protein expression.
-
After the designated time, euthanize the mice and harvest the TA muscles for analysis.
Endpoint Analysis:
-
RT-PCR: To quantify the percentage of dystrophin mRNA with exon 23 skipped.
-
Immunohistochemistry: To visualize and count the number of dystrophin-positive muscle fibers.
-
Western Blot: To determine the amount of restored dystrophin protein.[11]
Quantitative Data: Dystrophin Restoration in mdx Mice
| ASO Chemistry | Dose | Administration Route | Timepoint | Outcome Measure | Result | Reference |
| 2'-O-MOE PS (25-mer) | 5 µg | Intramuscular | 2 weeks | Dystrophin-positive fibers | Significantly higher than controls | [11] |
| 2'-O-MOE PO (25-mer) | 5 µg | Intramuscular | 2 weeks | Dystrophin-positive fibers | Higher than controls | [11] |
| 2'-O-MOE PS (20-mer) | 5 µg | Intramuscular | 2 weeks | Dystrophin-positive fibers | Higher than controls | [11] |
PS: Phosphorothioate backbone; PO: Phosphodiester backbone
Diagram: Workflow for Dystrophin Restoration in mdx Mice
Caption: Workflow for assessing 2'-O-MOE ASO efficacy in mdx mice.
Application 2: Huntington's Disease (HD) - Suppression of Mutant Huntingtin
In Huntington's disease, an expanded CAG repeat in the huntingtin (HTT) gene leads to the production of a toxic mutant protein (mHTT). 2'-O-MOE gapmer ASOs are designed to target the HTT mRNA and promote its degradation, thereby reducing the levels of both mutant and wild-type HTT protein.[8][15][16]
Experimental Protocol: Intraventricular Infusion in BACHD Mice
Objective: To evaluate the therapeutic potential of a 2'-O-MOE ASO in a mouse model of Huntington's disease.
Materials:
-
Animal Model: 6-month-old BACHD (Bacterial Artificial Chromosome Huntington's Disease) mice, which express the full-length human mutant HTT gene.[15]
-
ASO: 20-mer 2'-O-MOE gapmer ASO with a phosphorothioate backbone, complementary to human HTT mRNA.[15]
-
Vehicle: Artificial cerebrospinal fluid (aCSF) or saline.
-
Surgical Equipment: Stereotaxic apparatus, osmotic minipumps.
Procedure:
-
Anesthetize the BACHD mouse and secure it in a stereotaxic frame.
-
Surgically implant a cannula into the right lateral ventricle of the brain.
-
Connect the cannula to an osmotic minipump filled with the 2'-O-MOE ASO solution.
-
Infuse the ASO continuously for two weeks at a dose of 50 µ g/day .[15]
-
After the infusion period, remove the osmotic pumps.
-
Monitor the animals for behavioral changes at various time points post-treatment.
Endpoint Analysis:
-
qRT-PCR: To measure the levels of HTT mRNA in different brain regions.
-
Western Blot: To quantify the reduction in HTT protein levels.
-
Behavioral Tests: Rotarod test for motor coordination and open-field test for locomotor activity and anxiety-like behavior.[15]
-
Histopathology: To assess for any reduction in mHTT aggregates and brain atrophy.[16]
Quantitative Data: Huntingtin Suppression and Phenotypic Improvement in HD Mice
| Animal Model | ASO Dose | Administration Route | Duration | Outcome Measure | Result | Reference |
| YAC128 | 50 µ g/day | Intraventricular Infusion | 2 weeks | HTT mRNA reduction | Significant reduction (p=0.0012) | [15] |
| YAC128 | 50 µ g/day | Intraventricular Infusion | 2 weeks | HTT protein reduction | Reduced to 16 ± 3% of vehicle | [15] |
| BACHD | 50 µ g/day | Intraventricular Infusion | 2 weeks | Motor coordination (Rotarod) | Improved 9 months post-treatment (p=0.05) | [15] |
| BACHD | 50 µ g/day | Intraventricular Infusion | 2 weeks | Locomotor activity (Open-field) | Improved 6 and 9 months post-treatment | [15] |
Diagram: Signaling Pathway of HTT Suppression
Caption: Mechanism of 2'-O-MOE ASO-mediated suppression of mutant Huntingtin.
Application 3: Spinal Muscular Atrophy (SMA) - Splicing Modulation
Spinal Muscular Atrophy is caused by a deficiency of the Survival of Motor Neuron (SMN) protein. A paralogous gene, SMN2, can produce a small amount of functional SMN protein but is primarily spliced to an unstable, non-functional variant. 2'-O-MOE ASOs are used to block an intronic splicing silencer in the SMN2 pre-mRNA, promoting the inclusion of exon 7 and increasing the production of full-length, functional SMN protein.[17][18][19]
Experimental Protocol: Intracerebroventricular (ICV) Injection in a Severe SMA Mouse Model
Objective: To assess the ability of a 2'-O-MOE ASO to increase SMN protein levels and improve the phenotype of a severe SMA mouse model.
Materials:
-
Animal Model: Mice with a severe SMA phenotype (e.g., Smn-/-, SMN2+/+).
-
ASO: 2'-O-2-methoxyethyl-modified ASO (e.g., ASO-10-27) designed to promote SMN2 exon 7 inclusion.[17]
-
Vehicle: Sterile saline or aCSF.
-
Injection Equipment: Hamilton syringe with a 30-gauge needle.
Procedure:
-
Anesthetize neonatal SMA mice (e.g., postnatal day 0 or 1).
-
Perform a single injection of the 2'-O-MOE ASO into the cerebral lateral ventricles.
-
House the animals with their mothers and monitor for survival, weight gain, and motor function.
-
Euthanize animals at predetermined time points for tissue collection.
Endpoint Analysis:
-
Western Blot: To quantify SMN protein levels in the spinal cord and brain.[20]
-
Immunohistochemistry: To count the number of motor neurons in the spinal cord.[17]
-
Electromyography (EMG): To assess muscle physiology.
-
Behavioral Tests: Righting reflex and other motor function tests.
-
Survival Analysis: To determine the impact on lifespan.[17]
Quantitative Data: SMN Protein Restoration and Phenotypic Improvement in SMA Mice
| Animal Model | ASO | Administration Route | Outcome Measure | Result | Reference |
| Severe SMA Mouse | ASO-10-27 | Intracerebroventricular | SMN protein levels | Splice-mediated increase | [17] |
| Severe SMA Mouse | ASO-10-27 | Intracerebroventricular | Motor neuron count | Increased number in spinal cord | [17] |
| Severe SMA Mouse | ASO-10-27 | Intracerebroventricular | Motor function | Improved | [17] |
| Severe SMA Mouse | ASO-10-27 | Intracerebroventricular | Survival | Improved | [17] |
| Severe SMA Mouse | MOE10-29 | Subcutaneous | SMN protein in spinal cord | Dose-dependent increase | [20] |
Application 4: Pharmacokinetic and Toxicological Assessment
Understanding the pharmacokinetic (PK) and toxicological profile of 2'-O-MOE ASOs is crucial for their development as therapeutics. These studies are typically conducted in rodents (rats, mice) and non-human primates (cynomolgus monkeys).
Experimental Protocol: Biodistribution Study in Rats
Objective: To determine the plasma pharmacokinetics, tissue distribution, and excretion of a 2'-O-MOE ASO in rats.
Materials:
-
Animal Model: Male Sprague-Dawley rats.
-
ASO: 20-mer 2'-O-MOE ASO with a phosphorothioate backbone.[4]
-
Administration: Intravenous injection.
-
Sample Collection: Blood, urine, feces, and various tissues (liver, kidney, spleen, etc.).
Procedure:
-
Administer the 2'-O-MOE ASO to rats via a single intravenous injection.
-
Collect blood samples at multiple time points post-administration.
-
House the rats in metabolic cages to collect urine and feces over a 24-hour period.[4]
-
At the end of the study, euthanize the animals and collect a comprehensive set of tissues.
-
Analyze the concentration of the ASO in plasma, excreta, and tissues using a suitable analytical method (e.g., ELISA or LC-MS).
Quantitative Data: Pharmacokinetics of 2'-O-MOE ASOs in Rats
| ASO Chemistry | Administration Route | Parameter | Result | Reference |
| 2'-O-MOE PS | Intravenous | Plasma Clearance | Dominated by tissue distribution | [4] |
| 2'-O-MOE PS | Intravenous | Excretion (24h) | <10% of administered dose in urine and feces | [4] |
| 2'-O-MOE PO | Intravenous | Plasma Clearance | 10-fold more rapid than PS backbone | [4] |
| 2'-O-MOE PO | Intravenous | Urinary Excretion | ~50% of dose as intact oligonucleotide | [4] |
| Partially Modified 2'-O-MOE PS | Intraduodenal | Absolute Bioavailability | 5.5% | [21] |
| Fully Modified 2'-O-MOE PS | Intraduodenal | Absolute Bioavailability | 0.3% | [21] |
PS: Phosphorothioate backbone; PO: Phosphodiester backbone
Toxicological Profile
Chronic toxicity studies in mice have shown that 2'-O-MOE ASOs are generally well-tolerated for long-term administration.[9] In non-human primates, high doses have been associated with some toxicities, including effects on platelets and complement activation.[5][22][23] However, these effects were not observed in human volunteers, suggesting that non-human primates may over-predict certain risks for this class of compounds.[5] The primary organs of ASO distribution and potential toxicity are the liver and kidneys.[5][22][24]
Diagram: Logical Relationship in ASO Development
Caption: The logical progression of 2'-O-MOE ASO drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nonclinical Exon Skipping Studies with 2′-O-Methyl Phosphorothioate Antisense Oligonucleotides in mdx and mdx-utrn−/− Mice Inspired by Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrated Safety Assessment of 2'-O-Methoxyethyl Chimeric Antisense Oligonucleotides in NonHuman Primates and Healthy Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saponins enhance exon skipping of 2′-O-methyl phosphorothioate oligonucleotide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense oligonucleotides: Translation from mouse models to human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effective Exon Skipping and Dystrophin Restoration by 2′-O-Methoxyethyl Antisense Oligonucleotide in Dystrophin-Deficient Mice | PLOS One [journals.plos.org]
- 12. Effective Exon Skipping and Dystrophin Restoration by 2′-O-Methoxyethyl Antisense Oligonucleotide in Dystrophin-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. opsdiagnostics.com [opsdiagnostics.com]
- 15. Sustained therapeutic reversal of Huntington’s disease by transient repression of huntingtin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. “Huntingtin Holiday”: Progress toward an Antisense Therapy for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antisense Oligonucleotides Delivered to the Mouse CNS Ameliorate Symptoms of Severe Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antisense Oligonucleotides for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Integrated Safety Assessment of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in NonHuman Primates and Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of the Effects of 2'-Methoxyethyl Antisense Oligonucleotides on Platelet Count in Cynomolgus Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2'-O-Methoxyethyl-rC (2'-O-MOE-rC) in Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for diagnostic assays with enhanced sensitivity, specificity, and robustness has led to the exploration of chemically modified oligonucleotides. Among these, 2'-O-Methoxyethyl (2'-O-MOE) modifications have emerged as a powerful tool to improve the performance of oligonucleotide probes and primers.[1][2] This document provides detailed application notes and protocols for the incorporation of 2'-O-MOE-rC (2'-O-Methoxyethyl-ribocytosine) and other 2'-O-MOE-modified ribonucleosides in various diagnostic assays.
The 2'-O-MOE modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar.[1][2] This modification confers several advantageous properties to oligonucleotides, including:
-
Increased Nuclease Resistance: The 2'-O-MOE group protects the phosphodiester backbone from degradation by endo- and exonucleases, leading to a longer half-life of the probe or primer in biological samples.[1]
-
Enhanced Binding Affinity: 2'-O-MOE modification pre-organizes the sugar into an A-form RNA-like duplex, which increases the melting temperature (Tm) of the oligonucleotide duplex with its target RNA.[1] This allows for the use of shorter probes with higher specificity.
-
Improved Specificity: The increased binding affinity allows for more stringent hybridization conditions, reducing off-target binding and leading to higher signal-to-noise ratios.
-
Reduced Immunostimulatory Effects: Compared to some other modifications, 2'-O-MOE modifications tend to have a lower immunostimulatory profile.
These properties make 2'-O-MOE-modified oligonucleotides, including those containing this compound, highly suitable for a range of diagnostic applications, such as in situ hybridization, polymerase chain reaction (PCR), and biosensors.
Data Presentation: Performance of 2'-O-MOE Modified Oligonucleotides
The incorporation of 2'-O-MOE modifications leads to quantifiable improvements in the performance of diagnostic assays. The following tables summarize key performance data from various studies.
| Assay Type | Oligonucleotide Modification | Key Performance Metric | Improvement over Unmodified DNA/RNA | Reference |
| RNA Hybridization | 2'-O-MOE | Melting Temperature (Tm) | Increase of 1.2 - 2.0 °C per modification | [1] |
| Allele-Specific PCR | 2'-O-MOE | Allele Discrimination | Enhanced specificity, reducing off-target amplification | |
| Fluorescence In Situ Hybridization (FISH) | 2'-O-Me (similar to 2'-O-MOE) | Signal Intensity | Brighter signals and lower background | |
| Nuclease Resistance | 2'-O-MOE | Half-life in Serum | Significantly increased compared to unmodified oligonucleotides | [1] |
| Application | Parameter | Unmodified DNA Probe | 2'-O-MOE Modified Probe | Reference |
| Single Nucleotide Polymorphism (SNP) Detection | Specificity | Lower | Higher | |
| In Situ Hybridization (RNA target) | Hybridization Temperature | Lower | Higher | |
| Pathogen Detection (PCR) | Limit of Detection (LOD) | Higher | Lower | |
| Biosensor | Signal-to-Noise Ratio | Lower | Higher |
Experimental Protocols
Fluorescence In Situ Hybridization (FISH) with this compound Modified Probes
This protocol is adapted for the use of this compound modified oligonucleotide probes for the detection of specific RNA targets in fixed cells or tissues. The higher binding affinity of 2'-O-MOE probes allows for more stringent hybridization and washing conditions, leading to lower background and higher specificity.
Probe Design Guidelines:
-
Length: 15-25 nucleotides. Shorter probes can be used due to the increased Tm.
-
2'-O-MOE Content: Incorporate 2'-O-MOE-modified ribonucleosides, including this compound, throughout the probe sequence. A fully modified probe is recommended for maximum nuclease resistance and binding affinity.
-
Labeling: Probes can be 5' or 3' labeled with a variety of fluorophores (e.g., FITC, Cy3, Cy5).
-
Tm Calculation: Use specialized software that accounts for modified nucleotides to predict the Tm of the probe-target duplex. The hybridization temperature should be optimized around this predicted Tm.
Protocol:
-
Sample Preparation:
-
Fix cells or tissue sections according to standard laboratory protocols (e.g., 4% paraformaldehyde).
-
Permeabilize the samples to allow probe entry (e.g., with Triton X-100 or proteinase K treatment).
-
-
Pre-hybridization:
-
Wash samples in 2x SSC buffer.
-
Incubate samples in pre-hybridization buffer (e.g., 40% formamide, 2x SSC, 1x Denhardt's solution) for at least 30 minutes at the calculated hybridization temperature.
-
-
Hybridization:
-
Dilute the this compound modified probe in hybridization buffer (similar to pre-hybridization buffer, with the addition of dextran (B179266) sulfate (B86663) to a final concentration of 10%). A typical probe concentration is 1-5 ng/µL.
-
Denature the probe by heating at 75-85°C for 5 minutes, then immediately place on ice.
-
Apply the hybridization solution containing the denatured probe to the sample.
-
Incubate overnight in a humidified chamber at the optimized hybridization temperature (typically 5-10°C higher than for a corresponding DNA probe).
-
-
Washing:
-
Wash the samples with increasing stringency to remove unbound and non-specifically bound probes.
-
2x SSC with 0.1% Tween-20 at the hybridization temperature (2 x 5 minutes).
-
1x SSC at the hybridization temperature (2 x 5 minutes).
-
0.5x SSC at a slightly higher temperature (e.g., hybridization temperature + 5°C) for 15 minutes.
-
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the samples with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signal using a fluorescence microscope with appropriate filters.
-
Allele-Specific PCR (AS-PCR) with this compound Modified Primers
The high binding affinity and specificity of 2'-O-MOE modified oligonucleotides make them excellent candidates for primers in allele-specific PCR, where discrimination between single nucleotide polymorphisms (SNPs) is critical.
Primer Design Guidelines:
-
Allele-Specific Primer: The 3'-terminal nucleotide of the allele-specific primer should correspond to the SNP.
-
Modification Placement: To enhance specificity, a single this compound (or other 2'-O-MOE) modification can be placed at or near the 3'-terminus of the allele-specific primer. Fully modified primers may inhibit some DNA polymerases, so a chimeric design with a DNA 'gap' at the 3' end might be necessary.
-
Common Primer: A standard DNA primer can be used as the common reverse or forward primer.
-
Annealing Temperature: The annealing temperature will likely need to be optimized and may be higher than for standard DNA primers due to the increased Tm.
Protocol:
-
Reaction Setup: Prepare the PCR reaction mix on ice. For a 25 µL reaction:
| Component | Volume | Final Concentration |
| 2x PCR Master Mix | 12.5 µL | 1x |
| Allele-Specific Forward Primer (10 µM) | 0.5 µL | 200 nM |
| Common Reverse Primer (10 µM) | 0.5 µL | 200 nM |
| DNA Template | 1-5 µL | 10-100 ng |
| Nuclease-free water | to 25 µL |
-
Thermal Cycling:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-40 |
| Annealing | Optimize (e.g., 60-70°C) | 30 sec | |
| Extension | 72°C | 30-60 sec | |
| Final Extension | 72°C | 5-10 min | 1 |
-
Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates the presence of the specific allele.
-
Electrochemical Biosensor for Nucleic Acid Detection
This protocol outlines the fabrication and use of an electrochemical biosensor employing a thiolated this compound modified oligonucleotide probe for the detection of a specific DNA or RNA target.
Probe Design Guidelines:
-
Length: 20-30 nucleotides.
-
Modification: Fully 2'-O-MOE modified for nuclease resistance and high affinity.
-
Immobilization: The probe should have a 5' or 3' thiol modification for covalent attachment to a gold electrode surface.
-
Redox Reporter: For some detection strategies, the probe may also be labeled with a redox reporter (e.g., methylene (B1212753) blue or a ferrocene (B1249389) derivative).
Protocol:
-
Electrode Preparation:
-
Clean a gold electrode surface by electrochemical polishing or treatment with piranha solution (use with extreme caution).
-
-
Probe Immobilization:
-
Prepare a solution of the thiolated this compound probe in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Incubate the cleaned gold electrode in the probe solution for several hours to overnight to allow for the formation of a self-assembled monolayer (SAM).
-
-
Blocking:
-
To prevent non-specific binding of the target to the electrode surface, block any remaining active sites on the gold surface by incubating with a blocking agent such as 6-mercapto-1-hexanol (B159029) (MCH).
-
-
Hybridization:
-
Apply the sample containing the target nucleic acid to the sensor surface.
-
Incubate for a specific time to allow hybridization between the immobilized probe and the target.
-
-
Electrochemical Detection:
-
The method of detection will depend on the specific biosensor design. Common methods include:
-
Label-free detection: Measure changes in impedance or capacitance upon target binding using Electrochemical Impedance Spectroscopy (EIS).
-
Redox-labeled probe: Measure the change in the electrochemical signal of the redox reporter upon hybridization using techniques like Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV).
-
Intercalating redox probes: Introduce a redox-active molecule that intercalates into the newly formed double-stranded DNA/RNA and measure its signal.
-
-
-
Data Analysis:
-
Correlate the change in the electrochemical signal to the concentration of the target nucleic acid.
-
Visualizations
Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2'-O-MOE Oligonucleotide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of 2'-O-Methoxyethyl (2'-O-MOE) oligonucleotides.
Frequently Asked Questions (FAQs)
1. What are the most common causes of low yield in 2'-O-MOE oligo synthesis?
Low yields in 2'-O-MOE oligonucleotide synthesis can stem from several factors throughout the synthesis, deprotection, and purification processes. The most critical steps impacting the final yield are the coupling efficiency of the phosphoramidite (B1245037) monomers, the deprotection of the oligonucleotide, and the final purification method.[1][2] Even a small decrease in coupling efficiency at each step can lead to a significant reduction in the final yield, especially for longer oligonucleotides.[2]
Common causes include:
-
Suboptimal Coupling Efficiency: Incomplete reaction of the 2'-O-MOE phosphoramidites with the growing oligonucleotide chain.[1][2]
-
Reagent Quality: Degradation or contamination of phosphoramidites, activators, capping reagents, or solvents. The presence of moisture is particularly detrimental.[2][3]
-
Deprotection Issues: Incomplete removal of protecting groups from the bases or the phosphate (B84403) backbone, or side reactions occurring during deprotection.[1][4][5]
-
Purification Losses: Significant loss of the final product during the purification step, which can sometimes account for over 50% of the theoretical yield.[1][5]
-
Sequence-Dependent Problems: Certain sequences, such as those rich in Guanine (B1146940) (G), can be more challenging to synthesize and may result in lower yields.[5]
-
Instrumentation: Improper setup or maintenance of the DNA synthesizer.
2. How can I troubleshoot low coupling efficiency for 2'-O-MOE phosphoramidites?
Low coupling efficiency is a primary contributor to low overall yield. Here are steps to troubleshoot this issue:
-
Verify Reagent Quality:
-
Phosphoramidites: Ensure they are fresh and have been stored under anhydrous conditions. Purity can vary between suppliers, so it's crucial to use high-quality reagents.[2] 2'-O-MOE amidites can also contain impurities from their synthesis that may impact coupling.[6]
-
Activator: Use a fresh solution of an appropriate activator, such as DCI (4,5-dicyanoimidazole) or ETT (5-Ethylthio-1H-tetrazole). The concentration of the activator may need optimization.[7]
-
Solvents: Use anhydrous acetonitrile (B52724) for phosphoramidite solutions and other synthesis reagents. Any moisture will inactivate the phosphoramidites.[2]
-
-
Optimize Synthesis Cycle Parameters:
-
Coupling Time: 2'-O-MOE phosphoramidites are bulkier than standard DNA phosphoramidites and may require a longer coupling time to achieve high efficiency. A coupling time of 6 minutes is often recommended.[8]
-
Reagent Delivery: Check the synthesizer's fluidics to ensure proper delivery of all reagents.
-
-
Perform a Trityl Cation Assay: This is a common method to measure the coupling efficiency at each step of the synthesis. A consistent and high trityl yield (typically >98.5%) is indicative of a successful synthesis. A sudden drop in the trityl signal points to a problem with a specific phosphoramidite or reagent.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to 2'-O-MOE oligo synthesis yield.
Table 1: Impact of Coupling Efficiency on Theoretical Yield of a 20-mer Oligonucleotide
| Coupling Efficiency per Step | Theoretical Full-Length Product Yield |
| 99.5% | ~90.5% |
| 99.0% | ~81.8% |
| 98.5% | ~73.9% |
| 98.0% | ~66.8% |
| 95.0% | ~35.8% |
This table illustrates how a small decrease in coupling efficiency per cycle results in a significant reduction in the overall yield of the full-length oligonucleotide.
Table 2: Typical Yields for Standard DNA Oligonucleotides (as a baseline comparison)
| Synthesis Scale | Expected Yield (OD₂₆₀) |
| 0.05 µmol | 1.5 - 5 |
| 0.2 µmol | 6 - 20 |
| 1.0 µmol | 30 - 100 |
Note: Yields for 2'-O-MOE modified oligonucleotides may be comparable to or slightly lower than standard DNA depending on the sequence and modifications.[5]
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency
This protocol describes the general procedure for monitoring coupling efficiency on an automated DNA synthesizer.
Objective: To quantitatively assess the efficiency of each coupling step during oligonucleotide synthesis.
Materials:
-
DNA synthesizer
-
Trityl collection fractions from each synthesis cycle
-
UV-Vis spectrophotometer
-
Acidic solution (e.g., dichloroacetic acid in dichloromethane) for manual trityl release (optional)
Procedure:
-
Automated Monitoring: Most modern DNA synthesizers are equipped with a trityl monitor that measures the absorbance of the trityl cation released during the deblocking step of each cycle.
-
Data Collection: The synthesizer's software will record the absorbance value for each cycle.
-
Calculation of Stepwise Coupling Efficiency: The efficiency of each coupling step is calculated as follows: Stepwise Yield (%) = (Trityl absorbance of current cycle / Trityl absorbance of previous cycle) x 100
-
Calculation of Overall Yield: The overall theoretical yield based on coupling efficiency can be calculated by multiplying the stepwise efficiencies for all cycles.
-
Manual Verification (Optional): a. Collect the trityl-containing solution from the deblocking step of a specific cycle. b. Dilute the solution to a known volume. c. Measure the absorbance at approximately 495 nm. d. Compare the absorbance to the previous cycle to determine the coupling efficiency.
Interpretation of Results:
-
A consistent stepwise coupling efficiency of >98.5% is considered good.
-
A sudden drop in efficiency points to a problem with the phosphoramidite or activator used in that specific cycle.
-
A gradual decrease in efficiency may indicate a more general problem, such as moisture in the system or degradation of a common reagent.
Visualizations
Below are diagrams illustrating key workflows and relationships in troubleshooting low yield in 2'-O-MOE oligo synthesis.
Caption: Troubleshooting workflow for low yield in 2'-O-MOE oligo synthesis.
3. What are the key considerations for the deprotection of 2'-O-MOE oligonucleotides?
Deprotection is a critical step that involves cleavage from the solid support, removal of phosphate protecting groups (cyanoethyl), and removal of base protecting groups.[4][9] For 2'-O-MOE oligonucleotides, the deprotection conditions are generally similar to those for standard DNA or 2'-O-Methyl RNA.[4] However, certain modifications within the sequence may require milder deprotection conditions to avoid degradation.[1]
Key Considerations:
-
Choice of Deprotection Reagent: A common reagent is a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA). This allows for rapid deprotection.[4] For sensitive modifications, milder conditions like tert-butylamine/water may be necessary.[4]
-
Temperature and Time: Follow the recommended deprotection times and temperatures for the specific reagents and protecting groups used. Incomplete deprotection can lead to a heterogeneous product mixture and lower yields of the desired full-length oligo.
-
Post-Deprotection Analysis: It is highly recommended to analyze a small aliquot of the crude deprotected oligonucleotide by mass spectrometry to confirm complete removal of all protecting groups.
4. How does the purification method affect the final yield?
The purification step is often where the most significant loss of product occurs.[1][5] The choice of purification method should be a balance between the desired purity and the acceptable yield.
-
Desalting: This removes salts and very short failure sequences. It provides the highest yield but the lowest purity.
-
Cartridge Purification: This method, often based on reversed-phase chromatography, provides a moderate level of purity and can result in good yields (often 80% or higher of the loaded material).[10]
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase and ion-exchange HPLC offer the highest purity but often at the cost of lower yields.[10] The fraction collection parameters will significantly impact the final yield. A narrow cut of the main peak will result in higher purity but lower yield, while a broader cut will increase the yield but may include more impurities.[1][5]
-
Polyacrylamide Gel Electrophoresis (PAGE): This method provides high purity, especially for longer oligos, but is often associated with lower recovery rates.
5. Can the sequence of my 2'-O-MOE oligonucleotide affect the synthesis yield?
Yes, the oligonucleotide sequence can influence the synthesis efficiency.[5]
-
G-Rich Sequences: Sequences with a high content of guanine (G) residues can be problematic. G-rich sequences have a tendency to form secondary structures (G-quadruplexes) that can hinder the accessibility of the 5'-hydroxyl group for the next coupling reaction, leading to lower coupling efficiencies.
-
Palindromic or Self-Complementary Sequences: These sequences can form hairpins or other secondary structures that may also reduce coupling efficiency.
To mitigate these effects, specialized synthesis protocols with higher temperatures or the use of modified phosphoramidites may be employed.
Additional Resources
For more in-depth information, please refer to the technical documentation provided by your phosphoramidite and synthesizer manufacturers. Analyzing each step of the synthesis and purification process systematically will help pinpoint the cause of low yields and lead to a successful optimization of your 2'-O-MOE oligonucleotide synthesis.
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. benchchem.com [benchchem.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2017194498A1 - Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide - Google Patents [patents.google.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing 2'-O-MOE ASO Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects associated with 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs).
Troubleshooting Guides
Issue 1: High Cellular Toxicity or Apoptosis Observed Post-Transfection
Possible Cause: Off-target effects are a primary cause of cellular toxicity. These can be broadly categorized into hybridization-dependent (binding to unintended RNA sequences) and hybridization-independent (non-specific protein binding) effects. Toxic gapmer ASOs, including those with 2'-O-MOE modifications, can bind to a multitude of cellular proteins, leading to cellular stress, p53 activation, and apoptosis.[1]
Suggested Solutions:
-
Sequence Redesign and Analysis:
-
In Silico Analysis: Before synthesis, perform a thorough bioinformatics analysis to identify potential off-target binding sites in the transcriptome.[2]
-
Sequence Modification: If significant off-target transcripts are predicted, consider redesigning the ASO to target a different region of the target RNA.
-
-
Chemical Modification Strategies:
-
Introduce 2'-O-Methyl (2'-OMe) Modifications: Incorporating a single 2'-OMe modification at position 2 of the gapmer's central DNA region has been shown to reduce protein binding and significantly decrease hepatotoxicity with minimal impact on antisense activity.[1][3]
-
Alternative 2' Modifications: For RNase H-dependent ASOs, consider exploring alternative 2' modifications like 2′-O-(2-N-methylcarbamoylethyl) (MCE), which have demonstrated comparable on-target activity to 2'-O-MOE but with a lower potential for hepatotoxicity.[4]
-
-
Optimize ASO Concentration:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration that achieves the desired level of target knockdown while minimizing toxicity.
-
Experimental Workflow for Toxicity Assessment
Caption: Troubleshooting workflow for addressing high cellular toxicity with 2'-O-MOE ASOs.
Issue 2: Unexpected Gene Expression Changes in RNA-Seq Data
Possible Cause: Hybridization-dependent off-target effects, where the ASO binds to and promotes the degradation of unintended mRNA transcripts with sequence similarity to the intended target.[2][5] The degree of complementarity between the ASO and off-target transcripts is a key determinant of these effects.[2]
Suggested Solutions:
-
Refine Off-Target Prediction:
-
Utilize bioinformatics tools that can predict potential off-target hybridization based on sequence complementarity. Tools originally designed for microRNA target prediction can be adapted for this purpose.[5]
-
Pay close attention to off-target candidates with few mismatches (d=0, 1, or 2) to the ASO sequence.[2]
-
-
ASO Design Modifications:
-
Increase ASO Length: Extending the length of a gapmer ASO can reduce the number of potential off-target genes with perfect matches, thereby decreasing off-target effects.[6][7]
-
Introduce Mismatches: In some cases, strategically introducing mismatches in the ASO sequence can reduce off-target activity.[5]
-
Alternative Chemistries: For splice-switching ASOs, mixed-chemistry designs (e.g., cEt/DNA) may offer greater specificity than uniformly modified 2'-O-MOE ASOs.[5]
-
-
Delivery Method Optimization:
-
Avoid High Transfection Reagent Concentrations: Free uptake of ASOs, where possible, can sometimes result in reduced off-target activity compared to transfection-mediated delivery.[5]
-
Explore Advanced Delivery Systems: Novel delivery approaches like spherical nucleic acids (SNAs) and ASO conjugates aim to lower the effective dose required, which can in turn reduce off-target effects.[8]
-
Logical Flow for RNA-Seq Data Analysis
Caption: Analysis pathway for identifying the cause of off-target gene expression in RNA-Seq data.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of 2'-O-MOE ASO off-target effects?
A1: There are two primary mechanisms:
-
Hybridization-dependent off-target effects: The ASO binds to unintended RNA transcripts that have a similar sequence to the target RNA, leading to their degradation or altered splicing.[2]
-
Hybridization-independent off-target effects: The ASO binds non-specifically to cellular proteins, which can disrupt their normal function, localization, and stability, leading to cellular toxicity.[1] More hydrophobic 2' modifications tend to enhance protein binding compared to the more hydrophilic 2'-O-MOE modification.[9]
Q2: How does the "gapmer" design of a 2'-O-MOE ASO work and relate to off-target effects?
A2: A "gapmer" is a chimeric ASO with a central region of DNA "gap" flanked by "wings" of modified nucleotides, such as 2'-O-MOE.[2][10][11] The DNA gap is necessary to recruit RNase H, an enzyme that cleaves the target RNA.[2][12] The 2'-O-MOE wings provide increased nuclease resistance and enhanced binding affinity to the target RNA.[12][13][14] While this design is effective for on-target knockdown, the high affinity conferred by the 2'-O-MOE wings can also contribute to more stable binding to off-target RNAs.
RNase H-Mediated Cleavage by a Gapmer ASO
Caption: Mechanism of RNase H-dependent gene silencing by a 2'-O-MOE gapmer ASO.
Q3: Can shortening my 2'-O-MOE ASO reduce toxicity?
A3: Yes, reducing the length of ASOs can be a strategy to mitigate toxicity, particularly hepatotoxicity, that is sometimes observed with high-affinity modifications like LNA.[15] Shorter ASOs (e.g., 14-mers) in combination with novel nucleoside modifications have shown increased potency without producing hepatotoxicity.[10][15] However, it is important to balance length with sufficient binding affinity and specificity for the target sequence.
Q4: Are there alternative chemical modifications to 2'-O-MOE that are less toxic?
A4: Yes, research has identified other modifications that can offer a better safety profile.
-
2'-O-Methyl (2'-OMe): This modification, especially when placed at position 2 of the gap, has been shown to broadly mitigate ASO toxicity by reducing non-specific protein binding.[1][3]
-
2′-O-(2-N-methylcarbamoylethyl) (MCE): MCE-modified ASOs have demonstrated on-target effects comparable to 2'-O-MOE ASOs but with a better safety profile regarding hepatotoxicity.[4]
-
Constrained Ethyl (cEt): While also a high-affinity modification, in some contexts, replacing LNA with cEt has been shown to avoid the strong hepatotoxic effects associated with certain LNA sequences.[4]
Quantitative Data Summary
Table 1: Comparison of In Vivo Potency and Hepatotoxicity of Different ASO Chemistries
| ASO Chemistry/Design | Target | Length | ED₅₀ (mg/kg) | Alanine (B10760859) Aminotransferase (ALT) Levels | Reference |
| 2'-MOE (5-10-5) | PTEN | 20-mer | ~9.5 | Not significantly elevated | [15] |
| LNA (2-10-2) | PTEN | 14-mer | ~2.1 | Significantly elevated (toxic) | [15] |
| S-cEt (2-10-2) | PTEN | 14-mer | ~2.4 | Not significantly elevated | [15] |
Note: ED₅₀ represents the dose required to achieve 50% of the maximum effect. ALT is a key marker for liver damage.
Table 2: Effect of ASO Length on Off-Target Gene Downregulation
| ASO | Length | On-Target (GR) Downregulation (%) | Total Off-Target Genes (<50% expression) | Reference |
| gap-GR14 | 14-mer | ~97-98% | 2471 | [7] |
| gap-GR18-1 | 18-mer | ~97-98% | 482 | [7] |
| gap-GR18-3 | 18-mer | ~97-98% | 630 | [7] |
Note: Data shows that extending ASO length from 14-mer to 18-mer can significantly reduce the number of off-target genes while maintaining similar on-target potency.
Experimental Protocols
Protocol 1: Assessment of ASO-Induced Hepatotoxicity in Mice
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).
-
ASO Administration: Administer the ASO via intraperitoneal (IP) or subcutaneous (SC) injection. Doses will vary depending on the ASO chemistry and target, but a range of 2-50 mg/kg is common for initial studies.[15][16]
-
Study Duration: For acute toxicity studies, animals can be monitored for 24-72 hours post-injection.[17] For chronic studies, treatment can last for several weeks.[16]
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for serum chemistry analysis. Perfuse and collect the liver for RNA and protein analysis.
-
Hepatotoxicity Markers:
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Significant elevations are indicative of liver damage.[15]
-
qRT-PCR: Analyze the expression of liver toxicity markers in liver tissue.
-
Histopathology: Perform H&E staining on liver sections to assess for necrosis, inflammation, and other pathological changes.
-
-
On-Target Efficacy: Measure the mRNA levels of the target gene in the liver using qRT-PCR to confirm ASO activity.[16]
Protocol 2: In Vitro Assessment of Off-Target Effects using RNA-Sequencing
-
Cell Culture and Transfection:
-
Select a relevant human cell line for your study.
-
Plate cells and allow them to adhere overnight.
-
Transfect cells with the 2'-O-MOE ASO and a negative control ASO at a predetermined concentration. Use a transfection reagent as per the manufacturer's protocol.
-
-
RNA Extraction: After 24-48 hours of incubation, lyse the cells and extract total RNA using a commercial kit. Ensure high quality and integrity of the RNA using a Bioanalyzer or similar instrument.
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the total RNA (e.g., using a TruSeq Stranded mRNA Library Prep Kit).
-
Perform high-throughput sequencing on a platform like an Illumina NovaSeq.
-
-
Data Analysis:
-
Quality Control: Trim adapters and low-quality reads.
-
Alignment: Align reads to the human reference genome.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in ASO-treated cells compared to control-treated cells.
-
Off-Target Candidate Correlation: Compare the list of differentially expressed genes with a list of potential off-target genes generated from in silico prediction tools. This helps to distinguish between hybridization-dependent and other off-target effects.[2][5]
-
-
Validation: Validate key off-target gene expression changes using qRT-PCR.
References
- 1. Chemical modification of PS-ASO therapeutics reduces cellular protein-binding and improves the therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. microsynth.com [microsynth.com]
- 12. idtdna.com [idtdna.com]
- 13. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2'-O-MOE ASO Concentration for Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the concentration of 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a 2'-O-MOE ASO and why is it used?
A 2'-O-methoxyethyl (2'-O-MOE) modification is a second-generation chemical modification applied to antisense oligonucleotides (ASOs).[1][2] This modification is added to the ribose sugar of the nucleotide.[2] It is primarily used to increase the ASO's binding affinity to the target RNA, enhance its resistance to nuclease degradation, and improve its pharmacokinetic properties.[2][3][4][5][6] These improvements lead to greater potency and a longer duration of action in vitro and in vivo.[6][7]
Q2: What is the typical concentration range for a 2'-O-MOE ASO in cell culture?
The optimal concentration of a 2'-O-MOE ASO can vary significantly depending on the cell type, the delivery method, the target gene's expression level, and the ASO's specific sequence and chemistry.[8] However, a general starting range for initial experiments is between 10 nM and 100 nM when using transfection reagents.[3][9] For gymnotic delivery (without transfection reagents), higher concentrations, often in the low micromolar range (e.g., 1-20 µM), may be necessary.[10][11]
Q3: How long should I incubate my cells with the 2'-O-MOE ASO?
A typical incubation time for ASO experiments is between 24 and 72 hours.[10][12] However, the optimal duration can depend on the turnover rate of the target mRNA and protein. For targets with high stability, longer incubation times of up to 96 hours may be required to observe significant knockdown.[10][12]
Q4: What are the different methods for delivering 2'-O-MOE ASOs into cells in culture?
The most common delivery methods for 2'-O-MOE ASOs in cell culture are:
-
Transfection: This involves using cationic lipids or other transfection reagents to facilitate the ASO's entry into the cells.[13] This method is often used to achieve high efficiency at lower ASO concentrations.
-
Gymnotic Delivery: This method involves adding the "naked" ASO directly to the cell culture medium without any transfection reagents.[11][14] This approach is simpler and avoids potential toxicity from transfection reagents but may require higher ASO concentrations and may not be suitable for all cell types.[11]
-
Electroporation: This method uses an electrical pulse to create temporary pores in the cell membrane, allowing the ASO to enter.
-
Calcium-Enhanced Medium (CEM): This technique has been reported to enhance the uptake of naked oligonucleotides with limited cytotoxicity.[15]
Q5: What control oligonucleotides should I use in my experiment?
To ensure that the observed effects are specific to the intended target, it is crucial to include proper controls. Recommended controls include:
-
Mismatch Control ASO: An ASO with a similar chemical composition but with several mismatched bases compared to the target sequence.[11] This helps to control for non-specific effects related to the ASO chemistry.
-
Scrambled Control ASO: An ASO with the same base composition as the active ASO but in a randomized sequence.[11] This control helps to rule out effects caused by the general presence of an oligonucleotide.
-
Untreated or Mock-Transfected Control: This provides a baseline for cell health and target gene expression. However, relying solely on these is not sufficient; sequence-based controls are essential.[11]
Troubleshooting Guide
Issue 1: Low Knockdown Efficiency
-
Potential Cause: Suboptimal ASO concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Increase the ASO concentration incrementally. For difficult targets, concentrations up to 20 µM for gymnotic delivery may be necessary.[10]
-
Potential Cause: Inefficient cellular uptake.
-
Solution:
-
If using gymnotic delivery, consider switching to a transfection-based method, especially for difficult-to-transfect cells.[10]
-
If using a transfection reagent, optimize the lipid-to-ASO ratio. A fixed lipid-to-oligonucleotide ratio can lead to variable transfection efficiency at different ASO concentrations.[13] Maintaining a constant lipid concentration may provide more consistent results.[13]
-
-
Potential Cause: Short incubation time.
-
Solution: Extend the incubation period to 72 or even 96 hours, particularly for stable target mRNAs or proteins.[10]
-
Potential Cause: Target site accessibility.
-
Solution: The target region on the mRNA may have a secondary structure that hinders ASO binding. Consider testing ASOs targeting different regions of the same gene.[10]
-
Potential Cause: Rapidly dividing cells.
-
Solution: In fast-growing cell lines, the ASO concentration can become diluted with each cell division. Consider re-dosing the cells every 48-72 hours to maintain knockdown.[10]
Issue 2: High Cell Toxicity or Death
-
Potential Cause: ASO concentration is too high.
-
Solution: Reduce the ASO concentration. Determine the maximum tolerated dose by performing a toxicity assay in parallel with your dose-response experiment.
-
Potential Cause: Toxicity from the transfection reagent.
-
Solution:
-
Reduce the concentration of the transfection reagent.
-
Switch to a less toxic transfection reagent or a different delivery method like gymnotic delivery.[11]
-
-
Potential Cause: Off-target effects.
-
Solution: High concentrations of ASOs can lead to hybridization-dependent off-target effects, causing unintended gene silencing.[16][17][18] Ensure you are using appropriate mismatch and scrambled controls to verify that the toxicity is not a sequence-specific off-target effect.[11]
Issue 3: Inconsistent Results Between Experiments
-
Potential Cause: Variability in cell confluency.
-
Solution: Ensure that cells are plated at a consistent density for every experiment. A cell confluency of 30-50% at the time of ASO addition is often recommended.[10][12]
-
Potential Cause: Inconsistent formation of lipid-ASO complexes.
-
Solution: Prepare the transfection complexes consistently. Allow sufficient time for the complexes to form as per the manufacturer's protocol.[8] Forming complexes at a high concentration and then diluting them can sometimes improve consistency.[13]
-
Potential Cause: Multiple freeze-thaw cycles of the ASO stock solution.
-
Solution: Aliquot the ASO stock solution upon receipt to avoid repeated freeze-thaw cycles, which can degrade the oligonucleotide.[12]
Experimental Protocols
Protocol: Dose-Response Experiment to Determine Optimal 2'-O-MOE ASO Concentration
This protocol outlines the steps to identify the effective concentration of a 2'-O-MOE ASO that maximizes target knockdown while minimizing cytotoxicity.
1. Cell Preparation:
-
The day before the experiment, seed your cells in the appropriate culture plates (e.g., 24-well or 96-well plates).
-
Plate the cells at a density that will result in 30-50% confluency at the time of ASO addition.[10][12]
-
Allow the cells to adhere and recover overnight in a humidified incubator.
2. ASO Preparation:
-
Resuspend the lyophilized 2'-O-MOE ASO in sterile, nuclease-free water or buffer to create a concentrated stock solution (e.g., 100 µM).[12]
-
Prepare several aliquots of the stock solution to prevent multiple freeze-thaw cycles.[12]
-
From the stock solution, prepare a series of dilutions to test a range of final concentrations (see table below for an example).
3. ASO Delivery (Example using Gymnotic Delivery):
-
Gently remove the old media from the cells.
-
Add fresh, pre-warmed culture medium containing the desired final concentration of the ASO to each well.
-
Include wells with a mismatch or scrambled control ASO at the highest concentration used for the active ASO.
-
Also include an untreated control well.
4. Incubation:
-
Return the plates to the incubator and culture for 24-72 hours. The optimal time should be determined based on the stability of the target mRNA and protein.[10][12]
5. Analysis:
-
Assess Cytotoxicity:
- Visually inspect the cells under a microscope for signs of stress or death.
- Perform a quantitative cytotoxicity assay (e.g., MTS, LDH assay).
-
Measure Target Knockdown:
- Harvest the cells and isolate RNA or protein.
- Quantify the target mRNA levels using qRT-PCR or the target protein levels using Western blot or ELISA.
Data Presentation
Table 1: Example Dose-Response Experiment Setup
| Well/Group | Final ASO Concentration | Target Knockdown (%) | Cell Viability (%) |
| Untreated Control | 0 nM | 0 | 100 |
| Active ASO | 10 nM | (experimental data) | (experimental data) |
| Active ASO | 25 nM | (experimental data) | (experimental data) |
| Active ASO | 50 nM | (experimental data) | (experimental data) |
| Active ASO | 100 nM | (experimental data) | (experimental data) |
| Mismatch Control | 100 nM | (experimental data) | (experimental data) |
Table 2: General Troubleshooting Summary
| Symptom | Possible Cause | Recommendation |
| Low Knockdown | Suboptimal ASO concentration | Perform dose-response; increase concentration. |
| Inefficient delivery | Optimize transfection reagent or try a different method. | |
| Short incubation time | Extend incubation to 72-96 hours.[10] | |
| High Toxicity | ASO concentration too high | Decrease ASO concentration. |
| Transfection reagent toxicity | Reduce reagent amount; switch to a less toxic one or use gymnotic delivery.[11] | |
| Inconsistent Results | Variable cell confluency | Standardize cell seeding density.[10][12] |
| ASO degradation | Aliquot ASO stock to avoid freeze-thaw cycles.[12] |
Visualizations
Caption: Workflow for optimizing ASO concentration.
Caption: Troubleshooting decision tree for ASO experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microsynth.com [microsynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASO transfection of iPSC-derived cells [protocols.io]
- 9. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aumbiotech.com [aumbiotech.com]
- 11. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aumbiotech.com [aumbiotech.com]
- 13. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ncardia.com [ncardia.com]
- 15. Calcium-Enhanced Medium-Based Delivery of Splice Modulating Antisense Oligonucleotides in 2D and 3D hiPSC-Derived Neuronal Models [mdpi.com]
- 16. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hepatotoxicity of 2'-O-MOE Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential hepatotoxicity issues encountered during experiments with 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind 2'-O-MOE ASO-induced hepatotoxicity?
A1: The hepatotoxicity of 2'-O-MOE ASOs is multifactorial and can be broadly categorized into two main mechanisms:
-
Hybridization-dependent (On-target and Off-target effects): ASOs can bind to unintended mRNA sequences with sufficient complementarity, leading to RNase H1-mediated degradation of these off-target transcripts. This can disrupt normal cellular processes and lead to toxicity if the off-target genes are essential for hepatocyte health.[1][2][3]
-
Hybridization-independent (Protein binding): The phosphorothioate (B77711) (PS) backbone and certain chemical modifications can lead to non-specific binding of ASOs to intracellular proteins, particularly those in the Drosophila behavior/human splicing (DBHS) family.[4] This interaction can disrupt protein function, leading to cellular stress, apoptosis, and necrosis.[4][5]
Q2: What are the common biomarkers used to assess ASO-induced hepatotoxicity?
A2: Both in vitro and in vivo studies rely on a panel of biomarkers to detect and quantify liver injury. Commonly used markers include:
-
Serum/Plasma Biomarkers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes released from damaged hepatocytes and are standard indicators of liver injury.[5][6][7]
-
In Vitro Cytotoxicity Markers:
-
Lactate dehydrogenase (LDH) released into the cell culture medium is a marker of cell membrane damage.[8]
-
Intracellular glutathione (B108866) (GSH) levels are indicative of oxidative stress.[8]
-
Cellular ATP levels reflect mitochondrial function and overall cell viability.[8]
-
-
Emerging Biomarkers: MicroRNA-122 (miR-122) is a liver-specific miRNA that is released into the circulation upon hepatocyte injury and is considered a more sensitive and specific biomarker than ALT.[8]
Q3: How can the hepatotoxicity of a 2'-O-MOE ASO be minimized during the design phase?
A3: Several strategies can be employed during the design of 2'-O-MOE ASOs to reduce their hepatotoxic potential:
-
Sequence Optimization:
-
In Silico Analysis: Utilize computational tools to predict and minimize potential off-target hybridization events.[1][9]
-
Avoid Toxic Motifs: Studies have identified specific trinucleotide motifs, such as TCC and TGC, that are associated with increased hepatotoxicity in LNA-modified ASOs, and similar principles may apply to other chemistries.[5]
-
-
Chemical Modifications:
-
2'-O-Methyl (2'-OMe) Modification: Introducing a single 2'-OMe modification at specific positions within the gap of a gapmer ASO has been shown to reduce protein interactions and decrease hepatotoxicity.[10]
-
Mesyl-phosphoramidate (MsPA) Linkages: Replacing phosphorothioate linkages at certain gap positions with MsPA can improve RNase H cleavage while reducing liver toxicity.[10]
-
Nucleobase Modifications: Chemical modifications to the nucleobases themselves are being explored as a strategy to reduce toxicity.[3]
-
Troubleshooting Guide
Issue 1: Elevated ALT/AST levels observed in in vivo studies.
| Potential Cause | Troubleshooting Step |
| Hybridization-dependent off-target effects | 1. Perform a thorough bioinformatics analysis to identify potential off-target transcripts with high sequence complementarity. 2. Design mismatch control oligonucleotides to assess if the toxicity is sequence-specific. 3. Redesign the ASO to target a different region of the target mRNA to alter the off-target profile. |
| Hybridization-independent toxicity (e.g., protein binding) | 1. Evaluate ASOs with alternative chemical modification patterns, such as incorporating 2'-OMe or MsPA modifications.[10] 2. Test ASOs of different lengths to assess the impact on toxicity. |
| Dose-dependent toxicity | 1. Conduct a dose-response study to determine the therapeutic window and a no-observed-adverse-effect-level (NOAEL). 2. Consider alternative dosing regimens (e.g., less frequent administration). |
Issue 2: Significant cytotoxicity observed in in vitro hepatocyte assays (e.g., increased LDH release, decreased ATP).
| Potential Cause | Troubleshooting Step |
| Sequence-specific cytotoxicity | 1. Test mismatch control and scrambled control oligonucleotides to determine if the effect is sequence-dependent. 2. If sequence-specific, refer to troubleshooting steps for hybridization-dependent off-target effects. |
| Non-specific toxicity due to ASO chemistry | 1. Compare the cytotoxicity of the 2'-O-MOE ASO to ASOs with different chemical modifications (e.g., LNA, cEt) to understand the contribution of the chemistry to the observed toxicity.[6] 2. Ensure the purity of the ASO preparation, as contaminants could contribute to cytotoxicity. |
| Inappropriate assay conditions | 1. Optimize the ASO concentration and incubation time. Cytotoxicity may only be apparent after longer incubation periods (e.g., 3 days).[8] 2. Ensure the health and viability of the primary hepatocytes before starting the experiment. |
Data Summary Tables
Table 1: In Vivo Hepatotoxicity Ranking of LNA Gapmer ASOs
| ASO Sequence | Mean ALT (U/L) | Mean AST (U/L) | Liver/Body Weight Ratio | Hepatotoxicity Ranking |
| Sequence 1 | >2000 | >1500 | Increased | High |
| GSK2910557A | ~1000 | ~800 | Increased | Moderate-High |
| GSK2910632A | ~800 | ~600 | Increased | Moderate |
| GSK2910584A | <500 | <400 | Slightly Increased | Low-Moderate |
| GSK2910613A | <100 | <100 | No Change | Low |
| Data synthesized from a study on LNA gapmer ASOs, demonstrating a method for ranking hepatotoxicity based on key in vivo parameters.[1] |
Table 2: In Vitro Cytotoxicity Profile of SSOs in Primary Mouse Hepatocytes
| SSO | LDH Release (% of Control) | Intracellular GSH (% of Control) | Intracellular ATP (% of Control) | In Vitro Toxicity |
| Safe SSO 32 | ~100% | ~100% | ~100% | Low |
| Safe SSO 33 | ~100% | ~100% | ~100% | Low |
| Safe SSO 35 | ~100% | ~100% | ~100% | Low |
| Toxic SSO 36 | >200% | <50% | <50% | High |
| Toxic SSO 37 | >200% | <50% | <50% | High |
| Toxic SSO 43 | >150% | <60% | <60% | Moderate |
| Toxic SSO 47 | >250% | <40% | <40% | High |
| Data adapted from a study establishing an in vitro assay for SSO hepatotoxicity.[8] |
Experimental Protocols
Protocol 1: In Vitro Assessment of ASO Hepatotoxicity using Primary Hepatocytes
-
Hepatocyte Isolation: Isolate primary hepatocytes from mice or use cryopreserved human hepatocytes.
-
Cell Seeding: Plate hepatocytes in collagen-coated plates at a suitable density.
-
ASO Treatment: After cell attachment, treat the hepatocytes with the test ASOs and controls at various concentrations. No transfection reagent is required for gymnotic delivery.[8]
-
Incubation: Incubate the cells for up to 72 hours.
-
Endpoint Analysis:
-
LDH Assay: At the end of the incubation, collect the cell culture supernatant and measure LDH activity.[8]
-
ATP Assay: Lyse the cells and measure intracellular ATP levels using a commercially available kit (e.g., CellTiter-Glo®).[11]
-
GSH Assay: Measure intracellular glutathione levels in cell lysates.[8]
-
Target Knockdown: At 48 hours, lyse a parallel set of cells to isolate RNA and quantify target mRNA levels by qRT-PCR to confirm ASO activity.[8]
-
Protocol 2: Acute In Vivo Screening of ASO Hepatotoxicity in Mice
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6J or CD-1 mice).[5][12]
-
ASO Administration: Administer a single dose of the ASO via subcutaneous or intravenous injection.[1][2]
-
Monitoring: Monitor the animals for clinical signs of toxicity.
-
Sample Collection: At 72 hours post-dose, collect blood via cardiac puncture for serum chemistry analysis.[1] Euthanize the animals and collect the liver.
-
Endpoint Analysis:
-
Serum Chemistry: Measure plasma ALT and AST levels.[1]
-
Organ Weights: Record the liver and body weights to calculate the liver-to-body weight ratio.[1]
-
Histopathology: Fix a portion of the liver in formalin for histopathological evaluation of necrosis, inflammation, and other signs of liver injury.[6]
-
Visualizations
Caption: Experimental workflow for assessing ASO hepatotoxicity.
Caption: Signaling pathways in ASO-induced hepatotoxicity.
References
- 1. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Antisense oligonucleotide is a promising intervention for liver diseases [frontiersin.org]
- 11. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 12. Hepatotoxic Potential of Therapeutic Oligonucleotides Can Be Predicted from Their Sequence and Modification Pattern - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2'-O-MOE Phosphoramidite Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2'-O-methoxyethyl (2'-O-MOE) phosphoramidite (B1245037) coupling in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are 2'-O-MOE modifications and why are they used in oligonucleotides?
A1: 2'-O-methoxyethyl (2'-O-MOE) is a chemical modification at the 2' position of the ribose sugar in a nucleotide. This modification is widely used in the development of antisense oligonucleotides (ASOs) and other nucleic acid-based therapeutics.[1][2] The primary benefits of incorporating 2'-O-MOE modifications include:
-
Increased Nuclease Resistance: The 2'-O-MOE group protects the oligonucleotide from degradation by cellular enzymes called nucleases, which increases its stability and half-life in biological systems.[1][2]
-
Enhanced Binding Affinity: 2'-O-MOE modifications promote an RNA-like (A-form) helical structure, which leads to a higher binding affinity and thermal stability when hybridized to a target RNA molecule.[1]
-
Reduced Immunogenicity: Compared to some other modifications, 2'-O-MOE modified oligonucleotides tend to have a lower potential for triggering an immune response.
-
Favorable Pharmacokinetic Properties: The modification can improve the absorption, distribution, and metabolism of the oligonucleotide drug within the body.[1]
Q2: What are the most common challenges encountered during 2'-O-MOE phosphoramidite coupling?
A2: The most frequent challenges include:
-
Low Coupling Efficiency: This is a primary concern, as high stepwise coupling efficiency (ideally >99%) is crucial for the synthesis of full-length oligonucleotides.[] Low efficiency can result from steric hindrance from the bulky 2'-O-MOE group, suboptimal activator performance, or the presence of moisture.
-
Sequence-Dependent Coupling Issues: Certain nucleotide sequences, particularly those prone to forming secondary structures like hairpins, can hinder the accessibility of the 5'-hydroxyl group for coupling.[]
-
Side Reactions: Undesired chemical reactions can lead to the formation of impurities that are difficult to remove during purification.
-
Incomplete Deprotection: The protecting groups on the phosphoramidite and the solid support must be completely removed after synthesis, and the conditions for 2'-O-MOE oligonucleotides may require optimization compared to standard DNA or RNA synthesis.
Q3: Which activators are recommended for 2'-O-MOE phosphoramidite coupling?
A3: The choice of activator is critical for achieving high coupling efficiency. While traditional activators like 1H-Tetrazole can be used, more potent activators are often required to overcome the steric bulk of the 2'-O-MOE group.[4] Commonly used activators for sterically demanding phosphoramidites include:
-
5-Ethylthio-1H-tetrazole (ETT)
-
5-Benzylthio-1H-tetrazole (BTT)[5]
-
Dicyanoimidazole (DCI)
The optimal activator and its concentration may vary depending on the specific synthesizer, reagents, and the oligonucleotide sequence.
Q4: How does the coupling time for 2'-O-MOE phosphoramidites compare to standard DNA or RNA phosphoramidites?
A4: Due to the increased steric hindrance of the 2'-O-MOE group, longer coupling times are generally required compared to standard DNA or 2'-O-Methyl RNA phosphoramidites.[4][6] While a typical coupling time for DNA might be around 30-60 seconds, 2'-O-MOE coupling may necessitate extended times of up to 10-20 minutes to achieve optimal efficiency.[4][5]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Low coupling efficiency leads to a higher proportion of truncated sequences (n-1, n-2, etc.), reducing the yield of the desired full-length oligonucleotide.
Caption: Initial troubleshooting workflow for low coupling efficiency.
Protocol 1: Activator and Coupling Time Optimization
This experiment aims to determine the optimal activator and coupling time for a specific 2'-O-MOE phosphoramidite.
-
Preparation:
-
Prepare fresh solutions of the 2'-O-MOE phosphoramidite and the activators to be tested (e.g., ETT, BTT, DCI) in anhydrous acetonitrile.
-
Use a consistent solid support and a short, non-problematic test sequence (e.g., a simple homopolymer or a sequence known to couple well).
-
-
Synthesis:
-
Program the DNA/RNA synthesizer to perform a series of syntheses, varying the activator and the coupling time for the 2'-O-MOE monomer addition.
-
Keep all other synthesis parameters (e.g., deblocking, capping, oxidation) constant.
-
-
Data Collection and Analysis:
-
After synthesis, cleave the oligonucleotides from the support and deprotect them.
-
Analyze the crude product by HPLC or LC-MS to determine the percentage of full-length product versus truncated sequences (n-1).
-
Summarize the results in a table for comparison.
-
| Activator | Activator Conc. (M) | Coupling Time (s) | Full-Length Product (%) | n-1 Impurity (%) |
| ETT | 0.25 | 300 | 97.5 | 2.1 |
| ETT | 0.25 | 600 | 98.8 | 0.9 |
| BTT | 0.3 | 300 | 98.2 | 1.5 |
| BTT | 0.3 | 600 | 99.1 | 0.7 |
| DCI | 0.5 | 300 | 98.5 | 1.2 |
| DCI | 0.5 | 600 | 99.3 | 0.5 |
Issue 2: Post-Synthesis Deprotection and Cleavage Issues
Incomplete removal of protecting groups can interfere with downstream applications and purification.
Caption: Logic diagram for troubleshooting incomplete deprotection.
Protocol 2: Optimization of Deprotection Conditions
This protocol is designed to find the optimal conditions for complete deprotection of 2'-O-MOE modified oligonucleotides.
-
Preparation:
-
Synthesize a test oligonucleotide containing 2'-O-MOE modifications.
-
Divide the solid support-bound oligonucleotide into several equal aliquots.
-
-
Deprotection:
-
Treat each aliquot with a different deprotection reagent or condition. Common reagents include concentrated ammonium (B1175870) hydroxide (B78521), a mixture of ammonium hydroxide and methylamine (B109427) (AMA), or gaseous ammonia/methylamine.
-
Vary the temperature (e.g., room temperature, 55°C, 65°C) and time of incubation.
-
-
Analysis:
-
After deprotection, analyze the supernatant from each sample by LC-MS to identify the presence of any remaining protecting groups (e.g., benzoyl, isobutyryl on the bases, or cyanoethyl on the phosphate backbone).
-
Quantify the yield of the fully deprotected oligonucleotide.
-
| Deprotection Reagent | Temperature (°C) | Time (hours) | Completeness of Base Deprotection | Completeness of Phosphate Deprotection |
| Conc. NH₄OH | 55 | 8 | Incomplete | Complete |
| Conc. NH₄OH | 55 | 16 | Complete | Complete |
| AMA (1:1) | 55 | 1 | Complete | Complete |
| AMA (1:1) | Room Temp | 2 | Complete | Complete |
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. microsynth.com [microsynth.com]
- 4. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide | MDPI [mdpi.com]
- 5. 2′-O-(N-(Aminoethyl)carbamoyl)methyl Modification Allows for Lower Phosphorothioate Content in Splice-Switching Oligonucleotides with Retained Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: High-Purity 2'-O-MOE Oligonucleotide Purification
Welcome to the technical support center for the purification of high-purity 2'-O-methoxyethyl (2'-O-MOE) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 2'-O-MOE oligonucleotide synthesis that need to be removed during purification?
A1: During solid-phase synthesis of 2'-O-MOE oligonucleotides, several types of impurities can arise. The most common include:
-
Shortmer sequences (n-1, n-2, etc.): These are truncated oligonucleotides that result from incomplete coupling at each cycle.[1]
-
Failure sequences: These are oligonucleotides that have been capped and did not continue to elongate.
-
Depurination byproducts: The loss of purine (B94841) bases (adenine and guanine) can occur, especially during the final cleavage and deprotection steps.
-
Byproducts of cleavage and deprotection: Residual protecting groups and other small molecules from the synthesis reagents need to be removed.[2]
-
Longmer sequences (n+1): Though less common, the addition of more than one nucleotide in a single cycle can occur.[3]
-
Impurities from starting materials: Impurities in the phosphoramidite (B1245037) building blocks can be incorporated into the oligonucleotide chain.[4][] Specifically for 2'-O-MOE amidites, regioisomeric impurities can be present.[4]
Q2: Which purification technique is best for my high-purity 2'-O-MOE oligo?
A2: The choice of purification technique depends on the required purity, the length of the oligonucleotide, and the scale of the synthesis.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates based on hydrophobicity. It is particularly effective for purifying oligos up to 50-60 bases in length and can achieve purities of >85%.[7][8]
-
Anion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This technique separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone. It is excellent for resolving sequences of similar length and for purifying longer oligonucleotides (up to 100 bases).[9] It is also beneficial for oligos with significant secondary structures.[9]
-
Solid-Phase Extraction (SPE): This is a faster purification method often used for desalting and removing many synthesis-related impurities.[10] While it may not provide the same resolution as HPLC for removing failure sequences, it is a valuable technique for initial cleanup.
-
Dual HPLC Purification: For applications requiring the highest purity (>90%), a combination of two HPLC methods, typically Anion-Exchange HPLC followed by Reversed-Phase HPLC, is recommended.[11]
Q3: What purity level can I expect from different purification methods?
A3: The achievable purity varies by the chosen method. Below is a summary of typical purity levels.
| Purification Method | Typical Purity Achieved | Best Suited For |
| Desalting | Removes small molecules, purity of full-length oligo is not significantly increased | PCR primers, basic screening |
| Solid-Phase Extraction (SPE) | 75-85%[8] | Rapid purification, desalting, removal of some failure sequences |
| Reversed-Phase HPLC (RP-HPLC) | >85%[7] | Oligos < 60 bases, modified oligos |
| Anion-Exchange HPLC (IEX-HPLC) | 80-90%[8] | Longer oligos (40-100 bases), sequences with secondary structure |
| Dual HPLC (IEX and RP-HPLC) | >90%[11] | Applications requiring very high purity (e.g., therapeutics, diagnostics) |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95%[8] | Very long oligos (>80 bases), applications requiring the highest purity, but with lower yields[8][12] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 2'-O-MOE oligonucleotides.
Low Yield After Purification
Problem: The final yield of the purified 2'-O-MOE oligonucleotide is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Inefficient Elution from HPLC Column | - Ensure the elution buffer is strong enough to displace the oligo from the column. For RP-HPLC, this may mean increasing the acetonitrile (B52724) concentration in the gradient. For IEX-HPLC, a higher salt concentration may be needed.[13] - Optimize the pH of the elution buffer. |
| Oligonucleotide Precipitation | - If using ethanol (B145695) precipitation for desalting, ensure the correct salt concentration and temperature are used. - Avoid overdrying the oligonucleotide pellet, as this can make it difficult to redissolve. |
| Loss During Solid-Phase Extraction (SPE) | - Ensure the SPE cartridge is properly conditioned before loading the sample.[14] - Optimize the loading, washing, and elution solvents and volumes.[15] - Check the flow rate during sample loading; a rate that is too high can lead to poor binding.[15] |
| Poor Recovery from Gel (PAGE) | - Optimize the elution buffer and incubation time for extracting the oligo from the gel slice. - Ensure complete crushing of the gel slice to maximize surface area for diffusion. |
Low Purity of Final Product
Problem: The purity of the 2'-O-MOE oligonucleotide, as assessed by analytical HPLC or mass spectrometry, is below the desired level.
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities | - Optimize the HPLC gradient. A shallower gradient can improve the resolution between the full-length product and closely eluting impurities like n-1 sequences. - Try a different HPLC column with a different stationary phase or particle size.[16] - For RP-HPLC, experiment with different ion-pairing reagents and concentrations. |
| Presence of Secondary Structures | - For oligonucleotides with high GC content or self-complementary regions, secondary structures can cause peak broadening or splitting.[9] - Perform purification at an elevated temperature (e.g., 60 °C) to disrupt secondary structures.[9] - Use a denaturing mobile phase, such as one with a high pH (for anion-exchange on a compatible column).[9] |
| Inefficient Removal of Failure Sequences | - For RP-HPLC, ensure the "trityl-on" purification method is used, where the hydrophobic 5'-DMT group is left on the full-length product to enhance its retention relative to failure sequences.[9] - For very long oligos, a single purification method may not be sufficient. Consider a dual purification approach (e.g., IEX-HPLC followed by RP-HPLC).[17] |
| Contamination from Synthesis | - Ensure complete deprotection of the oligonucleotide before purification. Incomplete removal of protecting groups can lead to additional peaks. |
Chromatography Issues (HPLC)
Problem: Issues such as peak splitting, broadening, or tailing are observed in the HPLC chromatogram.
| Potential Cause | Troubleshooting Steps |
| Peak Splitting | - Column Void or Contamination: A void at the column inlet or contamination can disrupt the flow path. Try flushing the column or, if necessary, replace it.[18] - Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. - Co-eluting Species: What appears as a split peak may be two different, closely eluting compounds. Optimize the separation method to improve resolution.[19] |
| Peak Broadening | - Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector. - Column Overload: Injecting too much sample can lead to broad peaks. Reduce the injection volume or sample concentration. - Secondary Interactions: Use a mobile phase with an appropriate pH or additives to minimize unwanted interactions between the oligo and the stationary phase. |
| Peak Tailing | - Active Sites on Column: Residual silanol (B1196071) groups on silica-based columns can interact with the phosphate backbone, causing tailing. Use a column with end-capping or a polymer-based column. - Contamination: Strongly retained impurities on the column can lead to tailing. Flush the column with a strong solvent. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of 2'-O-MOE Oligonucleotides
This protocol is suitable for the purification of 2'-O-MOE oligonucleotides up to approximately 60 bases in length.
Materials:
-
Crude, deprotected 2'-O-MOE oligonucleotide
-
Buffer A: 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.5
-
Buffer B: 0.1 M TEAA, 50% Acetonitrile
-
RP-HPLC column (e.g., C8 or C18)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in water or Buffer A to a concentration of approximately 10-20 OD/mL.
-
Column Equilibration: Equilibrate the HPLC column with 95% Buffer A and 5% Buffer B until a stable baseline is achieved.
-
Injection: Inject the sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Elution: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from 5% to 50% Buffer B over 30-40 minutes at a flow rate of 1 mL/min for an analytical column. The optimal gradient should be determined empirically.
-
Fraction Collection: Collect fractions corresponding to the main peak, which should be the full-length product.
-
Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.
-
Pooling and Desalting: Pool the pure fractions. The triethylammonium acetate salt must be removed. This can be done by ethanol precipitation or using a desalting spin column.[20][21]
-
Quantification: Determine the concentration of the final purified oligonucleotide by UV absorbance at 260 nm.
Protocol 2: Anion-Exchange HPLC (IEX-HPLC) Purification of 2'-O-MOE Oligonucleotides
This protocol is effective for purifying longer 2'-O-MOE oligonucleotides and those with significant secondary structure.
Materials:
-
Crude, deprotected 2'-O-MOE oligonucleotide
-
Buffer A: 20 mM Tris-HCl, pH 8.5
-
Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5
-
IEX-HPLC column (strong or weak anion exchanger)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Buffer A.
-
Column Equilibration: Equilibrate the IEX column with Buffer A until the baseline is stable.
-
Injection: Inject the sample onto the column.
-
Elution: Elute the oligonucleotide using a linear salt gradient of Buffer B. A typical gradient is from 0% to 50% Buffer B over 30-40 minutes. Longer oligonucleotides will require a higher salt concentration to elute.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis of Fractions: Verify the purity of the collected fractions.
-
Desalting: Pool the pure fractions and desalt using a method such as dialysis, tangential flow filtration, or desalting columns to remove the high concentration of NaCl.[21]
-
Quantification: Quantify the final product.
Diagrams
Caption: Workflow for 2'-O-MOE Oligonucleotide Purification.
Caption: Troubleshooting Low Purity in 2'-O-MOE Oligo Purification.
References
- 1. gilson.com [gilson.com]
- 2. Oligonucleotide Purification [sigmaaldrich.com]
- 3. Resuspension, Purification, and Preparation of Working Aliquots of Oligos [protocols.io]
- 4. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method of Oligonucleotide Purification [biosyn.com]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 9. atdbio.com [atdbio.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Oligo purification | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 12. labcluster.com [labcluster.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 15. silicycle.com [silicycle.com]
- 16. ymc.co.jp [ymc.co.jp]
- 17. Purification & Yield [eurofinsgenomics.com]
- 18. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. polarisoligos.com [polarisoligos.com]
Technical Support Center: Troubleshooting Poor In Vivo Efficacy of 2'-O-MOE ASOs
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of 2'-O-Methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo efficacy of my 2'-O-MOE ASO?
Poor in vivo efficacy of 2'-O-MOE ASOs can stem from several factors, including:
-
Inadequate ASO Design: The sequence may not be optimal for target binding or may have unforeseen off-target effects.
-
Poor Biodistribution: The ASO may not be reaching the target tissue in sufficient concentrations.
-
Inefficient Cellular Uptake: The ASO may not be effectively internalized by the target cells.
-
Rapid Degradation: Although 2'-O-MOE modifications enhance stability, the ASO could still be degraded by nucleases.[1]
-
Suboptimal Dosing: The dose and frequency of administration may not be adequate to achieve a therapeutic effect.[1]
-
Toxicity: The ASO or its delivery vehicle could be causing adverse effects that mask its efficacy.
Q2: How do 2'-O-MOE ASOs exert their therapeutic effect?
Most 2'-O-MOE ASOs are designed as "gapmers." These chimeric ASOs have a central "gap" of deoxynucleotides that is flanked by 2'-O-MOE modified nucleotides. When the ASO binds to its target mRNA, the DNA-RNA hybrid in the gap region is recognized and cleaved by RNase H, an endogenous enzyme. This leads to the degradation of the target mRNA and a subsequent reduction in the expression of the encoded protein.[2][3]
Q3: What are the key chemical modifications in my 2'-O-MOE ASO, and what are their functions?
The two most important chemical modifications in a typical 2'-O-MOE ASO are:
-
Phosphorothioate (B77711) (PS) Backbone: The replacement of a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone confers resistance to nuclease degradation and enhances binding to plasma proteins, which aids in tissue distribution.[1]
-
2'-O-Methoxyethyl (2'-O-MOE) Modification: This modification at the 2' position of the ribose sugar increases binding affinity to the target RNA, further enhances nuclease resistance, and can reduce non-specific protein binding and associated toxicity.[4][5][6]
Troubleshooting Guides
Issue 1: Lower than Expected Target Knockdown in the Target Tissue
Q1.1: How can I determine if my ASO is reaching the target tissue?
You should perform a biodistribution study to quantify the concentration of your ASO in various tissues. This typically involves administering the ASO to a cohort of animals and harvesting tissues at different time points. The ASO concentration in tissue homogenates can then be measured using techniques like quantitative PCR (qPCR)-based methods (e.g., splint ligation qPCR) or ELISA.[7][8][9][10]
Q1.2: What could be the issue if the ASO concentration is low in the target tissue?
Low tissue concentration could be due to:
-
Inefficient Delivery: The route of administration may not be optimal for your target organ.[1] Consider alternative routes or the use of a delivery vehicle like lipid nanoparticles (LNPs).
-
Rapid Clearance: The ASO might be rapidly cleared from circulation before it can accumulate in the target tissue.
-
Poor Formulation: If you are using a delivery vehicle, its formulation may need optimization to enhance tissue delivery.[1]
Q1.3: What should I do if the ASO concentration in the target tissue is adequate, but the target knockdown is still low?
If biodistribution is not the issue, consider the following:
-
Suboptimal Dosing: Perform a dose-response study to determine the optimal ASO concentration for target knockdown.[1]
-
Inappropriate Dosing Frequency: The dosing schedule should be based on the half-life of your ASO in the target tissue.[1]
-
Poor Cellular Uptake: Even if the ASO is in the tissue, it may not be entering the target cells efficiently. Consider conjugating your ASO to a targeting ligand (e.g., GalNAc for hepatocytes) or using cell-penetrating peptides.[1]
-
ASO Design Issues: The ASO sequence may not be optimal for RNase H recruitment or may be binding to a region of the pre-mRNA that is spliced out.
Issue 2: Observed Toxicity or Adverse Effects
Q2.1: My animals are showing signs of toxicity (e.g., weight loss, elevated liver enzymes). What could be the cause?
Toxicity can be caused by:
-
Hybridization-Dependent Off-Target Effects: The ASO may be binding to and reducing the expression of unintended mRNAs with similar sequences to your target.[3]
-
Hybridization-Independent Toxicity: The ASO itself, due to its chemical modifications (e.g., phosphorothioate backbone), can interact non-specifically with proteins, leading to toxicity.[11]
-
Delivery Vehicle Toxicity: If you are using a formulation, the delivery vehicle itself could be causing toxicity.[1]
-
Immunostimulatory Effects: Certain sequence motifs (like CpG) can trigger an immune response.
Q2.2: How can I investigate and mitigate potential toxicity?
-
Assess Hepatotoxicity: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[12][13][14][15][16][17]
-
Evaluate Off-Target Effects: Use bioinformatics tools to predict potential off-target binding sites.[1] You can then measure the expression of high-priority off-target genes in your in vivo samples.
-
Dose Optimization: Use the lowest effective dose to minimize toxicity.[1]
-
Control Experiments: Include a control group treated with a scrambled or mismatch ASO with the same chemical modifications to differentiate between sequence-specific and chemistry-related toxicity.
-
Purify the ASO: Ensure your ASO preparation is free of contaminants.
Quantitative Data Summary
Table 1: Typical Dosing Ranges for 2'-O-MOE ASOs in Mouse Models
| Route of Administration | Dose Range (mg/kg/week) | Target Tissue Examples | Reference |
| Subcutaneous (SC) | 10 - 100 | Liver, Kidney, Spleen | [18][19] |
| Intravenous (IV) | 10 - 50 | Liver, Kidney, Lung | [14] |
| Intrathecal (IT) | 0.5 - 5 | Central Nervous System | [20] |
Table 2: Expected Tissue Concentrations and Target Knockdown of 2'-O-MOE ASOs in Mice (Subcutaneous Administration)
| Tissue | ASO Concentration (µg/g tissue) | Expected mRNA Knockdown (%) | Timepoint Post-Dosing | Reference |
| Liver | 50 - 400 | 70 - 95% | 48 - 72 hours | [21] |
| Kidney | 100 - 600 | 50 - 80% | 48 - 72 hours | [20] |
| Spleen | 20 - 100 | 40 - 70% | 48 - 72 hours | [20] |
| Heart | 5 - 20 | 20 - 40% | 48 - 72 hours | [20] |
| Lung | 10 - 30 | 30 - 50% | 48 - 72 hours | [20] |
Note: These values are approximate and can vary significantly depending on the ASO sequence, specific mouse strain, and dosing regimen.
Experimental Protocols
Protocol 1: Assessment of ASO Biodistribution in Mouse Tissues
Objective: To quantify the concentration of a 2'-O-MOE ASO in various tissues following systemic administration.
Materials:
-
2'-O-MOE ASO
-
C57BL/6 mice (or other appropriate strain)
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
RNase-free tubes
-
Liquid nitrogen
-
Tissue homogenizer
-
ASO quantification kit (e.g., splint ligation qPCR-based assay)
Methodology:
-
ASO Administration: Administer the 2'-O-MOE ASO to mice via the desired route (e.g., subcutaneous injection). Include a vehicle control group (PBS).
-
Tissue Harvesting: At predetermined time points (e.g., 24, 48, 72 hours post-injection), anesthetize the mice and perfuse with sterile PBS to remove blood from the organs.
-
Carefully dissect the tissues of interest (e.g., liver, kidney, spleen, heart, lung, brain) and weigh them.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Tissue Homogenization: Homogenize the thawed tissues in an appropriate lysis buffer provided with the ASO quantification kit.
-
ASO Quantification: Follow the manufacturer's protocol for the ASO quantification assay. This typically involves creating a standard curve with known concentrations of the ASO.
-
Data Analysis: Calculate the concentration of the ASO in each tissue, typically expressed as micrograms of ASO per gram of tissue (µg/g).
Protocol 2: Measurement of Target mRNA Knockdown by qRT-PCR
Objective: To quantify the reduction in target mRNA levels in tissues following ASO treatment.
Materials:
-
Tissue samples from ASO-treated and control animals
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit
-
qPCR primers for the target gene and a housekeeping gene (e.g., GAPDH, Actin)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
qPCR instrument
Methodology:
-
RNA Extraction: Extract total RNA from the tissue homogenates using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers for your target gene and a stable housekeeping gene. Run each sample in triplicate.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the ASO-treated group to the vehicle control group. The percent knockdown is calculated as (1 - relative expression) * 100%.
Protocol 3: Assessment of Hepatotoxicity
Objective: To evaluate potential liver toxicity by measuring serum ALT and AST levels.
Materials:
-
Blood samples from ASO-treated and control animals
-
Serum separator tubes
-
Centrifuge
-
ALT and AST assay kits
-
Plate reader
Methodology:
-
Blood Collection: At the time of sacrifice, collect blood via cardiac puncture and place it in serum separator tubes.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Serum Collection: Carefully collect the serum (supernatant) and store it at -80°C until analysis.
-
ALT/AST Measurement: Follow the manufacturer's protocol for the ALT and AST assay kits. This typically involves a colorimetric or enzymatic reaction that is measured using a plate reader.
-
Data Analysis: Calculate the ALT and AST concentrations in the serum, typically expressed as units per liter (U/L). Compare the levels in the ASO-treated group to the vehicle control group.
Visualizations
Caption: Mechanism of action of a 2'-O-MOE gapmer ASO.
Caption: A logical workflow for troubleshooting poor ASO efficacy.
Caption: A decision tree to guide experimental troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. Block or degrade? Balancing on- and off-target effects of antisense strategies against transcripts with expanded triplet repeats in DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aumbiotech.com [aumbiotech.com]
- 5. idtdna.com [idtdna.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. A Sensitive In Vitro Approach to Assess the Hybridization-Dependent Toxic Potential of High Affinity Gapmer Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Item - Antisense oligonucleotide (ASO) mediated knock-down of IL-1Ra transcript in vitro and in vivo using locked nucleic acids (LNAs). - Public Library of Science - Figshare [plos.figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. toxicology.org [toxicology.org]
- 20. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: 2'-O-MOE Oligonucleotide Immunogenicity
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for assessing and mitigating the immunogenicity of 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: What is a 2'-O-MOE modification and why is it used in ASOs?
The 2'-O-methoxyethyl (2'-O-MOE) modification is a chemical change made to the sugar component of a nucleotide.[1] It is known as a second-generation ASO modification and is widely used in therapeutic oligonucleotides.[1]
The primary benefits of incorporating 2'-O-MOE modifications into an ASO are:
-
Increased Nuclease Resistance: It protects the oligonucleotide from being rapidly broken down by enzymes (nucleases) in the body, which enhances its stability and duration of action.[1][2][3]
-
Enhanced Binding Affinity: It increases the strength with which the ASO binds to its target RNA sequence.[1][2]
-
Reduced Toxicity: Compared to first-generation modifications like phosphorothioates alone, 2'-O-MOE modifications can help lower cellular toxicity.[2]
These properties make 2'-O-MOE ASOs more effective and durable drug candidates.[2] ASOs are often constructed as "gapmers," where a central block of DNA-like nucleotides (which allows for target RNA degradation by RNase H) is flanked by wings of 2'-O-MOE modified nucleotides that provide stability.[2][3]
Q2: What is the primary mechanism of immunogenicity for 2'-O-MOE ASOs?
The innate immune system can recognize certain structural features of ASOs as foreign or dangerous, leading to an immune response. For phosphorothioate (B77711) (PS)-modified ASOs, including those with 2'-O-MOE wings, the primary mechanism of immunogenicity is the activation of Toll-like Receptor 9 (TLR9) .[4][5]
Here's how it works:
-
CpG Motifs: The key trigger is the presence of unmethylated cytosine-guanine dinucleotides (CpG motifs) within the DNA-like portion of the ASO.[4][6] These motifs are common in bacterial and viral DNA but are rare and often methylated in vertebrate DNA.[6]
-
TLR9 Recognition: TLR9 is a receptor located within the endosomes of immune cells like B cells and plasmacytoid dendritic cells.[6][7] When an ASO containing a CpG motif is taken up by these cells, it binds to TLR9 inside the endosome.
-
Immune Activation: This binding event triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and interferons, resulting in an innate immune response.[6][7]
The phosphorothioate (PS) backbone, while crucial for stability, can also enhance protein binding and contribute to these immune interactions.[5]
Q3: Are all 2'-O-MOE ASOs immunogenic?
No, the immunogenic potential of a 2'-O-MOE ASO is not uniform and is highly dependent on its specific sequence.[8][9][10] An ASO is more likely to be immunogenic if its sequence contains specific immunostimulatory CpG motifs.[4][11] The position of the CpG motif can also be critical; for instance, a CpG motif near the 5'-end of an oligonucleotide has been shown to be indispensable for TLR9 activation in some contexts.[4]
Conversely, ASOs that lack CpG motifs or contain methylated CpG motifs have significantly reduced or no TLR9-stimulatory activity.[4] Therefore, immunogenicity is a sequence-specific and not a class-specific effect for 2'-O-MOE ASOs.
Q4: What are the potential consequences of an immune response to a 2'-O-MOE therapeutic?
An immune response can have several consequences, ranging from negligible to clinically significant:
-
Impact on Pharmacokinetics (PK): The development of anti-drug antibodies (ADAs) can alter how a drug is distributed and cleared from the body. In the case of the 2'-O-MOE ASO Inotersen, ADA-positive patients and animals showed elevated plasma trough levels, though this did not affect the drug's overall exposure or efficacy.[12][13]
-
Impact on Pharmacodynamics (PD) and Efficacy: A "neutralizing" antibody could theoretically bind to the ASO and prevent it from reaching its target, thereby reducing its therapeutic effect. However, for Inotersen, the ADAs were found to be non-neutralizing and had no effect on its ability to reduce target TTR plasma levels.[12][13]
-
Safety and Tolerability: A strong innate immune response can lead to adverse events such as injection site reactions, flu-like symptoms, or changes in hematological parameters. However, long-term studies of Inotersen found no association between immunogenicity and toxicity findings.[12][13]
While the immunogenicity risk for oligonucleotides is generally considered lower than for larger biologics, it remains a critical parameter to assess during drug development.[14][15][16]
Assessment Guide & Troubleshooting
Q5: How can I assess the immunogenicity of my 2'-O-MOE ASO in vitro?
In vitro assays are the first step in screening for potential immunogenicity. The primary goal is to determine if the ASO can activate immune cells to produce inflammatory cytokines.
-
Peripheral Blood Mononuclear Cell (PBMC) Assay: This is the most common method. PBMCs are a mix of immune cells (lymphocytes, monocytes) isolated from blood. They are incubated with the test ASO, and the supernatant is later analyzed for the presence of key cytokines like TNF-α, IL-6, IFN-α, and IL-1β.
-
TLR Reporter Cell Lines: These are engineered cell lines (e.g., HEK293 cells) that express a specific TLR, such as TLR9. The cells also contain a reporter gene (e.g., luciferase or SEAP) linked to a promoter that is activated by the TLR signaling pathway. A positive result (light or color production) indicates direct activation of the specific TLR.
Experimental Protocol: In Vitro Cytokine Release Assay using Human PBMCs
This protocol provides a general framework. Concentrations and incubation times should be optimized for your specific ASO and experimental setup.
1. Materials:
-
Test 2'-O-MOE ASO and control oligonucleotides (dissolved in sterile, endotoxin-free PBS or water).
-
Ficoll-Paque™ or similar density gradient medium.
-
RPMI-1640 cell culture medium.
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution.
-
96-well flat-bottom cell culture plates.
-
Human whole blood from healthy donors or buffy coats.
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6).
2. PBMC Isolation:
-
Dilute fresh human blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma) and collect the distinct white band of PBMCs at the plasma-Ficoll interface.
-
Transfer PBMCs to a new tube and wash by adding 3-4 volumes of PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI medium (RPMI + 10% FBS + 1% Pen-Strep).
-
Count viable cells using a hemocytometer and trypan blue exclusion. Adjust cell density to 1 x 10⁶ cells/mL.
3. Assay Procedure:
-
Plate 100 µL of the PBMC suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of your test and control ASOs in complete RPMI medium.
-
Add 100 µL of the ASO dilutions to the appropriate wells. Final volume per well will be 200 µL. Include the following controls:
-
Negative Control: Medium only (vehicle).
-
Negative Oligo Control: A non-CpG containing ASO.
-
Positive Control: A known immunostimulatory CpG ODN (e.g., ODN 2006).
-
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant (150-180 µL) from each well without disturbing the cell pellet. Store at -80°C until analysis.
4. Cytokine Analysis:
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.
Q6: Troubleshooting: My in vitro assay shows high background cytokine levels in the negative controls. What could be the cause?
High background can invalidate your results. Consider these common causes:
-
Endotoxin (B1171834) Contamination: Oligonucleotides, water, tubes, or media can be contaminated with endotoxin (lipopolysaccharide), a potent immune stimulator. Always use endotoxin-free reagents and test your ASO preparations for endotoxin levels.
-
Reagent Issues: The FBS lot can have a significant impact on baseline immune cell activation. Test new lots of FBS before use in critical experiments.
-
Cell Health and Donor Variability: PBMCs can be sensitive. Overly harsh isolation procedures can stress the cells, causing spontaneous cytokine release. Additionally, there is significant donor-to-donor variability in immune responsiveness. Always use cells from multiple donors to ensure your results are robust.
-
Contamination: Microbial contamination of your cell culture will lead to high cytokine levels. Use sterile techniques and antibiotic/antimycotic agents in your media.
Mitigation Strategies
Q7: How can I reduce the immunogenicity of my 2'-O-MOE ASO?
If your lead ASO candidate shows unwanted immunostimulatory properties, several strategies can be employed to mitigate this risk, primarily focused on disrupting the interaction with TLR9.
-
Sequence Modification: This is the most effective approach.
-
Avoid or Remove CpG Motifs: Analyze your ASO sequence for the presence of immunostimulatory CpG motifs. If possible, select a different target site on the mRNA that allows for an ASO sequence devoid of these motifs.[4]
-
Disrupt CpG Motifs: If a CpG dinucleotide cannot be avoided, try altering the flanking nucleotides. The immunostimulatory potential of a CpG motif is highly dependent on its surrounding base context.[7][11]
-
Methylate the CpG Cytosine: Methylating the cytosine within a CpG dinucleotide can significantly reduce or completely abolish its ability to activate TLR9.[4]
-
-
Introduce Suppressive Motifs: Certain DNA sequences, often rich in G-quadruplex-forming structures, can actively suppress CpG-induced immune activation.[17] Incorporating these motifs into an oligonucleotide backbone could potentially counteract the effect of any remaining immunostimulatory sequences.
-
Chemical Modifications: Introducing sugar modifications (like 2'-O-MOE) into the CpG-containing region itself can significantly reduce TLR9 activation, even without methylation.[4] Designing mixmer or fully modified ASOs, where possible, may lower the immune response.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. microsynth.com [microsynth.com]
- 4. Introduction of sugar-modified nucleotides into CpG-containing antisense oligonucleotides inhibits TLR9 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biomers.net | CpG ODN - biomers.net Oligonucleotides [biomers.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [researchportal.murdoch.edu.au]
- 10. Sequence-dependent inhibition of cGAS and TLR9 DNA sensing by 2'-O-methyl gapmer oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contribution of CpG motifs to the immunogenicity of DNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunogenicity Assessment of Inotersen, a 2'- O-(2-Methoxyethyl) Antisense Oligonucleotide in Animals and Humans: Effect on Pharmacokinetics, Pharmacodynamics, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunogenicity Assessment of Inotersen, a 2′-O-(2-Methoxyethyl) Antisense Oligonucleotide in Animals and Humans: Effect on Pharmacokinetics, Pharmacodynamics, and Safety | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Considerations in the Immunogenicity Assessment Strategy for Oligonucleotide Therapeutics (ONTs) | Semantic Scholar [semanticscholar.org]
- 17. fda.gov [fda.gov]
Technical Support Center: Optimizing 2'-O-MOE ASO Gap Size
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the gap size of 2'-O-methoxyethyl (2'-O-MOE) antisense oligonucleotides (ASOs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the DNA gap in a 2'-O-MOE ASO?
A1: The central DNA "gap" of a 2'-O-MOE ASO is the critical region that, when hybridized to the target RNA, forms a DNA:RNA duplex. This duplex is recognized and cleaved by the endogenous enzyme RNase H1.[1][2][3][4][5] The 2'-O-MOE modified nucleotides in the "wings" flanking the gap are not compatible with RNase H activity and serve to increase nuclease resistance and binding affinity to the target RNA.[2][3][4]
Q2: What is a typical gap size for a 2'-O-MOE ASO?
A2: A standard 2'-O-MOE ASO gapmer typically has a central gap of 8 to 10 DNA bases.[1][5][6] A common configuration is a 5-10-5 design, where a 10-base DNA gap is flanked by five 2'-O-MOE modified nucleotides on each side.[1] However, the optimal gap size can vary depending on the specific ASO sequence and target.
Q3: How does altering the gap size affect ASO potency?
A3: The gap size directly influences the efficiency of RNase H-mediated cleavage of the target mRNA. A gap that is too short may not be efficiently recognized by RNase H, leading to reduced potency. Conversely, while a larger gap might seem beneficial, it can sometimes lead to decreased specificity and is not always correlated with increased potency. The optimal range for RNase H1 recognition is generally a stretch of at least 8-10 DNA bases.[1]
Q4: Can the gap size influence the off-target effects of an ASO?
A4: Yes, the gap size, in conjunction with overall ASO length and sequence, can impact off-target effects.[7][8][9] Longer ASOs may have fewer off-target candidates with perfect complementarity, but their increased binding affinity might allow for more tolerance of mismatches, potentially increasing hybridization-dependent off-target effects.[8][10] Optimizing the gap size is a crucial part of balancing on-target potency with minimal off-target activity.
Q5: What is the relationship between gap size and ASO toxicity?
A5: ASO toxicity can be multifaceted. While 2'-O-MOE modifications generally offer a better safety profile compared to some other modifications like Locked Nucleic Acids (LNA), which have been associated with hepatotoxicity, the overall design, including gap size, plays a role.[2][11] Some toxic effects are hybridization-independent and may be related to protein binding. For instance, modifying the gap region itself, such as a single 2'-OMe modification at position 2, has been shown to reduce protein interactions and mitigate toxicity.[12] Toxicity can also arise from hybridization-dependent off-target effects, which are influenced by gap size and overall ASO design.[13]
Troubleshooting Guide
Issue 1: Low ASO Potency (Insufficient Target Knockdown)
| Possible Cause | Troubleshooting Step |
| Suboptimal Gap Size | The DNA gap may be too short for efficient RNase H1 recruitment. Synthesize and test ASOs with varying gap sizes (e.g., 8, 10, 12, 14 deoxynucleotides) while keeping the wing regions constant. |
| Poor Target Accessibility | The ASO target site on the mRNA may be obscured by secondary structures or protein binding. Perform computational analysis of the target mRNA's secondary structure to identify more accessible regions. Test multiple ASOs targeting different sites on the same mRNA. |
| Inefficient Cellular Uptake | The method of ASO delivery may not be optimal for the cell type being used. For in vitro experiments, optimize transfection reagent concentration and incubation time. Consider gymnotic ("naked") uptake as an alternative for some cell lines.[14][15] |
| ASO Degradation | Although 2'-O-MOE wings provide nuclease resistance, excessive nuclease activity in the experimental system could be an issue. Ensure the use of nuclease-free reagents and proper handling techniques. |
Issue 2: Observed Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Hybridization to Unintended Transcripts | The ASO sequence, including the gap, may have significant complementarity to one or more off-target RNAs.[7] Perform a BLAST search or use specialized software to identify potential off-target sequences in the relevant transcriptome.[7][9] Synthesize and test mismatch control ASOs (with 3-4 mismatches) and a scrambled sequence control to confirm that the observed phenotype is due to on-target activity.[14] |
| ASO Length and Affinity | Longer ASOs or those with very high binding affinity may be more prone to off-target binding.[1][10] Consider testing shorter ASO designs or adjusting the number of high-affinity modifications in the wings. |
Issue 3: In Vitro or In Vivo Toxicity
| Possible Cause | Troubleshooting Step |
| Hybridization-Independent Toxicity | The ASO may be binding to cellular proteins, leading to toxicity.[12][16] Test ASOs with modified gap regions (e.g., a single 2'-OMe modification at position 2) to reduce protein binding.[12] |
| Hybridization-Dependent Off-Target Toxicity | Knockdown of an unintended transcript may be causing the toxic phenotype.[13] Use transcriptomic analysis (e.g., microarray or RNA-seq) to identify downregulated off-target genes. Redesign the ASO to avoid these off-targets. |
| Immune Stimulation | Certain sequence motifs (e.g., CpG islands) can trigger immune responses.[17] Screen ASO sequences to avoid known immunostimulatory motifs. |
| Exaggerated Pharmacology | Excessive reduction of the intended target may lead to a toxic phenotype. Perform a dose-response study to determine the optimal ASO concentration that achieves therapeutic benefit without toxicity. |
Data and Protocols
Quantitative Data Summary
Table 1: Impact of Gap Size and Chemistry on ASO Potency and Toxicity
| ASO Design (Wings-Gap-Wings) | Modification | Target | Potency (mRNA Reduction) | Hepatotoxicity (Transaminase Levels) | Reference |
| 4-10-4 | MOE | TRADD | 77% reduction at ~30 mg/kg | Within normal range | [11] |
| 3-12-3 | MOE | TRADD | Increased potency relative to 4-10-4 | Within normal range | [11] |
| 2-14-2 | MOE | TRADD | 89% reduction at ~30 mg/kg (highest potency) | Within normal range | [11] |
| 3-12-3 | LNA | TRADD | ~80% reduction at 1.5 µmol/kg (more potent than MOE) | >10-fold increase | [11] |
| 5-10-5 | MOE | ApoB | 84% inhibition at 2.5 µmol/kg | Not reported | [11] |
| 2-16-2 | MOE | ApoB | ~50% reduction at 2.5 µmol/kg | Not reported | [11] |
| 2-16-2 | LNA | ApoB | 5-fold increased potency over 2-16-2 MOE | Significant hepatotoxicity | [11] |
| 5-10-5 | MOE | Pten | - | No significant elevation in ALT/AST | [16] |
| 5-10-5 | cEt | Pten | - | Moderately elevated ALT/AST | [16] |
| 5-10-5 | LNA | Pten | - | Moderately elevated ALT/AST | [16] |
Note: This table summarizes data from different studies and direct comparison should be made with caution. Refer to the original publications for detailed experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Screening of ASO Gap Size Variants
-
ASO Design and Synthesis:
-
Cell Culture and Transfection:
-
Plate a relevant human cell line (e.g., HeLa, A549) at a confluency that will be optimal for transfection the next day.[18]
-
Prepare ASO-lipid complexes according to the transfection reagent manufacturer's protocol. A recommended starting dose range is 1-30 nM.[18]
-
Incubate cells with the ASO complexes for a predetermined duration (e.g., 24-48 hours).
-
-
RNA Extraction and Quantification:
-
Data Analysis:
-
Calculate the percentage of target mRNA knockdown for each ASO gap variant relative to the non-targeting control.
-
Determine the IC50 (half-maximal inhibitory concentration) for the most potent candidates.
-
-
Toxicity Assessment (Optional):
-
Concurrently, assess cell viability using an assay like MTT or CellTiter-Glo.
-
Measure markers of cytotoxicity, such as lactate (B86563) dehydrogenase (LDH) release.
-
Protocol 2: Assessment of Off-Target Effects via Transcriptomics
-
In Silico Analysis:
-
Use bioinformatics tools (e.g., BLAST, GGGenome) to identify potential off-target transcripts with complementarity to the ASO sequence.[7]
-
-
Experimental Treatment:
-
Treat cells with the lead ASO candidate and a non-targeting control at a concentration that yields significant on-target knockdown.
-
-
RNA Sequencing or Microarray:
-
Extract total RNA from treated and control cells.
-
Perform global gene expression analysis using RNA sequencing or microarray.[10]
-
-
Data Analysis:
-
Identify differentially expressed genes between the ASO-treated and control groups.
-
Compare the list of downregulated genes with the in silico-predicted off-target list.
-
Validate potential off-target knockdown using RT-qPCR.
-
Visualizations
Caption: Mechanism of action for a 2'-O-MOE gapmer ASO.
Caption: Experimental workflow for optimizing ASO gap size.
References
- 1. m.youtube.com [m.youtube.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. idtdna.com [idtdna.com]
- 4. microsynth.com [microsynth.com]
- 5. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA modifications can affect RNase H1-mediated PS-ASO activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 19. ncardia.com [ncardia.com]
- 20. marinbio.com [marinbio.com]
Validation & Comparative
comparison of 2'-O-MOE vs. LNA for antisense applications
A Comparative Guide to 2'-O-Methoxyethyl (2'-O-MOE) and Locked Nucleic Acid (LNA) for Antisense Applications
For researchers and drug development professionals in the field of antisense technology, the choice of chemical modifications for antisense oligonucleotides (ASOs) is a critical determinant of therapeutic success. Among the most advanced and widely utilized modifications are 2'-O-Methoxyethyl (2'-O-MOE) and Locked Nucleic Acid (LNA). Both are designed to enhance the properties of ASOs, including binding affinity to target RNA, nuclease resistance, and overall potency. However, they exhibit distinct profiles regarding efficacy and safety, particularly concerning hepatotoxicity. This guide provides an objective comparison of 2'-O-MOE and LNA modifications, supported by experimental data, to aid in the selection of the most appropriate chemistry for a given antisense application.
Chemical Structures and Mechanism of Action
Both 2'-O-MOE and LNA are modifications made to the ribose sugar of the nucleotide, a key site for chemical alteration in ASO technology.[1][2] These modifications are typically incorporated into a "gapmer" design. This design features a central block of unmodified DNA nucleotides, which is essential for recruiting the enzyme RNase H1 to cleave the target RNA.[3][4][5] This central "gap" is flanked by "wings" containing the modified nucleotides (either 2'-O-MOE or LNA), which provide increased binding affinity and protection from degradation by nucleases.[4][5]
2'-O-Methoxyethyl (2'-O-MOE): This modification adds a methoxyethyl group to the 2' position of the ribose sugar.[2] This addition confers a favorable C3'-endo sugar pucker, similar to that of RNA, which increases the binding affinity of the ASO to its RNA target.[2][6] 2'-O-MOE modifications significantly enhance nuclease resistance, contributing to a longer half-life in biological systems.[6]
Locked Nucleic Acid (LNA): LNA features a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose ring.[7][8] This bridge "locks" the ribose into a C3'-endo conformation, the ideal conformation for binding to complementary RNA.[7][8] This pre-organization of the sugar moiety results in a substantial increase in binding affinity, often greater than that observed with 2'-O-MOE.[7]
Below is a diagram illustrating the chemical structures of 2'-O-MOE and LNA modifications.
Figure 1. Chemical Structures of 2'-O-MOE and LNA
The primary mechanism of action for both 2'-O-MOE and LNA gapmer ASOs is the RNase H-mediated degradation of the target RNA. The process is initiated by the hybridization of the ASO to its complementary mRNA sequence. The DNA-RNA heteroduplex formed in the central gap region is recognized by RNase H1, which then cleaves the RNA strand, leading to gene silencing.
The following diagram illustrates the RNase H-mediated mechanism of action for gapmer ASOs.
Figure 2. RNase H-Mediated Gene Silencing by Gapmer ASOs
Performance Comparison: 2'-O-MOE vs. LNA
The choice between 2'-O-MOE and LNA often involves a trade-off between potency and safety. LNA ASOs generally exhibit higher binding affinity and in vitro and in vivo potency, but this is often accompanied by a greater risk of hepatotoxicity.
Data Presentation
The following tables summarize the quantitative data from comparative studies of 2'-O-MOE and LNA ASOs.
Table 1: Binding Affinity and In Vitro Potency
| Parameter | 2'-O-MOE | LNA | Reference |
| Melting Temperature (Tm) Increase per Modification (°C) | ~1.5 | ~5 | [7][9] |
| In Vitro Potency (IC50) | Generally higher (less potent) | Up to 5-fold lower (more potent) | [10] |
Table 2: In Vivo Performance and Toxicity
| Parameter | 2'-O-MOE | LNA | Reference |
| In Vivo Potency (mRNA reduction in liver) | Effective | Up to 5-fold more potent than MOE | [10] |
| Hepatotoxicity (Serum Transaminases - ALT/AST) | Generally no significant increase | Profound increases observed | [10] |
| Therapeutic Index | Generally favorable | Potentially decreased due to toxicity | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ASO performance. The following are representative protocols for key experiments.
Thermal Melting Temperature (Tm) Measurement
Objective: To determine the thermal stability of the ASO-RNA duplex, which is an indicator of binding affinity.
Methodology:
-
Oligonucleotide Preparation: The ASO and its complementary target RNA are synthesized and purified. Concentrations are determined by UV absorbance at 260 nm.
-
Annealing: The ASO and target RNA are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Thermal Denaturation: The mixture is heated in a UV spectrophotometer equipped with a temperature controller. The absorbance at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 1 °C/minute).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, identified as the maximum of the first derivative of the melting curve.
Nuclease Stability Assay
Objective: To evaluate the resistance of ASOs to degradation by nucleases.
Methodology:
-
Oligonucleotide Incubation: The ASO is incubated in a solution containing nucleases, such as snake venom phosphodiesterase (a 3'-exonuclease) or bovine spleen phosphodiesterase (a 5'-exonuclease), or in biological media like human serum.[8][11]
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: The integrity of the ASO is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[8][11] The percentage of intact ASO remaining over time is quantified.
In Vitro ASO Activity Assay
Objective: To measure the ability of an ASO to reduce the expression of its target mRNA in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line expressing the target gene is cultured.
-
Transfection: The ASO is introduced into the cells using a transfection reagent (e.g., Lipofectamine) or via gymnotic (unassisted) uptake.[2][12] A non-targeting control ASO should be included.[2]
-
Incubation: Cells are incubated with the ASO for a defined period (e.g., 24-72 hours).[2]
-
RNA Isolation and Analysis: Total RNA is extracted from the cells, and the level of the target mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[13]
-
Data Analysis: The reduction in target mRNA levels is calculated relative to cells treated with a control ASO. Dose-response curves are generated to determine the IC50 value.[5]
The workflow for a typical in vitro ASO screening experiment is depicted below.
Figure 3. In Vitro ASO Screening Workflow
In Vivo Hepatotoxicity Assessment
Objective: To evaluate the potential for ASO-induced liver toxicity in an animal model.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
ASO Administration: ASOs are administered, usually via intravenous or subcutaneous injection, at various dose levels.[10]
-
Monitoring: Animals are monitored for signs of toxicity, including changes in body weight and overall health.
-
Sample Collection: After a defined treatment period (e.g., single dose with a 3-day observation or multiple doses over several weeks), blood and liver tissue are collected.[3][10]
-
Analysis:
-
Serum Chemistry: Serum levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are measured.[10]
-
Histopathology: Liver tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination of liver cell damage.[10]
-
Organ Weights: Liver and spleen weights are recorded.[10]
-
Conclusion
The selection between 2'-O-MOE and LNA for antisense applications requires a careful consideration of the desired therapeutic profile. LNA offers the potential for greater potency, which may allow for lower dosing. However, this advantage is often counterbalanced by a significant risk of hepatotoxicity.[10] In contrast, 2'-O-MOE provides a well-established balance of good potency, excellent nuclease resistance, and a more favorable safety profile, making it a widely used modification in clinically advanced and approved antisense drugs.[14] For novel antisense therapies, a thorough evaluation of both chemistries, using the experimental approaches outlined in this guide, is essential for identifying the optimal candidate with the best therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncardia.com [ncardia.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ASO transfection of iPSC-derived cells [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Assay for Evaluating Ribonuclease H-Mediated Degradation of RNA-Antisense Oligonucleotide Duplexes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to 2'-O-Methoxyethyl (2'-O-MOE) and 2'-Fluoro (2'-F) Modified Oligonucleotides
In the landscape of oligonucleotide therapeutics, chemical modifications are paramount for transforming these molecules into viable drugs. Among the most significant advancements are the second-generation modifications at the 2' position of the ribose sugar, which enhance stability, binding affinity, and pharmacokinetic properties. This guide provides an objective comparison between two of the most prevalent and effective second-generation modifications: 2'-O-Methoxyethyl (2'-O-MOE) and 2'-Fluoro (2'-F). This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their therapeutic applications.
Both 2'-O-MOE and 2'-F are key players in the development of antisense oligonucleotides (ASOs), which are designed to bind to a specific mRNA sequence and modulate gene expression.[1][2] These modifications are crucial for overcoming the inherent instability and poor binding affinity of unmodified oligonucleotides.[3][4]
Mechanism of Action and the "Gapmer" Design
Most ASOs incorporating 2'-O-MOE or 2'-F modifications utilize a "gapmer" design.[3][5] This chimeric structure consists of a central "gap" of unmodified DNA nucleotides, which is flanked by "wings" of modified nucleotides.[3][6] This design is critical because while the 2' modifications provide nuclease resistance and high binding affinity, they do not support the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA:DNA duplex.[3][7] The central DNA gap allows for RNase H recognition and subsequent degradation of the target mRNA, leading to gene silencing.[3]
Caption: General mechanism of action for a gapmer antisense oligonucleotide.
Comparative Analysis: 2'-O-MOE vs. 2'-F
The choice between 2'-O-MOE and 2'-F modification depends on the desired balance of binding affinity, nuclease resistance, in vivo potency, and toxicity profile. The following table summarizes the key performance characteristics based on available experimental data.
| Feature | 2'-O-Methoxyethyl (2'-O-MOE) | 2'-Fluoro (2'-F) | Key Insights & References |
| Binding Affinity (ΔTm) | Increases melting temperature (Tm) by 0.9°C to 1.7°C per modification.[1][4] | Increases melting temperature (Tm) by approximately 2.5°C per modification.[1][4] | 2'-F provides a significantly higher binding affinity to the target RNA, which can translate to higher potency.[4][8] |
| Nuclease Resistance | Confers excellent resistance to nuclease degradation, leading to a longer half-life in vivo.[1][3][8] | Also provides enhanced nuclease resistance.[9][10] | Both modifications significantly improve stability over unmodified oligonucleotides. 2'-O-MOE's nuclease resistance is well-documented and a key feature of many approved drugs.[1][8] |
| In Vitro Efficacy | Potent in reducing target mRNA levels in cell culture.[11][12] | Often demonstrates higher potency in cell culture compared to 2'-O-MOE at equivalent doses.[13] | The higher binding affinity of 2'-F often leads to greater target knockdown in vitro. |
| In Vivo Efficacy | Demonstrates robust and sustained target reduction in animal models and humans.[11][12][14] | Can be more potent and efficacious than 2'-O-MOE in vivo. For example, a 2'-F/MOE combination ASO was at least 8-fold more potent than a 2'-O-MOE ASO in mice.[13] | While both are effective, studies have shown that 2'-F modifications can lead to superior in vivo activity.[13] |
| Toxicity Profile | Generally well-tolerated with a favorable safety profile established in numerous clinical trials.[15][16][17] Some sequence-specific, clinically insignificant platelet declines have been noted.[15][16] | Associated with a higher risk of hepatotoxicity (elevated ALT and AST levels) in animal studies.[18] This toxicity appears to be independent of the target sequence and related to increased off-target protein binding.[10][18] | The primary drawback of 2'-F modifications is the potential for liver toxicity, a concern less pronounced with 2'-O-MOE ASOs.[18] |
| Clinical Significance | The most common 2' modification in approved ASO drugs, featured in at least seven FDA-approved therapies.[1] | Used in combination with other modifications in some clinical candidates.[13] The toxicity profile has limited its widespread use as the sole modification in systemic therapies. | 2'-O-MOE is the cornerstone of many successful ASO therapies, highlighting its robust and safe clinical profile.[1][15][16] |
Visualizing the Chemical Structures
The distinct chemical structures of these modifications underpin their different properties. The bulkier methoxyethyl group of 2'-O-MOE offers steric hindrance against nucleases, while the highly electronegative fluorine atom in 2'-F strongly influences the sugar pucker and enhances binding affinity.[1][9]
Caption: Chemical structures of 2'-O-MOE and 2'-F modifications on the ribose sugar.
Experimental Protocols
To provide a framework for how these oligonucleotides are evaluated, below is a detailed methodology for a key in vivo experiment.
Protocol: In Vivo Efficacy and Toxicity Assessment of ASOs in Mice
This protocol describes a typical experiment to compare the efficacy and safety of different ASO chemistries in a mouse model.
-
ASO Design and Synthesis:
-
ASOs are designed as 20-mer gapmers with a phosphorothioate (B77711) backbone.
-
The "wings" (5 nucleotides on both the 5' and 3' ends) are synthesized with either 2'-O-MOE or 2'-F modifications.
-
The central "gap" (10 nucleotides) consists of 2'-deoxyribonucleotides.
-
A saline or mismatch control ASO is also synthesized.
-
-
Animal Studies:
-
Male BALB/c mice (8-10 weeks old) are used.
-
Mice are divided into treatment groups (e.g., Saline control, 2'-O-MOE ASO, 2'-F ASO).
-
ASOs are administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at specified doses (e.g., 25 mg/kg and 50 mg/kg). Dosing can be single or multiple times per week for several weeks.[13]
-
-
Sample Collection and Analysis:
-
Animals are sacrificed 48-72 hours after the final dose.
-
Blood is collected via cardiac puncture for serum chemistry analysis (ALT, AST for hepatotoxicity).
-
Tissues (liver, kidney, spleen) are harvested. A portion is snap-frozen in liquid nitrogen for RNA/protein analysis, and another portion is fixed in formalin for histopathology.
-
-
Efficacy Assessment (Target mRNA Reduction):
-
Total RNA is extracted from the liver using standard methods (e.g., TRIzol).
-
The expression level of the target mRNA is quantified using quantitative real-time PCR (qRT-PCR), normalized to a housekeeping gene (e.g., GAPDH).
-
-
Toxicity Assessment:
-
Serum ALT and AST levels are measured to assess liver damage.[11][18]
-
Body weight and organ weights (liver, spleen) are recorded.[11][13]
-
Formalin-fixed liver tissues are sectioned, stained with Hematoxylin and Eosin (H&E), and examined by a pathologist for signs of necrosis, apoptosis, or inflammation.[18]
-
Caption: Experimental workflow for comparing ASO efficacy and toxicity in vivo.
Conclusion
Both 2'-O-MOE and 2'-F are powerful second-generation modifications that significantly enhance the therapeutic potential of oligonucleotides.
-
2'-O-MOE stands out for its proven track record of safety and efficacy in numerous approved drugs.[1] It offers a robust combination of nuclease resistance, good binding affinity, and a well-established, favorable toxicity profile, making it a go-to modification for clinical development.[3][15][16]
-
2'-F provides superior binding affinity and, in some cases, greater in vivo potency.[4][13] However, its utility is tempered by a consistent association with hepatotoxicity in preclinical studies.[18] This risk necessitates careful consideration and often limits its application, though it may be valuable in specific contexts, such as in combination with other modifications or for non-systemic applications.[13]
For drug development professionals, the selection between these two modifications represents a classic balance of potency versus safety. While the allure of 2'-F's high affinity is strong, the established clinical safety and success of 2'-O-MOE make it the more reliable and widely adopted choice for systemic antisense therapies to date.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. A Collection of Approved Antisense Therapeutic Drugs 2024 [biosyn.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-MOE-A Oligo Modifications from Gene Link [genelink.com]
- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense part III: chemistries [cureffi.org]
- 9. synoligo.com [synoligo.com]
- 10. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of 2'-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. db.cngb.org [db.cngb.org]
- 18. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Activity of 2'-O-Methoxyethyl Antisense Oligonucleotides: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methods to validate the on-target activity of 2'-O-Methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs). It offers a comparative analysis of 2'-O-MOE ASOs against other gene silencing technologies, supported by experimental data and detailed protocols.
Second-generation antisense oligonucleotides containing 2'-O-MOE modifications have become a robust platform for RNA-targeted therapeutics, offering enhanced stability, increased binding affinity to target RNA, and a favorable safety profile compared to earlier generations.[1][2] Validating the specific, intended biological activity of these molecules is a critical step in preclinical and clinical development. This guide outlines the primary experimental approaches to confirm on-target engagement and downstream effects.
Mechanisms of Action of 2'-O-MOE ASOs
2'-O-MOE ASOs can be designed to modulate gene expression through two primary mechanisms:
-
RNase H-mediated degradation: The most common mechanism involves "gapmer" ASOs, which have a central DNA-like region flanked by 2'-O-MOE modified wings.[1][3] This chimeric design allows for the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of the ASO:mRNA duplex, leading to a reduction in target mRNA levels and subsequent protein expression.[1]
-
Steric hindrance and splice modulation: Fully modified 2'-O-MOE ASOs, which are not substrates for RNase H, can physically block the binding of cellular machinery to RNA.[1][2] This can be used to inhibit translation by blocking ribosome assembly or to modulate pre-mRNA splicing by masking splice sites, leading to exon skipping or inclusion.[1][4]
Comparative Performance of 2'-O-MOE ASOs
2'-O-MOE ASOs offer distinct advantages and performance characteristics when compared to other antisense chemistries and RNA interference (RNAi) technologies.
| Technology | Mechanism of Action | Key Advantages of 2'-O-MOE ASOs |
| 2'-O-MOE ASO | RNase H-mediated cleavage, Splice modulation, Translational arrest | High nuclease resistance, Increased binding affinity, Reduced cytotoxicity, Consistent in vivo activity.[1] |
| 2'-O-Methyl (2'-OMe) ASO | RNase H-mediated cleavage, Splice modulation, Translational arrest | 2'-O-MOE ASOs demonstrate more consistent and potent knockdown of endogenous gene expression.[1] |
| siRNA | RNA-induced silencing complex (RISC)-mediated cleavage | Single-stranded nature of ASOs may offer advantages in stability and delivery. ASOs can target pre-mRNA in the nucleus.[5][6] |
Quantitative Comparison of Gene Silencing Efficiency
The following table summarizes experimental data comparing the knockdown efficiency of 2'-O-MOE ASOs with 2'-O-Methyl (2'-OMe) ASOs targeting the human CTNNB1 gene in HeLa cells.
| Target Site | 2'-O-MOE ASO (% mRNA remaining) | 2'-OMe ASO (% mRNA remaining) |
| 1 | ~25% | ~60% |
| 2 | ~30% | ~75% |
| 3 | ~20% | ~55% |
| 4 | ~35% | ~80% |
| 5 | ~15% | ~50% |
| 6 | ~40% | ~85% |
| 7 | ~25% | ~65% |
Data adapted from a study by Integrated DNA Technologies, 2023.[1] The results indicate that 2'-O-MOE ASOs consistently achieve a greater reduction in target mRNA levels compared to 2'-OMe ASOs across multiple target sites on the same gene.[1]
Experimental Validation of On-Target Activity
A multi-tiered approach is recommended to robustly validate the on-target activity of 2'-O-MOE ASOs, encompassing the analysis of RNA, protein, and cellular phenotype.
Quantifying Target mRNA Knockdown
The initial and most direct assessment of on-target activity for RNase H-dependent ASOs is the quantification of target mRNA levels.
Key Assay: Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR)
Experimental Protocol: RT-qPCR for ASO-mediated mRNA knockdown
-
Cell Culture and ASO Transfection:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of transfection.
-
Transfect cells with the 2'-O-MOE ASO using a suitable transfection reagent (e.g., Lipofectamine). Include the following controls:
-
Untreated cells
-
Cells treated with transfection reagent only
-
Cells transfected with a non-targeting (scrambled) ASO of the same chemistry and length
-
Cells transfected with a mismatch control ASO (containing 3-5 mismatched bases) to demonstrate sequence specificity.[7]
-
-
Incubate for 24-72 hours.
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific to the target gene.
-
Use at least two validated housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
Run reactions in triplicate on a real-time PCR instrument.
-
Cycling conditions (example): 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method.
-
Express the data as a percentage of mRNA remaining compared to the non-targeting control.
-
Measuring Target Protein Reduction
Demonstrating a corresponding decrease in the target protein is crucial to confirm the functional consequence of mRNA knockdown.
Key Assays: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA)
Experimental Protocol: Western Blot for Protein Knockdown
-
Protein Lysate Preparation:
-
Following ASO treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.[8][9]
-
Experimental Protocol: ELISA for Protein Quantification
-
Sample Preparation:
-
Prepare cell lysates as described for Western blotting.
-
Dilute lysates to fall within the linear range of the ELISA kit.
-
-
ELISA Procedure:
-
Use a sandwich ELISA kit specific for the target protein.
-
Add standards and samples to the antibody-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of the target protein in each sample.
-
Normalize to total protein concentration and express as a percentage of the non-targeting control.
-
Assessing Functional and Phenotypic Outcomes
Validating that the reduction in target protein leads to the expected biological effect is the ultimate confirmation of on-target activity. The specific assay will depend on the function of the target protein.
Examples of Functional Assays:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): Used when the target protein is involved in cell growth or survival.
-
Cell Migration/Invasion Assays (e.g., Transwell assay): Suitable for targets involved in cell motility.
-
Enzyme Activity Assays: For targets that are enzymes, measure the activity of the specific enzyme.
-
Reporter Assays (e.g., Luciferase): Can be used to assess the impact on a specific signaling pathway.
-
Splice-Switching Assays: For splice-modulating ASOs, RT-PCR with primers flanking the target exon can be used to visualize and quantify the different splice variants.[4]
Visualizing Signaling Pathways and Workflows
Caption: RNase H-mediated degradation pathway for 2'-O-MOE gapmer ASOs.
Caption: Mechanism of splice modulation by fully modified 2'-O-MOE ASOs.
Caption: General experimental workflow for validating 2'-O-MOE ASO on-target activity.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. origene.com [origene.com]
- 6. bachem.com [bachem.com]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
A Comparative Analysis of 2'-O-MOE and cEt ASO Platforms in Drug Discovery
A deep dive into the performance, characteristics, and experimental validation of two leading antisense oligonucleotide platforms.
In the rapidly evolving landscape of nucleic acid therapeutics, antisense oligonucleotides (ASOs) have emerged as a powerful modality for targeting disease-associated RNAs. Among the various chemical modifications developed to enhance their drug-like properties, 2'-O-methoxyethyl (2'-O-MOE) and constrained ethyl (cEt) represent two prominent second and third-generation platforms, respectively. This guide provides a comprehensive comparative study of these platforms, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and methodologies.
Performance and Properties: A Head-to-Head Comparison
Both 2'-O-MOE and cEt modifications are incorporated into the "wings" of gapmer ASOs, which typically feature a central DNA gap that induces RNase H-mediated degradation of the target RNA.[1][2] These modifications enhance key properties such as binding affinity to the target RNA, resistance to nuclease degradation, and pharmacokinetic profiles.[1][3]
| Property | 2'-O-MOE (Second Generation) | cEt (Third Generation) | Key References |
| Binding Affinity (Tm) | Good; ΔTm of +0.9 to +1.6 °C per modification.[4] | Very High; Similar to or greater than Locked Nucleic Acid (LNA).[2][5] | [2][4][5] |
| Nuclease Resistance | High; Substantially increases resistance to nucleases.[6][1][2] | Very High; Greater than 2'-O-MOE and LNA.[2][7] | [6][1][2][7] |
| In Vivo Potency | Good; Established efficacy in multiple approved drugs.[4][8] | High; Generally 3- to 5-fold more potent than 2'-O-MOE ASOs.[9] | [4][8][9] |
| Toxicity Profile | Generally well-tolerated; Favorable safety profile established in chronic toxicity studies.[4][8][10] | Improved safety profile compared to LNA; toxicity profile often similar to 2'-O-MOE.[2][9] | [2][4][8][9][10] |
| Protein Binding | Lower non-specific protein binding compared to first-generation phosphorothioate (B77711) ASOs.[11] | More hydrophobic, which can enhance protein binding compared to 2'-O-MOE.[3] | [3][11] |
Mechanism of Action: RNase H-Mediated Degradation
The primary mechanism of action for both 2'-O-MOE and cEt gapmer ASOs is the recruitment of RNase H1 to the ASO-mRNA heteroduplex, leading to the cleavage of the target RNA. This process effectively silences gene expression at the post-transcriptional level.
Caption: RNase H-mediated gene silencing by gapmer ASOs.
Experimental Data: In Vitro and In Vivo Potency
A key measure of ASO performance is its potency, often quantified by the half-maximal inhibitory concentration (IC50) in cell culture and the half-maximal effective dose (ED50) in animal models. The following table summarizes comparative data for ASOs targeting mouse Phosphatase and Tensin Homolog (PTEN) mRNA.
| ASO Modification (2-10-2 gapmer design) | Tm (°C) | In Vitro IC50 (nM) | In Vivo ED50 (mg/kg) | Reference |
| 2'-O-MOE | 50.8 | >20 | >45 | [9] |
| (S)-cEt | 59.1 | 5.8 | 9 | [9] |
These data illustrate the significantly enhanced potency of the cEt modification over the 2'-O-MOE modification in this specific experimental context.[9] The higher melting temperature (Tm) of the cEt ASO indicates a stronger binding affinity to the target RNA, which contributes to its increased potency.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative studies. Below are representative protocols for key experiments.
Oligonucleotide Synthesis and Purification
Antisense oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry. The 2'-O-MOE and cEt modified nucleoside phosphoramidites are incorporated at the desired positions in the sequence. The phosphorothioate backbone is introduced using a sulfurizing agent. Following synthesis, the oligonucleotides are cleaved from the solid support, deprotected, and purified by chromatography (e.g., ion-exchange or reverse-phase HPLC). The purity and integrity of the final product are confirmed by mass spectrometry and capillary gel electrophoresis.
In Vitro ASO Activity Assessment
Cell Culture and Transfection:
-
Cells (e.g., mouse brain endothelial cells - bEND) are cultured in appropriate media and conditions.
-
Cells are seeded in multi-well plates to achieve a desired confluency at the time of transfection.
-
ASOs are delivered to the cells using a lipid-based transfection reagent (e.g., Lipofectamine). ASOs are pre-incubated with the transfection reagent in serum-free media to allow for complex formation.
-
The ASO-lipid complexes are then added to the cells and incubated for a specified period (e.g., 4 hours).
-
Following incubation, the transfection medium is replaced with normal growth medium, and cells are incubated for an additional period (e.g., 48 hours) before analysis.
Target mRNA Quantification (qPCR):
-
Total RNA is isolated from the cells using a commercial kit.
-
RNA quality and quantity are assessed using spectrophotometry.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Quantitative real-time PCR (qPCR) is performed using primers and a probe specific for the target mRNA (e.g., PTEN) and a housekeeping gene for normalization (e.g., GAPDH).
-
The relative expression of the target mRNA is calculated using the ΔΔCt method.
-
IC50 values are determined by plotting the percentage of target mRNA reduction against the logarithm of the ASO concentration and fitting the data to a four-parameter dose-response curve.
In Vivo ASO Activity Assessment
Animal Studies:
-
Animal models (e.g., 6-week-old male Balb/c mice) are used for in vivo studies.[9] All animal procedures are conducted in accordance with approved institutional guidelines.
-
ASOs are dissolved in a sterile saline solution.
-
Animals are administered the ASOs via a relevant route, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at various dose levels.[9]
-
A control group receives saline injections.
-
After a specified treatment period (e.g., single dose with sacrifice at 72 hours, or multiple doses over 3 weeks), animals are euthanized.[9]
Tissue Collection and Analysis:
-
Target tissues (e.g., liver) are collected, weighed, and snap-frozen in liquid nitrogen or stored in a stabilizing solution.
-
For mRNA analysis, a portion of the tissue is homogenized, and total RNA is extracted. Target mRNA levels are quantified by qPCR as described for the in vitro assessment. ED50 values are calculated from the dose-response data.
-
For protein analysis, another portion of the tissue is homogenized in a lysis buffer containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA). Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the target protein (e.g., PTEN) and a loading control (e.g., GAPDH or β-actin).
-
For toxicity assessment, blood samples are collected for serum chemistry analysis (e.g., ALT and AST levels for hepatotoxicity).[9] Organs such as the liver and spleen may be weighed.[9]
Caption: Experimental workflows for ASO activity assessment.
Conclusion
The choice between 2'-O-MOE and cEt ASO platforms depends on the specific therapeutic application and desired drug profile. The 2'-O-MOE platform is a well-established, second-generation chemistry with a proven track record of safety and efficacy in several approved drugs.[4] The third-generation cEt platform offers a significant increase in potency, which may allow for lower dosing and potentially a wider therapeutic index.[9] However, the increased hydrophobicity of cEt may influence its protein binding and pharmacokinetic properties.[3] The comprehensive experimental approach outlined in this guide provides a framework for the rigorous evaluation and comparison of these and other emerging ASO technologies, facilitating the development of next-generation nucleic acid medicines.
References
- 1. idtdna.com [idtdna.com]
- 2. Antisense part III: chemistries [cureffi.org]
- 3. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure and nuclease resistance of 2′,4′-constrained 2′-O-methoxyethyl (cMOE) and 2′-O-ethyl (cEt) modified DNAs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 2'-O-MOE Wing Lengths in Antisense Oligonucleotides
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The strategic design of antisense oligonucleotides (ASOs) is paramount to achieving potent and safe therapeutic outcomes. Among the various chemical modifications employed to enhance ASO performance, the 2'-O-methoxyethyl (2'-O-MOE) modification in the "wings" of gapmer ASOs has proven to be highly effective. This guide provides a head-to-head comparison of different 2'-O-MOE wing lengths, summarizing key performance data to aid in the rational design of next-generation antisense therapies.
The Critical Role of 2'-O-MOE Wings
Gapmer ASOs are chimeric oligonucleotides typically composed of a central block of deoxynucleotides (the "gap") flanked by wings of modified ribonucleotides.[1] This design leverages the ability of the DNA gap to recruit RNase H, an enzyme that cleaves the target RNA, while the modified wings provide enhanced properties.[2] The 2'-O-MOE modification, in particular, offers a compelling balance of benefits:
-
Increased Nuclease Resistance: The 2'-O-MOE modification sterically hinders nuclease degradation, significantly extending the half-life of the ASO in biological systems.[3]
-
Enhanced Binding Affinity: 2'-O-MOE modifications increase the binding affinity (Tm) of the ASO to its target RNA, leading to improved potency.[3]
-
Reduced Toxicity: Compared to other modifications like locked nucleic acids (LNA), 2'-O-MOE modifications have been associated with a more favorable safety profile, particularly concerning hepatotoxicity.[4]
The length of these 2'-O-MOE wings is a critical design parameter that can significantly impact the overall performance of the ASO.
Performance Comparison of Different 2'-O-MOE Wing Lengths
The optimal wing length can vary depending on the specific ASO sequence, target, and desired therapeutic profile. Below is a summary of experimental data comparing various wing designs.
| Wing-Gap-Wing Design | Target Gene | In Vitro Potency (IC50) | In Vivo Efficacy (% mRNA Reduction) | Binding Affinity (Tm) | Nuclease Stability | Key Findings & Citations |
| 5-10-5 | PTEN | Not specified | Not specified | High | High | A common design with robust nuclease resistance and binding affinity.[5] |
| 4-10-4 | TRADD | ~8 nM | 77% at 4.5 µmol/kg | Not specified | Not specified | Demonstrates good in vivo efficacy.[4] |
| 3-12-3 | TRADD | Potency increase vs. 4-10-4 | Small potency increase vs. 4-10-4 | Not specified | Not specified | Shorter wings with a longer gap can slightly improve potency.[4] |
| 2-14-2 | TRADD | 3-4 fold reduced potency vs. 3-12-3 | 89% reduction at 4.5 µmol/kg (increased efficacy) | Lower | Not specified | While showing reduced in vitro potency, this design demonstrated high in vivo efficacy, suggesting other factors like protein binding may play a role.[4] |
| 2-10-2 | PTEN | Lower potency vs. 5-10-5 | Not specified | Lower | Not specified | Shorter wings can lead to reduced binding affinity and in vitro potency.[5] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. The central DNA gap length was also varied in some of these studies, which can influence ASO activity.
Visualizing the Mechanism and Workflow
To better understand the processes involved in 2'-O-MOE ASO action and development, the following diagrams illustrate the key pathways and workflows.
Caption: ASO-mediated mRNA degradation via RNase H.
References
A Comparative Guide: 2'-O-MOE vs. Third-Generation ASO Chemistries
In the rapidly evolving landscape of antisense oligonucleotide (ASO) therapeutics, the choice of chemical modification is paramount to achieving desired potency, stability, and safety profiles. This guide provides a comprehensive comparison of the second-generation 2'-O-methoxyethyl (2'-O-MOE) chemistry with third-generation chemistries, namely constrained ethyl (cEt) and locked nucleic acid (LNA). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their ASO-based projects.
Mechanism of Action: RNase H-Mediated Cleavage
The primary mechanism of action for the ASOs discussed here is the recruitment of RNase H, a cellular enzyme that cleaves the RNA strand of an RNA:DNA duplex.[1][2] These ASOs are designed as "gapmers," which consist of a central "gap" of deoxynucleotides that is capable of activating RNase H, flanked by modified nucleotide "wings" that enhance properties such as binding affinity and nuclease resistance.[3][4][5]
Caption: RNase H-mediated gene silencing pathway for gapmer ASOs.
Performance Benchmarking: 2'-O-MOE vs. Third-Generation Chemistries
The selection of a particular ASO chemistry is a critical decision in drug development, balancing the need for high potency with an acceptable safety profile. The following tables summarize the key performance characteristics of 2'-O-MOE, LNA, and cEt chemistries based on available preclinical data.
| Parameter | 2'-O-MOE | Locked Nucleic Acid (LNA) | Constrained Ethyl (cEt) |
| Binding Affinity (ΔTm per modification) | +0.9 to +1.6 °C[4] | +4 to +8 °C[6] | Similar to LNA[7] |
| Nuclease Resistance | High[3][4] | High[8] | Very High (>100-fold increase in half-life vs. MOE)[7] |
| In Vitro Potency | High | Very High (up to 5-fold > MOE)[8] | High, similar to or greater than LNA[9][10] |
| In Vivo Potency | Good[3] | High, but often associated with toxicity[8] | High, with an improved safety profile over LNA[7][11] |
| Hepatotoxicity | Low / Well-tolerated[3][8] | High risk, sequence-dependent[8][12][13] | Reduced compared to LNA[9] |
Table 1: Key Performance Characteristics of ASO Chemistries
| ASO Chemistry | Target | In Vivo Model | Potency (ED₅₀) | Hepatotoxicity (ALT/AST Levels) | Reference |
| 2'-O-MOE | PTEN | Mouse | 9.5 mg/kg | Within normal range | [9] |
| LNA | PTEN | Mouse | 2.1 mg/kg | Significantly elevated | [9] |
| S-cEt | PTEN | Mouse | 2.4 mg/kg | Not significantly elevated | [9] |
| 2'-O-MOE | TRADD | Mouse | - | Within normal range | [8] |
| LNA | TRADD | Mouse | - | >10-fold increase | [8] |
Table 2: Comparative In Vivo Performance Data
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ASO chemistries. Below are outlines of standard experimental protocols.
Binding Affinity Measurement (Thermal Melting Temperature, Tm)
-
Oligonucleotide Synthesis: Synthesize ASOs with the desired chemistry and a complementary RNA target.
-
Sample Preparation: Anneal the ASO and RNA target in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Thermal Denaturation: Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1 °C/min).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, identified by the midpoint of the absorbance transition. The change in Tm (ΔTm) per modification is calculated by comparing the Tm of the modified duplex to an unmodified DNA:RNA duplex.
Nuclease Resistance Assay
-
Oligonucleotide Preparation: Prepare ASOs with different chemical modifications.
-
Incubation with Nuclease: Incubate the ASOs in a solution containing a nuclease, such as snake venom phosphodiesterase or fetal bovine serum, at a physiological temperature (37 °C).
-
Time-Course Sampling: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the integrity of the ASOs at each time point using methods like capillary gel electrophoresis (CGE) or polyacrylamide gel electrophoresis (PAGE).
-
Half-Life Calculation: Determine the time required for 50% of the full-length ASO to be degraded.
Caption: A streamlined workflow for benchmarking ASO chemistries.
In Vitro Potency Assessment (Cell Culture)
-
Cell Culture: Plate cells (e.g., HeLa or a disease-relevant cell line) in multi-well plates.
-
ASO Transfection: Transfect the cells with varying concentrations of the ASOs using a transfection reagent (e.g., Lipofectamine).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
RNA Extraction and Analysis: Isolate total RNA from the cells and quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR).
-
IC50 Determination: Calculate the concentration of ASO that produces a 50% reduction in the target mRNA (IC50) by plotting a dose-response curve.
In Vivo Potency and Toxicity Evaluation (Animal Models)
-
Animal Model: Utilize a relevant animal model for the disease of interest (e.g., transgenic mice).
-
ASO Administration: Administer the ASOs to the animals via a clinically relevant route (e.g., subcutaneous or intravenous injection) at various dose levels.
-
Tissue Collection: At the end of the study, collect relevant tissues (e.g., liver, kidney) and blood samples.
-
Potency Analysis: Measure the target mRNA levels in the collected tissues using qRT-PCR to determine the dose that causes a 50% reduction (ED50).
-
Toxicity Analysis: Analyze serum for markers of liver (ALT, AST) and kidney toxicity.[8][14] Conduct histopathological examination of key organs to assess for any tissue damage.[8]
Conclusion
The choice between 2'-O-MOE and third-generation ASO chemistries involves a trade-off between potency and safety. While LNA and cEt modifications offer superior binding affinity and, in some cases, enhanced potency, the risk of hepatotoxicity, particularly with LNA, is a significant consideration.[8][12] 2'-O-MOE chemistry provides a well-established platform with a favorable safety profile and robust in vivo activity, making it a continued cornerstone of ASO therapeutics.[3][4] The development of cEt represents a promising advancement, potentially offering LNA-like potency with a safety profile more akin to 2'-O-MOE.[7][9] Ultimately, the optimal chemistry will be target- and indication-specific, requiring careful empirical evaluation through the rigorous experimental protocols outlined in this guide.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. microsynth.com [microsynth.com]
- 6. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting of Repeated Sequences Unique to a Gene Results in Significant Increases in Antisense Oligonucleotide Potency | PLOS One [journals.plos.org]
- 11. Antisense oligonucleotides: a novel Frontier in pharmacological strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
Validating Cross-Species Activity of 2'-O-Methoxyethyl (2'-O-MOE) Antisense Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antisense oligonucleotides (ASOs) as therapeutic agents has seen significant advancements, with 2'-O-methoxyethyl (2'-O-MOE) modified ASOs emerging as a prominent second-generation chemistry.[1][2] This modification enhances the drug-like properties of ASOs, including increased nuclease resistance, improved binding affinity to target RNA, and a favorable safety profile.[1][2][3][4] A critical step in the preclinical development of 2'-O-MOE ASOs is the validation of their activity across different species to ensure that the results from animal models are translatable to humans. This guide provides a comparative overview of the cross-species activity of 2'-O-MOE ASOs, supported by experimental data and detailed protocols.
Mechanism of Action of 2'-O-MOE ASOs
2'-O-MOE ASOs are typically designed as "gapmers," which consist of a central block of deoxynucleotides flanked by wings of 2'-O-MOE modified nucleotides.[5] This design allows for the recruitment of RNase H, an enzyme that recognizes the DNA:RNA heteroduplex formed between the ASO and its target mRNA, leading to the cleavage of the mRNA.[5][6][7] The 2'-O-MOE modifications in the wings protect the ASO from degradation by nucleases and increase its binding affinity to the target mRNA.[1][2]
References
- 1. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microsynth.com [microsynth.com]
- 5. 2'-MOE- Bases Oligo Modifications from Gene Link [genelink.com]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 7. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 2'-O-Methoxyethyl Antisense Oligonucleotides: Bridging the Gap Between In Vitro Activity and In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity of 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs) is paramount for the successful clinical translation of this promising therapeutic modality. This guide provides an objective comparison of 2'-O-MOE ASO performance in both settings, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
2'-O-MOE ASOs represent a significant advancement in antisense technology, offering enhanced nuclease resistance, increased binding affinity to target RNA, and favorable pharmacokinetic properties.[1][2] These second-generation ASOs primarily function through an RNase H-dependent mechanism, where the ASO binds to its target mRNA, forming a DNA-RNA heteroduplex that is subsequently cleaved by the RNase H enzyme, leading to downregulation of the target protein.[3][4] While in vitro assays are essential for the initial screening and optimization of ASO candidates, the ultimate determinant of therapeutic potential lies in their in vivo performance. This guide explores the critical aspects of correlating these two domains.
Quantitative Comparison of In Vitro and In Vivo Activity
A strong correlation between in vitro potency (typically measured as IC50) and in vivo efficacy (often measured as ED50) is highly desirable for streamlining the drug development process. The following tables summarize key quantitative data from preclinical studies, highlighting the relationship between in vitro and in vivo performance of 2'-O-MOE ASOs.
| ASO Target | In Vitro Assay System | In Vitro Potency (IC50) | Animal Model | In Vivo Efficacy (ED50) | Correlation Notes |
| PTEN | Mouse primary hepatocytes | Not explicitly stated, but showed dose-dependent reduction | BALB/c mice | Comparable to a reference 2'-O-MOE ASO | A novel 2'-O-NMA modification showed similar in vitro and in vivo dose-dependent reduction of PTEN mRNA as a 2'-O-MOE ASO.[5][6][7] |
| Apolipoprotein B-100 | Not specified | Not specified | Mice, Monkeys, Humans | Concentration and time-dependent mRNA reduction | Consistent reduction in apoB mRNA and serum LDL-C observed across species, demonstrating a strong PK/PD relationship.[8] |
| Various Targets | Not specified | Not specified | Mice | ED50 ≈ 2−5 mg/kg for shorter (14-mer) ASOs | Shorter ASOs with novel modifications showed a 3- to 5-fold increase in potency compared to standard 20-mer 2'-O-MOE ASOs (ED50 = 9.5 mg/kg).[9] |
| CTNNB1 | Human cell line | Not specified | Not applicable | Not applicable | 2'-O-MOE modified ASOs consistently showed more effective suppression of RNA levels compared to 2'-O-methyl modified ASOs targeting the same sites.[10] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments cited in the evaluation of 2'-O-MOE ASO activity.
In Vitro ASO Activity Assessment
Objective: To determine the potency of 2'-O-MOE ASOs in reducing target mRNA expression in a cell-based system.
Methodology:
-
Cell Culture: Mouse primary hepatocytes or relevant human cell lines are cultured under standard conditions.
-
ASO Transfection: ASOs are delivered to the cells, often without a transfection reagent due to the free uptake mechanism of gymnosis.
-
Dose-Response: Cells are treated with a range of ASO concentrations to determine the IC50 value.
-
RNA Quantification: After a specified incubation period (e.g., 24-72 hours), total RNA is extracted from the cells.
-
Analysis: The level of the target mRNA is quantified using quantitative real-time PCR (qRT-PCR) and normalized to a housekeeping gene. The IC50 is calculated as the ASO concentration that produces a 50% reduction in the target mRNA.
In Vivo ASO Efficacy Studies in Animal Models
Objective: To evaluate the in vivo efficacy, duration of action, and safety of 2'-O-MOE ASOs in a relevant animal model.
Methodology:
-
Animal Model: BALB/c mice or other appropriate models are used.
-
ASO Administration: ASOs are administered, typically via subcutaneous injection.
-
Dose-Response and Time-Course: Animals are treated with varying doses of the ASO, and tissues are harvested at different time points to assess the magnitude and duration of target mRNA reduction.
-
Tissue Harvesting and RNA Extraction: At the end of the study, animals are euthanized, and target tissues (e.g., liver) are collected for RNA analysis.
-
Analysis: Target mRNA levels in the tissues are quantified by qRT-PCR. The ED50, the dose required to achieve 50% target reduction, is determined.
-
Safety Assessment: Blood samples are collected to measure liver transaminases (ALT, AST) and other toxicity markers. Organ weights and animal body weights are also monitored.[5][7]
Visualizing the Path from Lab Bench to Preclinical Testing
To better understand the workflow and mechanisms involved in 2'-O-MOE ASO research, the following diagrams have been generated.
Caption: Experimental workflow for 2'-O-MOE ASO from in vitro screening to in vivo validation.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 4. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Comparing In Vitro and In Vivo Activity of 2â²-O-[2-(Methylamino)-2-oxoethyl]- and 2â²-O-Methoxyethyl-Modified Antisense Oligonucleotides - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sg.idtdna.com [sg.idtdna.com]
Safety Operating Guide
Navigating the Disposal of 2'-O-MOE-rC: A Guide to Safe and Compliant Laboratory Practices
Researchers and drug development professionals handling 2'-O-methoxyethyl ribocytidine (2'-O-MOE-rC) and other modified oligonucleotides must adhere to rigorous disposal procedures to ensure laboratory safety and environmental compliance. While specific guidelines for this compound are not distinctly outlined in public literature, the disposal of synthetic and recombinant nucleic acids falls under the general category of regulated medical or biohazardous waste.[1][2] Adherence to institutional and local regulations is paramount, and consultation with your organization's Environmental Health and Safety (EHS) department is the critical first step in the disposal process.[3]
Core Disposal Procedures for Synthetic Nucleic Acids
The primary methods for decontaminating and disposing of synthetic nucleic acid waste, including this compound, are chemical decontamination and autoclaving.[3][4] These procedures are designed to denature the nucleic acids, rendering them biologically inactive.
Chemical Decontamination:
For liquid waste containing this compound, such as buffer solutions or supernatants, chemical inactivation is a common and effective method.[4] Sodium hypochlorite (B82951) (bleach) is a widely recommended agent for this purpose.
Experimental Protocol for Chemical Inactivation of Liquid this compound Waste:
-
Agent Selection: Sodium hypochlorite (household bleach) is a standard and effective choice for nucleic acid decontamination.[4]
-
Preparation: In a designated chemical fume hood, add a sufficient volume of fresh bleach to the liquid waste to achieve a final concentration of 10%.[1][4]
-
Contact Time: Ensure the bleach remains in contact with the waste for a minimum of 30 minutes to ensure complete decontamination.[1][4]
-
Neutralization: Depending on local regulations and the chemical composition of the waste, neutralization of the treated solution may be necessary before disposal down the sanitary sewer. Consult your EHS guidelines for specific requirements.
-
Disposal: Dispose of the decontaminated liquid waste in accordance with your institution's and local environmental regulations.[4]
Solid Waste Disposal:
Solid waste contaminated with this compound, such as pipette tips, tubes, and gloves, should be managed as biohazardous waste.
-
Segregation: Place all contaminated solid waste into a designated, leak-proof biohazard container lined with a red or yellow biohazard bag.[3][5]
-
Storage: Keep the biohazard container closed when not in use. When the bag is approximately three-quarters full, it should be securely closed.[3]
-
Pickup and Disposal: Arrange for the pickup of the biohazardous waste by your institution's EHS department for off-site incineration or other approved disposal methods.[1][3]
Autoclaving:
Autoclaving is another effective method for decontaminating solid and liquid waste containing synthetic nucleic acids.
-
Packaging: Place waste in an autoclavable biohazard bag. For solid waste, add a small amount of water to the bag to facilitate steam generation.[3]
-
Autoclaving: Process the waste in an autoclave following the manufacturer's instructions and institutional protocols.
-
Verification: Use biological indicators or chemical integrator strips to confirm that the necessary sterilization conditions were met.[4]
-
Disposal: After successful autoclaving, the decontaminated waste can typically be disposed of as regular trash.[3] However, always confirm this with your EHS department.
Quantitative Data for Chemical Decontamination
| Chemical Agent | Final Concentration | Minimum Contact Time | Efficacy |
| Sodium Hypochlorite (Bleach) | 10% | ≥ 30 minutes | Highly effective for DNA and RNA decontamination[4] |
Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound waste.
It is important to note that while 2'-O-MOE modifications enhance the nuclease resistance and stability of oligonucleotides, these properties do not necessitate unique disposal procedures beyond the standard protocols for synthetic nucleic acids.[6] The fundamental principle is the denaturation and decontamination of the oligonucleotide before it enters the waste stream. Always prioritize your institution's specific protocols and use personal protective equipment when handling chemical decontaminants.
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. What is the proper disposal procedure for waste from the sample preparation? [qiagen.com]
- 3. ibc.utah.edu [ibc.utah.edu]
- 4. benchchem.com [benchchem.com]
- 5. staff.flinders.edu.au [staff.flinders.edu.au]
- 6. Tissue disposition of 2'-O-(2-methoxy) ethyl modified antisense oligonucleotides in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 2'-O-MOE-rC
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2'-O-methoxyethyl-ribocytidine (2'-O-MOE-rC). Adherence to these procedures is essential for ensuring personal safety and proper management of this modified nucleoside.
Quantitative Safety Data Summary
For safe handling and emergency planning, a summary of key safety parameters for this compound and its derivatives is provided below. This information is compiled from safety data sheets of structurally related compounds.
| Parameter | Value/Information | Source/Comment |
| Exposure Controls | Use in a well-ventilated area or under a chemical fume hood. | General laboratory practice for handling chemical reagents. |
| Eye Protection | Chemical safety goggles or face shield. | Standard PPE for handling chemicals.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat. | Recommended for handling chemical compounds.[2] |
| Respiratory Protection | Generally not required if handled in a fume hood. Use a NIOSH-approved respirator if dust or aerosols are generated. | Standard laboratory safety protocol. |
| First Aid: Skin Contact | Wash off immediately with plenty of water.[2] | TCI Chemicals SDS for a related compound.[2] |
| First Aid: Eye Contact | Rinse thoroughly with plenty of water, also under the eyelids. | General first aid for chemical exposure. |
| Storage | Store at -20°C for short-term and -80°C for long-term storage, protected from light.[3] | MedchemExpress product information.[3] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | Standard procedure for chemical waste disposal. |
Detailed Safe Handling Protocol
This step-by-step protocol outlines the mandatory procedures for handling this compound to minimize exposure and ensure a safe laboratory environment.
1. Pre-Handling Preparation:
- Risk Assessment: Before beginning any work, perform a risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for exposure.
- Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
- Gather PPE: Assemble all required personal protective equipment, including a lab coat, chemical safety goggles, and chemical-resistant gloves.
- Prepare Spill Kit: Ensure a chemical spill kit is readily accessible and that you are familiar with its contents and use.
2. Handling the Compound:
- Work Area: Conduct all weighing and handling of solid this compound and its solutions within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
- Weighing: When weighing the solid compound, use a microbalance within the fume hood. Use anti-static measures if necessary.
- Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
- Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the table above.[2]
3. Post-Handling Procedures:
- Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
- Waste Disposal: Dispose of all contaminated materials, including pipette tips, tubes, and gloves, in a designated chemical waste container. Do not mix with regular trash.
- Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
